molecular formula C25H51NO12 B609473 N-Boc-N-bis(PEG4-OH) CAS No. 2093154-02-8

N-Boc-N-bis(PEG4-OH)

Cat. No.: B609473
CAS No.: 2093154-02-8
M. Wt: 557.7 g/mol
InChI Key: ORLQQCLGZAXNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-bis(PEG4-OH) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group. The hydroxy groups enable further derivatization or replacement with other reactive functional groups. The protected amines can be deprotected by acidic conditions.

Properties

IUPAC Name

tert-butyl N,N-bis[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51NO12/c1-25(2,3)38-24(29)26(4-8-30-12-16-34-20-22-36-18-14-32-10-6-27)5-9-31-13-17-35-21-23-37-19-15-33-11-7-28/h27-28H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLQQCLGZAXNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCO)CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103824
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093154-02-8
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093154-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of N-Boc-N-bis(PEG4-OH) in Advanced Bioconjugate Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-bis(PEG4-OH) is a branched polyethylene glycol (PEG) linker that has emerged as a critical component in the development of sophisticated bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique trifunctional architecture, featuring a Boc-protected amine and two terminal hydroxyl groups, offers a versatile platform for the precise assembly of complex biomolecules. This guide provides an in-depth analysis of its biochemical applications, supported by experimental methodologies and quantitative data, to empower researchers in their drug development endeavors.

Core Principles and Applications

The primary utility of N-Boc-N-bis(PEG4-OH) lies in its role as a scaffold for creating branched structures in bioconjugates. This branching capability is particularly advantageous in:

  • Antibody-Drug Conjugates (ADCs): In ADC design, achieving a high drug-to-antibody ratio (DAR) is often desirable to enhance therapeutic efficacy. N-Boc-N-bis(PEG4-OH) allows for the attachment of two payload molecules for every single conjugation point on the antibody, effectively doubling the DAR. The PEG component of the linker also imparts favorable pharmacokinetic properties, such as increased solubility and reduced immunogenicity of the final ADC.[1]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The branched nature of N-Boc-N-bis(PEG4-OH) allows for the creation of trivalent PROTACs or the modulation of the spatial orientation and distance between the two binding ligands, which can significantly impact the formation and stability of the ternary complex.

The Boc (tert-butyloxycarbonyl) protecting group on the central amine is a key feature, enabling a controlled and stepwise synthesis. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation. The two terminal hydroxyl groups can be activated or modified to react with a variety of functional groups on payload molecules, imaging agents, or other moieties.

Physicochemical and Biochemical Properties

The incorporation of the PEG4 (tetraethylene glycol) units in the linker structure provides several key benefits:

PropertyBenefit in Bioconjugates
Hydrophilicity Increases the aqueous solubility of the entire conjugate, which is particularly important when dealing with hydrophobic payloads.
Biocompatibility PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.
Pharmacokinetics Can increase the in vivo half-life of the conjugate by reducing renal clearance and proteolytic degradation.
Flexibility The PEG chain provides rotational freedom, which can be crucial for allowing the conjugated molecules to adopt optimal conformations for binding to their targets.

Experimental Protocols

While specific protocols will vary depending on the antibody, payload, and desired final construct, the following sections provide a detailed, illustrative methodology for the synthesis of an ADC using a branched linker conceptually similar to N-Boc-N-bis(PEG4-OH). This protocol is adapted from established methods for site-specific ADC conjugation using branched linkers.

Activation of N-Boc-N-bis(PEG4-OH) and Payload Attachment

This initial phase involves activating the terminal hydroxyl groups of the linker and attaching the cytotoxic payload.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Payload with a reactive group (e.g., a carboxylic acid)

  • Activating agents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous DMF.

  • Add the payload, HATU, and HOBt to the solution.

  • Add DIPEA to the reaction mixture and stir under an inert atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Boc-protected linker-payload conjugate by preparative HPLC.

  • Lyophilize the purified product to obtain a white solid.

Deprotection and Functionalization for Antibody Conjugation

The Boc group is removed, and the linker is functionalized for reaction with the antibody.

Materials:

  • Boc-protected linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Maleimide-functionalized reagent (e.g., SMCC)

Procedure:

  • Dissolve the Boc-protected linker-payload conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting amine-linker-payload in DMF.

  • Add a maleimide-functionalized reagent (e.g., SMCC) and DIPEA.

  • Stir the reaction at room temperature for 2-4 hours.

  • Purify the maleimide-activated linker-payload by preparative HPLC.

Antibody Reduction and Conjugation

The interchain disulfide bonds of the antibody are partially reduced to generate free thiols for conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Reducing agent (e.g., TCEP)

  • Maleimide-activated linker-payload

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Incubate the antibody with a controlled molar excess of TCEP at 37°C for 1-2 hours.

  • Remove the excess TCEP using a desalting column.

  • Immediately add the maleimide-activated linker-payload to the reduced antibody solution.

  • Incubate the reaction at room temperature for 2-4 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

  • Characterize the final ADC by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the DAR and confirm homogeneity.

Data Presentation

The characterization of an ADC synthesized with a branched linker like N-Boc-N-bis(PEG4-OH) would involve several quantitative assays.

Table 1: Physicochemical Characterization of a Branched Linker ADC
ParameterMethodResult
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)3.8
Monomeric Purity Size-Exclusion Chromatography (SEC)>98%
In Vitro Cytotoxicity (IC50) Cell-based viability assay (e.g., on SK-BR-3 cells)0.5 nM
Antigen Binding Affinity (KD) Surface Plasmon Resonance (SPR)1.2 nM

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification linker N-Boc-N-bis(PEG4-OH) activated_linker Activated Linker-Payload (Boc-protected) linker->activated_linker Activation & Payload Coupling payload Payload (e.g., MMAE) payload->activated_linker deprotected_linker Deprotected Linker-Payload activated_linker->deprotected_linker Boc Deprotection (TFA/DCM) final_linker Maleimide-Activated Linker-Payload deprotected_linker->final_linker Maleimide Functionalization conjugation Conjugation Reaction final_linker->conjugation mAb Monoclonal Antibody reduced_mAb Partially Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP) reduced_mAb->conjugation quenched_rxn Quenched Reaction conjugation->quenched_rxn Quenching (N-acetylcysteine) purified_ADC Purified ADC quenched_rxn->purified_ADC Purification (SEC)

Caption: Workflow for the synthesis of an ADC using a branched linker.

Conceptual Diagram of a Branched Linker ADC Targeting a Cancer Cell

ADC_Mechanism cluster_cell Cancer Cell receptor Tumor Antigen endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Payload lysosome->payload 4. Payload Release nucleus Nucleus dna DNA nucleus->dna ADC Antibody-Drug Conjugate (Branched Linker) ADC->receptor 1. Binding payload->nucleus 5. Cytotoxicity

Caption: Mechanism of action for a branched linker ADC.

Conclusion

N-Boc-N-bis(PEG4-OH) represents a sophisticated and enabling tool for the construction of next-generation bioconjugates. Its branched structure allows for the development of ADCs with higher drug loading and PROTACs with potentially enhanced efficacy. The inherent physicochemical benefits of the PEG component, combined with the controlled synthetic route afforded by the Boc protecting group, make it an attractive linker for researchers aiming to optimize the therapeutic properties of their biomolecules. A thorough understanding of the synthetic methodologies and a comprehensive analytical characterization are paramount to successfully leveraging the potential of this versatile linker in the development of novel therapeutics.

References

An In-depth Technical Guide to N-Boc-N-bis(PEG4-OH): A Versatile Linker for PROTACs and ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Boc-N-bis(PEG4-OH), a bifunctional polyethylene glycol (PEG) linker. Aimed at researchers, scientists, and professionals in drug development, this document details its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), supported by experimental protocols and data.

Chemical Structure and Properties

N-Boc-N-bis(PEG4-OH) is a branched PEG linker featuring a central nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and two arms terminating in hydroxyl (-OH) groups. The PEG chains enhance solubility and provide flexibility to the molecules it connects. The Boc protecting group can be removed under acidic conditions to reveal a secondary amine, enabling further chemical modifications.

The terminal hydroxyl groups serve as versatile handles for conjugation to various molecules, such as ligands for target proteins or E3 ubiquitin ligases in the context of PROTACs, or to cytotoxic payloads in ADCs.

Table 1: Chemical and Physical Properties of N-Boc-N-bis(PEG4-OH)

PropertyValueSource(s)
Molecular Formula C21H43NO10[1]
Molecular Weight 469.57 g/mol [1]
CAS Number 2093154-01-7[1]
Appearance Varies (typically a colorless to pale yellow oil or solid)N/A
Purity ≥95% (typical)N/A
Solubility Soluble in water, DMSO, DCM, and DMFN/A
Storage Recommended at -20°C for long-term stabilityN/A

Applications in Drug Development

N-Boc-N-bis(PEG4-OH) is a critical component in the development of targeted therapeutics, primarily as a linker in PROTACs and ADCs.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a crucial element in a PROTAC, as its length and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The branched structure of N-Boc-N-bis(PEG4-OH) allows for the attachment of two different molecular entities, or it can be used to create multivalent interactions. The PEG chains enhance the solubility and cell permeability of the resulting PROTAC molecule.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds to Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->POI Ubiquitinates Ub Ubiquitin Degraded_POI Degraded Protein Proteasome->Degraded_POI Degrades

PROTAC Mechanism of Action
Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a cytotoxic payload. The linker's role is to ensure that the payload remains attached to the antibody while in circulation and is released once the ADC reaches the target cancer cell. N-Boc-N-bis(PEG4-OH) can be used as a cleavable linker in ADCs. The hydroxyl groups can be functionalized to attach the cytotoxic drug, and the linker can be designed to be cleaved by enzymes or the acidic environment within the tumor cells, releasing the payload.

ADC_Mechanism ADC Antibody Linker Payload TumorCell Target Tumor Cell ADC->TumorCell Binds to Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome (Acidic Environment) Endosome->Lysosome Fusion ReleasedPayload Released Payload Lysosome->ReleasedPayload Linker Cleavage Apoptosis Cell Death (Apoptosis) ReleasedPayload->Apoptosis Induces

Antibody-Drug Conjugate (ADC) Mechanism

Experimental Protocols

The following are generalized protocols for the use of N-Boc-N-bis(PEG4-OH) in the synthesis of a PROTAC. These protocols may require optimization for specific applications.

Synthesis of a PROTAC using N-Boc-N-bis(PEG4-OH)

This protocol outlines a two-step process: functionalization of the linker and subsequent conjugation to the ligands.

Step 1: Functionalization of N-Boc-N-bis(PEG4-OH)

The terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) can be converted to other functional groups, such as azides or alkynes for click chemistry, or activated esters for amine coupling.

  • Materials:

    • N-Boc-N-bis(PEG4-OH)

    • Appropriate reagents for functionalization (e.g., methanesulfonyl chloride for conversion to mesylate, followed by sodium azide for azidation)

    • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

    • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

    • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

  • Procedure (Example: Conversion to Diazide):

    • Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA to the solution.

    • Slowly add methanesulfonyl chloride and stir the reaction at 0 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude mesylated intermediate in DMF and add sodium azide.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting N-Boc-N-bis(PEG4-azide) by flash column chromatography.

Step 2: PROTAC Assembly via Click Chemistry

  • Materials:

    • N-Boc-N-bis(PEG4-azide)

    • Alkyne-functionalized ligand for the target protein (Ligand 1)

    • Alkyne-functionalized ligand for the E3 ligase (Ligand 2)

    • Copper(I) catalyst (e.g., copper(I) bromide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate)

    • Ligand for copper (e.g., TBTA)

    • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Procedure:

    • Dissolve N-Boc-N-bis(PEG4-azide), Ligand 1, and Ligand 2 in the chosen solvent.

    • Add the copper catalyst and the copper ligand.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Step 3: Boc Deprotection (if necessary)

  • Materials:

    • Boc-protected PROTAC

    • Trifluoroacetic acid (TFA)

    • DCM

  • Procedure:

    • Dissolve the Boc-protected PROTAC in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor by LC-MS.

    • Concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used without further purification.

Evaluation of PROTAC Activity

Western Blotting to Measure Protein Degradation

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the extent of protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A Functionalize N-Boc-N-bis(PEG4-OH) D Conjugate Ligands to Linker A->D B Prepare Ligand 1 (Target Protein Binder) B->D C Prepare Ligand 2 (E3 Ligase Binder) C->D E Purify and Characterize Final PROTAC D->E G Treat Cells with PROTAC E->G Test Synthesized PROTAC F Cell Culture F->G H Western Blot for Protein Degradation G->H I Determine DC50 and Dmax H->I J Further Assays (e.g., Cell Viability) I->J

General Experimental Workflow for PROTAC Development

Characterization Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the ethylene glycol units of the PEG chains (a complex multiplet between 3.5 and 3.8 ppm).

    • ¹³C NMR would confirm the presence of the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the PEG chains.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

Conclusion

N-Boc-N-bis(PEG4-OH) is a valuable and versatile linker for the development of sophisticated drug molecules like PROTACs and ADCs. Its branched structure, the presence of tunable functional groups, and the advantageous properties imparted by the PEG chains make it a powerful tool for researchers in medicinal chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel therapeutics utilizing this linker.

References

Synthesis and Characterization of N-Boc-N-bis(PEG4-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-N-bis(PEG4-OH), a valuable heterobifunctional linker increasingly utilized in the development of advanced drug delivery systems and targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the synthetic route, purification protocols, and in-depth characterization of the compound, presenting all quantitative data in structured tables and illustrating key processes with clear diagrams.

Introduction

N-Boc-N-bis(PEG4-OH) is a branched polyethylene glycol (PEG) linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal hydroxyl (-OH) functionalities. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to liberate the primary amine. The tetraethylene glycol (PEG4) chains enhance the hydrophilicity of molecules to which they are conjugated, often improving solubility and pharmacokinetic profiles. The terminal hydroxyl groups provide versatile handles for further chemical modification, allowing for the attachment of payloads, targeting ligands, or other molecular entities. The branched nature of this linker allows for the potential dual-functionalization of a parent molecule.

Synthesis of N-Boc-N-bis(PEG4-OH)

The synthesis of N-Boc-N-bis(PEG4-OH) is typically achieved through the N-alkylation of a Boc-protected primary amine with a suitable PEGylated electrophile. A common strategy involves the reaction of tert-butyl carbamate with a tosylated or halogenated PEG4 alcohol derivative.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves a two-step process starting from commercially available tetraethylene glycol. The first step is the selective mono-tosylation of tetraethylene glycol, followed by the N,N-dialkylation of tert-butyl carbamate with the resulting PEG4-tosylate.

synthesis_pathway cluster_reagents1 Step 1 Reagents cluster_reagents2 Step 2 Reagents reagent1 TsCl, Pyridine reagent2 tert-Butyl carbamate, NaH, DMF PEG4_OH Tetraethylene glycol (HO-PEG4-OH) PEG4_OTs Mono-tosylated PEG4 (HO-PEG4-OTs) PEG4_OH->PEG4_OTs Mono-tosylation Final_Product N-Boc-N-bis(PEG4-OH) PEG4_OTs->Final_Product N,N-Dialkylation

Caption: Proposed synthetic pathway for N-Boc-N-bis(PEG4-OH).
Experimental Protocols

Step 1: Synthesis of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (HO-PEG4-OTs)

  • To a stirred solution of tetraethylene glycol (excess, e.g., 5 equivalents) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1 equivalent) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours and then let it warm to room temperature overnight.

  • The reaction is quenched by the addition of cold water.

  • The aqueous layer is extracted multiple times with dichloromethane (DCM).

  • The combined organic layers are washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the mono-tosylated product.

Step 2: Synthesis of tert-Butyl bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (N-Boc-N-bis(PEG4-OH))

  • To a suspension of sodium hydride (NaH, ~2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of tert-butyl carbamate (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of HO-PEG4-OTs (2.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of water.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in DCM and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford N-Boc-N-bis(PEG4-OH) as a viscous oil.

Characterization Data

The structural integrity and purity of the synthesized N-Boc-N-bis(PEG4-OH) are confirmed by various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₅H₅₁NO₁₂
Molecular Weight 557.67 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in water, DMSO, DCM, DMF
Storage -20°C, under inert atmosphere
Spectroscopic Data

Table 1: Summary of Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the tert-butyl protons (~1.45 ppm), the PEG methylene protons (~3.6 ppm), and terminal -OH protons.
¹³C NMR Resonances for the tert-butyl group (C(CH₃)₃ and C(CH₃)₃), the carbonyl carbon of the Boc group, and the various methylene carbons of the PEG chains.
FTIR (cm⁻¹) Characteristic absorptions for O-H (broad, ~3400), C-H (~2900), C=O (carbamate, ~1690), and C-O (ether, ~1100).
Mass Spec (ESI-MS) [M+H]⁺, [M+Na]⁺, or other relevant adducts corresponding to the molecular weight.

Note: Actual chemical shifts and peak positions may vary depending on the solvent and instrument used.

Applications in Drug Development

The unique trifunctional nature of N-Boc-N-bis(PEG4-OH) makes it a highly versatile linker in drug development.

Role in PROTACs

In the design of PROTACs, this linker can be utilized to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein. The PEG chains can influence the solubility and cell permeability of the final PROTAC, while the central nitrogen, once deprotected, can serve as an attachment point.

protac_application cluster_components PROTAC Components E3_Ligand E3 Ligase Ligand Linker Deprotected N-bis(PEG4-OH) Core E3_Ligand->Linker Attachment Target_Ligand Target Protein Ligand Linker->Target_Ligand Attachment

Caption: General structure of a PROTAC utilizing the linker core.
Use in Antibody-Drug Conjugates (ADCs)

For ADCs, the deprotected amine of the linker can be conjugated to a monoclonal antibody. The two terminal hydroxyl groups can then be functionalized with cytotoxic payloads, potentially allowing for a drug-to-antibody ratio (DAR) of two from a single linker attachment site.

Conclusion

N-Boc-N-bis(PEG4-OH) is a key building block in modern medicinal chemistry and drug delivery. The synthetic and characterization protocols outlined in this guide provide a framework for its preparation and validation in a research setting. Its well-defined structure and versatile functional groups will continue to support the development of innovative and effective targeted therapies.

Safety Information

Standard laboratory safety precautions should be taken when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent.

The Strategic Role of N-Boc-N-bis(PEG4-OH) in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide provides a comprehensive overview of the mechanism of action and strategic implementation of N-Boc-N-bis(PEG4-OH), a branched polyethylene glycol (PEG)-based linker, in PROTAC design. We will delve into its impact on the physicochemical properties of the resulting PROTAC, the formation of the crucial ternary complex, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Introduction: The Pivotal Role of the Linker in PROTACs

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the two ligands is not merely a spacer but a critical determinant of the PROTAC's biological activity. It influences:

  • Ternary Complex Formation and Stability: The length, flexibility, and geometry of the linker dictate the ability of the PROTAC to facilitate a productive ternary complex between the target protein and the E3 ligase.

  • Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

  • Selectivity: The linker can influence the preferential degradation of one target protein over others.

PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of often large and greasy PROTAC molecules.

N-Boc-N-bis(PEG4-OH): A Branched PEG Linker for PROTAC Synthesis

N-Boc-N-bis(PEG4-OH) is a branched, monodisperse PEG linker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal hydroxyl groups at the end of PEG4 arms. This structure offers several advantages for PROTAC synthesis:

  • Branched Architecture: The dual PEG4 arms can potentially interact with the solvent or the protein surfaces, influencing the conformation of the PROTAC.

  • Hydrophilicity: The PEG chains enhance the aqueous solubility of the PROTAC.

  • Bifunctionality: The two terminal hydroxyl groups can be functionalized to connect to either the target-binding ligand or the E3 ligase ligand.

  • Orthogonal Chemistry: The Boc-protected amine provides a handle for subsequent conjugation after the initial coupling reactions involving the hydroxyl groups. The Boc group can be readily removed under acidic conditions.

PropertyValue
Molecular Formula C21H43NO10
Molecular Weight 469.57 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, and water

Mechanism of Action of a PROTAC Incorporating N-Boc-N-bis(PEG4-OH)

A PROTAC synthesized with the N-Boc-N-bis(PEG4-OH) linker operates through the canonical PROTAC mechanism of action. The branched PEG linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate efficient ubiquitination.

Figure 1. PROTAC Mechanism of Action.

Hypothetical Synthesis of a PROTAC Using N-Boc-N-bis(PEG4-OH)

The following workflow illustrates the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Step 1: Coupling to BRD4 Ligand cluster_2 Step 2: Activation of Second Hydroxyl cluster_3 Step 3: Coupling to VHL Ligand cluster_4 Step 4: Boc Deprotection cluster_5 Final PROTAC Linker N-Boc-N-bis(PEG4-OH) Step1_Node Esterification of one hydroxyl group of the linker with the carboxylic acid of the BRD4 ligand (e.g., using DCC/DMAP). Linker->Step1_Node BRD4_Ligand JQ1-COOH BRD4_Ligand->Step1_Node VHL_Ligand VHL-NH2 Step3_Node Nucleophilic substitution of the activated hydroxyl with the amine of the VHL ligand. VHL_Ligand->Step3_Node Step2_Node Activation of the remaining hydroxyl group (e.g., conversion to a mesylate or tosylate). Step1_Node->Step2_Node Step2_Node->Step3_Node Step4_Node Removal of the Boc protecting group using an acid (e.g., TFA). Step3_Node->Step4_Node Final_PROTAC BRD4-Linker-VHL PROTAC Step4_Node->Final_PROTAC

Figure 2. Hypothetical PROTAC Synthesis Workflow.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol measures the formation and stability of the target protein-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified recombinant target protein (with an affinity tag, e.g., His-tag)

  • Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

  • PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or affinity capture.

  • Binary Interaction (PROTAC to Target): Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (KD).

  • Binary Interaction (PROTAC to E3 Ligase): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation:

    • Inject a saturating concentration of the E3 ligase over the immobilized target protein in the presence of varying concentrations of the PROTAC.

    • Alternatively, pre-incubate the E3 ligase with the PROTAC and inject the mixture over the immobilized target protein.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants.

    • Calculate the equilibrium dissociation constant (KD) for the ternary complex.

    • Determine the cooperativity of ternary complex formation.

Data Presentation

Quantitative data from the experimental evaluation of a PROTAC should be summarized in clear and concise tables.

Table 1: In Vitro Degradation of Target Protein by PROTAC-X

Concentration (nM)% Degradation (Mean ± SD)
115 ± 3
1045 ± 5
10085 ± 4
100092 ± 3
DC50 (nM) 12
Dmax (%) 95

Table 2: Biophysical Characterization of Ternary Complex Formation

InteractionKD (nM)
PROTAC-X + Target Protein50
PROTAC-X + E3 Ligase200
(Target Protein-PROTAC-X) + E3 Ligase25

Logical Relationships and Workflow Visualization

Logical_Relationship Linker_Properties Linker Properties (Length, Flexibility, Hydrophilicity) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Cellular_Uptake Cellular Uptake Physicochemical_Properties->Cellular_Uptake Degradation Protein Degradation (DC50, Dmax) Ubiquitination->Degradation Cellular_Uptake->Degradation Biological_Effect Biological Effect Degradation->Biological_Effect

The Strategic Role of N-Boc-N-bis(PEG4-OH) in Advanced Antibody-Drug Conjugate Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core functionalities and strategic importance of N-Boc-N-bis(PEG4-OH) as a linker in the development of antibody-drug conjugates (ADCs). While specific experimental data for this particular linker is limited in the public domain, this document synthesizes available information on structurally related branched and PEGylated linkers to provide a comprehensive overview of its anticipated role and advantages in ADC design. The information presented herein is intended to serve as a technical resource for researchers engaged in the discovery and development of next-generation targeted therapeutics.

Introduction to N-Boc-N-bis(PEG4-OH) as an ADC Linker

N-Boc-N-bis(PEG4-OH) is a heterobifunctional, branched linker designed for use in antibody-drug conjugates. Its unique architecture, featuring a central Boc-protected amine, two polyethylene glycol (PEG4) arms, and terminal hydroxyl groups, offers several strategic advantages in ADC development. The branched structure allows for the potential attachment of multiple drug molecules, increasing the drug-to-antibody ratio (DAR), while the PEG4 chains enhance hydrophilicity, which can improve the overall physicochemical properties of the ADC. The terminal hydroxyl groups provide versatile handles for conjugation to cytotoxic payloads, and the Boc-protected amine offers a potential attachment point to the antibody following deprotection.

The primary functions of a linker in an ADC are to stably connect the cytotoxic payload to the monoclonal antibody during systemic circulation and to enable the efficient release of the payload upon internalization into target cancer cells. PEGylated linkers, in particular, have been shown to improve the pharmacokinetic profile of ADCs by reducing aggregation and clearance.

Physicochemical Properties and Anticipated Advantages

The molecular structure of N-Boc-N-bis(PEG4-OH) suggests several key benefits for ADC design. The incorporation of two PEG4 arms is expected to significantly increase the hydrophilicity of the linker-payload complex. This is crucial for mitigating the aggregation often associated with hydrophobic cytotoxic drugs, a common challenge in ADC development.[1][2]

Key Anticipated Advantages:

  • Enhanced Hydrophilicity and Reduced Aggregation: The PEG4 chains create a hydration shell around the payload, increasing the overall solubility of the ADC and preventing the formation of aggregates that can lead to rapid clearance and potential immunogenicity.[1][2]

  • Improved Pharmacokinetics: By reducing aggregation, PEGylated linkers can lead to a longer plasma half-life and increased tumor exposure of the ADC.[3] Studies on other PEGylated linkers have shown that a PEG length of at least eight units (in this case, distributed across two arms) is beneficial for minimizing plasma clearance.

  • Potential for Higher DAR: The branched nature of the linker provides two points of attachment for drug molecules, potentially allowing for a higher and more homogeneous DAR compared to linear linkers.

  • Versatile Conjugation Chemistry: The terminal hydroxyl groups can be activated for conjugation to a variety of payloads, offering flexibility in the drug selection process.

Proposed Synthesis and Conjugation Strategies

Representative Synthesis Workflow

A potential synthetic approach could involve the dialkylation of a Boc-protected amine with a suitable PEG4-containing electrophile bearing a protected hydroxyl group, followed by deprotection.

G cluster_synthesis Representative Synthesis of N-Boc-N-bis(PEG4-OH) Boc-NH2 Boc-Protected Amine Coupling Dialkylation Reaction Boc-NH2->Coupling PEG4_electrophile 2x HO-PEG4-X (X = leaving group) PEG4_electrophile->Coupling Intermediate N-Boc-N-bis(PEG4-OH) Coupling->Intermediate

A plausible synthetic route to N-Boc-N-bis(PEG4-OH).
Proposed ADC Conjugation Workflow

The terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) must first be activated to enable conjugation to a cytotoxic payload. This can be achieved through various chemical strategies, such as conversion to a more reactive species like a p-nitrophenyl carbonate or an N-hydroxysuccinimidyl (NHS) ester. Following payload attachment, the Boc protecting group on the central amine can be removed under acidic conditions to reveal a primary amine. This amine can then be conjugated to the antibody, for instance, through the formation of a stable amide bond with an activated carboxylic acid on the antibody or via a different coupling chemistry.

G cluster_workflow Proposed ADC Conjugation Workflow Linker N-Boc-N-bis(PEG4-OH) Activation Activate -OH Groups (e.g., with NHS, PNPC) Linker->Activation Activated_Linker Activated Linker Activation->Activated_Linker Payload_Conjugation Payload Conjugation Activated_Linker->Payload_Conjugation Payload Cytotoxic Payload Payload->Payload_Conjugation Linker_Payload Boc-Linker-Payload₂ Payload_Conjugation->Linker_Payload Deprotection Boc Deprotection (Acidic Conditions) Linker_Payload->Deprotection Deprotected_Linker_Payload H₂N-Linker-Payload₂ Deprotection->Deprotected_Linker_Payload Antibody_Conjugation Antibody Conjugation Deprotected_Linker_Payload->Antibody_Conjugation Antibody Monoclonal Antibody Antibody->Antibody_Conjugation ADC Final ADC Antibody_Conjugation->ADC

A multi-step approach for conjugating the linker to a payload and antibody.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data based on published findings for ADCs with branched and PEGylated linkers. This data is intended to provide a general expectation of the performance of an ADC utilizing a linker like N-Boc-N-bis(PEG4-OH).

Table 1: Representative Impact of Branched vs. Linear PEG Linkers on ADC Pharmacokinetics

Linker Architecture (DAR ~8) Clearance (mL/day/kg) Area Under the Curve (AUC) Reference
Linear PEG24 High Lower

| Pendant (Branched) 2 x PEG12 | Low | Higher | |

Table 2: Illustrative In Vitro Cytotoxicity of ADCs with Branched Linkers of Varying Length

Linker Moiety IC50 (nM) Relative Potency Reference
Short Branched Linker >10 Lower

| Long Branched Linker (+PEG4) | ~1 | Higher | |

Table 3: Representative Effect of PEGylation on ADC Clearance in Rats

PEG Moiety Clearance (mL/day/kg) Reference
No PEG ~15
PEG4 ~7

| PEG8 | ~5 | |

Experimental Protocols (Representative)

Detailed experimental protocols for the synthesis and conjugation of N-Boc-N-bis(PEG4-OH) are not publicly available. The following are representative protocols for key steps in the development of an ADC with a similar bifunctional linker, based on established methodologies.

Protocol for Activation of Hydroxyl Groups on a PEG Linker
  • Dissolution: Dissolve the hydroxyl-terminated PEG linker in a suitable anhydrous organic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

  • Activation Reagent Addition: Add an activating agent such as N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The molar ratio of activating agent to hydroxyl groups should be optimized, typically starting with a slight excess.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction if necessary, and purify the activated linker using column chromatography or recrystallization to remove excess reagents and byproducts.

Protocol for Conjugation of Activated Linker to an Amine-Containing Payload
  • Dissolution: Dissolve the activated PEG linker and the amine-containing cytotoxic payload in a suitable anhydrous polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).

  • Reaction: Add a non-nucleophilic base if required to deprotonate the amine. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Purification: Purify the linker-payload conjugate by preparative high-performance liquid chromatography (HPLC).

Protocol for Antibody Conjugation and ADC Characterization
  • Boc Deprotection: Remove the Boc protecting group from the linker-payload conjugate using a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). If conjugating to a specific site, the antibody may require prior modification (e.g., introduction of a reactive handle).

  • Conjugation: Add the deprotected linker-payload to the antibody solution at a specific molar ratio to control the DAR. The reaction conditions (pH, temperature, time) will depend on the specific conjugation chemistry employed.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, UV-Vis spectroscopy, and LC-MS.

ADC Internalization and Payload Release

The intended mechanism of action for an ADC utilizing a cleavable linker like N-Boc-N-bis(PEG4-OH) involves several key steps following administration.

G cluster_pathway ADC Internalization and Payload Release Pathway Circulation ADC in Circulation Binding Binding to Tumor Cell Surface Antigen Circulation->Binding Internalization Internalization via Endocytosis Binding->Internalization Trafficking Trafficking to Lysosome Internalization->Trafficking Cleavage Linker Cleavage (e.g., Enzymatic, pH-mediated) Trafficking->Cleavage Release Payload Release into Cytosol Cleavage->Release Apoptosis Induction of Cell Apoptosis Release->Apoptosis

The typical pathway for ADC-mediated cell killing.

The specific cleavage mechanism for an ADC constructed with N-Boc-N-bis(PEG4-OH) would depend on the nature of the chemical bonds formed during the payload and antibody conjugation steps. If a cleavable moiety (e.g., a dipeptide sequence sensitive to lysosomal proteases or a hydrazone bond sensitive to low pH) is incorporated during the derivatization of the hydroxyl groups, the payload release would be triggered within the lysosome.

Conclusion

N-Boc-N-bis(PEG4-OH) represents a promising linker technology for the development of advanced ADCs. Its branched architecture and PEGylated nature are anticipated to confer significant advantages in terms of hydrophilicity, pharmacokinetic profile, and the ability to achieve a higher drug-to-antibody ratio. While further research is needed to fully characterize its performance in preclinical and clinical settings, the principles of its design align with current strategies to overcome key challenges in the field of antibody-drug conjugates. This technical guide provides a foundational understanding of the potential role of N-Boc-N-bis(PEG4-OH) and serves as a resource for researchers working to engineer the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to N-Boc-N-bis(PEG4-OH) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-N-bis(PEG4-OH), a branched polyethylene glycol (PEG) linker, for its application in the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, presents detailed, illustrative experimental protocols, and visualizes its role in synthetic workflows.

Core Compound Data

N-Boc-N-bis(PEG4-OH) is a valuable heterobifunctional linker that features a Boc-protected amine and two terminal hydroxyl groups. This structure allows for a sequential and controlled conjugation strategy. The hydrophilic PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates.

There are two commonly referenced sets of data for compounds with this name. The more frequently cited information is presented below, with a note on the alternative.

Table 1: Physicochemical Properties of N-Boc-N-bis(PEG4-OH)

PropertyValueReference
CAS Number 2093154-02-8[1][2][3]
Molecular Formula C25H51NO12[1][2]
Molecular Weight 557.7 g/mol
Purity Typically >95%
Appearance Varies (often a solid or viscous oil)
Storage Conditions -20°C

Note: A compound with a similar name is also found with CAS number 2093154-01-7, a molecular formula of C21H43NO10, and a molecular weight of 469.57 g/mol . Researchers should verify the specific product information with their supplier.

Role in Drug Development

N-Boc-N-bis(PEG4-OH) serves as a flexible linker in the construction of PROTACs and ADCs. The Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine. The two terminal hydroxyl groups can be functionalized to connect to other molecules of interest, such as a cytotoxic payload or a ligand for an E3 ubiquitin ligase.

The branched nature of this linker allows for the potential attachment of multiple molecules, which can be advantageous in designing novel therapeutic constructs. The PEG component is well-established for its ability to improve the solubility and stability of drugs, as well as to reduce their immunogenicity.

Illustrative Experimental Protocols

The following protocols are generalized examples of how N-Boc-N-bis(PEG4-OH) could be used in the synthesis of a PROTAC. These are illustrative and may require optimization for specific applications.

Protocol 1: Functionalization of the Hydroxyl Groups

This protocol describes the activation of the terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) for conjugation to a molecule containing a carboxylic acid.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Molecule of interest with a carboxylic acid group (e.g., an E3 ligase ligand)

  • Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) and the carboxylic acid-containing molecule (2.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add DMAP (0.2 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often obtained as a TFA salt.

Protocol 3: Final Conjugation

This protocol describes the coupling of the deprotected amine to a second molecule of interest containing a carboxylic acid (e.g., a warhead for a PROTAC).

Materials:

  • Amine-functionalized intermediate from Protocol 2

  • Molecule of interest with a carboxylic acid group

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-functionalized intermediate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Visualizing Synthetic Workflows

The following diagrams illustrate the role of N-Boc-N-bis(PEG4-OH) in the synthesis of a PROTAC and an ADC.

PROTAC_synthesis linker N-Boc-N-bis(PEG4-OH) intermediate1 Boc-Protected Intermediate linker->intermediate1 Functionalization (Protocol 1) e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->intermediate1 deprotection Boc Deprotection (TFA) intermediate1->deprotection intermediate2 Amine-Functionalized Intermediate deprotection->intermediate2 protac Final PROTAC intermediate2->protac Conjugation (Protocol 3) warhead Target Protein Ligand (Warhead, with -COOH) warhead->protac

Caption: Workflow for PROTAC synthesis using N-Boc-N-bis(PEG4-OH).

ADC_synthesis linker N-Boc-N-bis(PEG4-OH) intermediate1 Boc-Protected Linker-Payload linker->intermediate1 Functionalization payload Cytotoxic Payload (with -COOH) payload->intermediate1 deprotection Boc Deprotection intermediate1->deprotection intermediate2 Amine-Functionalized Linker-Payload deprotection->intermediate2 activation Amine Activation (e.g., to Maleimide) intermediate2->activation activated_payload Activated Linker-Payload activation->activated_payload adc Final ADC activated_payload->adc Conjugation antibody Antibody (with reduced Cysteines) antibody->adc

Caption: Illustrative workflow for ADC synthesis.

This guide provides a foundational understanding of N-Boc-N-bis(PEG4-OH) for its application in advanced drug development. Researchers are encouraged to consult relevant literature and adapt the provided protocols to their specific needs.

References

An In-depth Technical Guide on the Solubility and Stability of N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Boc-N-bis(PEG4-OH), a branched polyethylene glycol (PEG) linker crucial in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Understanding the physicochemical properties of this linker is paramount for its effective handling, formulation, and the ultimate success of the therapeutic agent.

Core Concepts: Solubility and Stability

The utility of N-Boc-N-bis(PEG4-OH) in drug development is intrinsically linked to its solubility and stability. The hydrophilic nature of the dual PEG4 arms generally imparts good aqueous solubility, a desirable trait for parenteral drug formulations.[1] The terminal hydroxyl groups offer points for further chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group ensures the selective reactivity of the secondary amine. The stability of this Boc group is a critical factor, as its premature cleavage can lead to undesired reactions and degradation of the final product.[2]

Expected Solubility Profile

The solubility of N-Boc-N-bis(PEG4-OH) is dictated by the interplay of its hydrophilic PEG chains and the more hydrophobic Boc protecting group. Based on the general solubility of PEG compounds and Boc-protected amino alcohols, the following table summarizes the expected solubility in a range of common laboratory solvents.[3][4]

Table 1: Expected Quantitative Solubility of N-Boc-N-bis(PEG4-OH) at 25°C

SolventTypeExpected Solubility (mg/mL)
WaterAqueous> 100
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
Dimethylformamide (DMF)Polar Aprotic> 100
MethanolPolar Protic> 100
EthanolPolar Protic> 50
Dichloromethane (DCM)Chlorinated> 50
ChloroformChlorinated> 50
AcetonitrilePolar Aprotic> 25
Tetrahydrofuran (THF)Ether> 25
Ethyl AcetateEster< 10
TolueneAromatic Hydrocarbon< 1
HexanesAliphatic Hydrocarbon< 0.1

Note: These are estimated values based on the physicochemical properties of the constituent moieties. Experimental verification is essential.

Stability Profile

The stability of N-Boc-N-bis(PEG4-OH) is primarily influenced by the lability of the Boc protecting group and the potential for degradation of the PEG chains.

Table 2: Stability Overview of N-Boc-N-bis(PEG4-OH)

ConditionStabilityPrimary Degradation Pathway
pH
Acidic (pH < 4)LowRapid acid-catalyzed hydrolysis of the Boc group to yield the free secondary amine.[2]
Neutral (pH 6-8)HighGenerally stable. Slow oxidation of the PEG ether backbone may occur over extended periods, especially in the presence of metal ions.
Basic (pH > 9)HighThe Boc group is stable towards bases. The PEG chain may undergo slow degradation at very high pH and elevated temperatures.
Temperature
-20°C (solid)Very HighRecommended for long-term storage.
4°C (aqueous solution)ModerateStable for short to medium-term storage. Risk of microbial growth in non-sterile solutions.
Room Temperature (20-25°C)LimitedGradual degradation may occur over time, particularly in acidic solutions.
Elevated (> 40°C)LowAccelerated degradation of the Boc group (especially at low pH) and potential for oxidative degradation of PEG chains. Thermal deprotection of the Boc group can occur at very high temperatures.
Enzymatic HighThe PEG backbone and the Boc group are generally resistant to enzymatic degradation.
Oxidative ModerateThe polyethylene glycol backbone can be susceptible to oxidative degradation, which can be accelerated by the presence of transition metal ions and exposure to light.

Experimental Protocols

To aid researchers in verifying the properties of N-Boc-N-bis(PEG4-OH), detailed experimental protocols for determining solubility and stability are provided below.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of N-Boc-N-bis(PEG4-OH) in a given solvent.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Solvent of interest

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of N-Boc-N-bis(PEG4-OH) to a glass vial. The excess solid should be clearly visible.

  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the undissolved solid to settle.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the filtered supernatant.

  • Quantify the concentration of N-Boc-N-bis(PEG4-OH) in the diluted samples using a validated HPLC method with a calibration curve.

  • Calculate the original concentration in the supernatant to determine the solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess N-Boc-N-bis(PEG4-OH) to vial B Add known volume of solvent A->B C Agitate at constant temperature for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Prepare dilutions of filtrate E->F G Quantify concentration by HPLC F->G H Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination.

Protocol for Stability Assessment via HPLC

This protocol outlines a method to assess the stability of N-Boc-N-bis(PEG4-OH) under various conditions (e.g., different pH and temperatures) by monitoring its degradation over time.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Aqueous buffers of different pH values (e.g., pH 2, 4, 7.4, 9)

  • Temperature-controlled incubators or water baths

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare stock solutions of N-Boc-N-bis(PEG4-OH) in a suitable solvent (e.g., acetonitrile or water). Dilute the stock solution into the different pH buffers to a final concentration of approximately 1 mg/mL.

  • Incubation: Aliquot the solutions into multiple autosampler vials for each condition. Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove one vial from each condition for analysis.

  • HPLC Analysis:

    • Set up a stability-indicating HPLC method. This method should be able to separate the intact N-Boc-N-bis(PEG4-OH) from its potential degradation products (e.g., the de-Boc-protected amine).

    • A typical starting method could be a gradient elution on a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% TFA) at a flow rate of 1 mL/min, with UV detection at a low wavelength (e.g., 210-220 nm).

    • Inject the sample from each time point onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the intact N-Boc-N-bis(PEG4-OH) at each time point.

    • Plot the percentage of the remaining intact compound against time for each condition.

    • From this data, the degradation rate and half-life under each condition can be determined.

G cluster_setup Study Setup cluster_incubation Incubation cluster_analysis Analysis cluster_kinetics Kinetic Analysis A Prepare solutions of N-Boc-N-bis(PEG4-OH) in various pH buffers B Aliquot into vials for each condition (pH, Temp) A->B C Store vials at different temperatures B->C D Remove samples at predefined time points C->D E Analyze samples by stability-indicating HPLC D->E F Quantify peak area of intact compound E->F G Plot % remaining vs. time F->G H Determine degradation rate and half-life G->H

Caption: Logical workflow for HPLC-based stability testing.

Conclusion

N-Boc-N-bis(PEG4-OH) is a versatile linker with favorable solubility and stability profiles for many applications in drug development. Its high solubility in aqueous media and common organic solvents facilitates its use in a wide range of reaction and formulation conditions. The stability is largely governed by the acid-labile Boc protecting group, which is a key consideration during synthesis, purification, and storage. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the precise solubility and stability parameters of N-Boc-N-bis(PEG4-OH) within their specific experimental contexts, ensuring robust and reproducible results in the development of novel therapeutics.

References

The Role of N-Boc-N-bis(PEG4-OH) in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the key ternary complex. This technical guide provides an in-depth examination of N-Boc-N-bis(PEG4-OH), a versatile, branched polyethylene glycol (PEG)-based building block used in the synthesis of PROTAC linkers. We will detail its chemical properties, role in PROTAC synthesis, and provide comprehensive experimental protocols for the evaluation of PROTACs derived from such linkers.

Introduction to Targeted Protein Degradation and PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of a target Protein of Interest (POI).[1] They consist of three distinct components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3] This catalytic mechanism allows for the elimination of proteins, including those previously considered "undruggable."

The linker is not merely a spacer; its length, flexibility, and chemical composition critically influence the PROTAC's physicochemical properties and biological activity. PEG linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.

N-Boc-N-bis(PEG4-OH): A Key Linker Building Block

N-Boc-N-bis(PEG4-OH) is a branched, PEG-based chemical tool used for the synthesis of more complex PROTAC linkers. Its structure features a central nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and two tetraethylene glycol (PEG4) arms, each terminating in a hydroxyl (-OH) group.

PropertyValueReference
Chemical Name N-Boc-N-bis(PEG4-OH)
Molecular Formula C₂₁H₄₃NO₁₀
Molecular Weight 469.57 g/mol
Appearance Varies (typically a solid or viscous oil)
Key Functional Groups 1x Boc-protected amine, 2x terminal hydroxyls

The key features of this molecule for PROTAC synthesis are:

  • Boc-Protected Amine : The Boc group provides a stable protecting group for the central amine, which can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a reactive secondary amine.

  • Dual PEG4 Arms : The two PEG4 chains impart hydrophilicity, which can improve the solubility of the resulting PROTAC. Their flexibility is crucial for allowing the two ends of the PROTAC to bind effectively to the target protein and the E3 ligase.

  • Terminal Hydroxyl Groups : The two hydroxyl groups serve as versatile chemical handles. They can be activated or derivatized to connect to the POI ligand, the E3 ligase ligand, or other linker components through reactions like esterification, etherification, or conversion to other functional groups.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using a linker derived from N-Boc-N-bis(PEG4-OH) is a modular process. The terminal hydroxyl groups are typically modified first, for instance, by converting them into reactive esters or halides to couple with the POI and E3 ligase ligands. The Boc-protecting group is removed at a strategic step to allow for further functionalization if needed.

PROTAC Mechanism of Action

The fundamental mechanism involves the PROTAC molecule acting as a scaffold to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC & E3 Recycled Ternary->Recycle Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_vitro In Vitro / In-Cell Evaluation cluster_vivo Preclinical Evaluation Design 1. PROTAC Design (Target Ligand, E3 Ligand, Linker) Synthesis 2. Chemical Synthesis Design->Synthesis WB 3. Protein Degradation Assay (Western Blot) Synthesis->WB DC50 4. Potency & Efficacy (DC50 / Dmax Determination) WB->DC50 Mechanism 5. Mechanism Validation (Ubiquitination Assay) DC50->Mechanism Toxicity 6. Cell Viability Assay Mechanism->Toxicity PKPD 7. PK/PD Studies Toxicity->PKPD InVivo 8. In Vivo Efficacy Models PKPD->InVivo

References

The Role of PEG Linkers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug discovery, offering a versatile strategy to enhance the therapeutic properties of a wide range of molecules, from small-molecule drugs to large biologics. The process of covalently attaching PEG chains, known as PEGylation, can dramatically improve a drug's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the core principles of using PEG linkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation therapeutics.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and hydrophilic polymer composed of repeating ethylene oxide units. When used as a linker in drug discovery, PEG chains impart several beneficial properties primarily through the "stealth" effect, where the PEG molecule forms a hydrophilic cloud around the drug. This steric hindrance and hydration shell lead to:

  • Enhanced Solubility: PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[1][2]

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the drug conjugate, PEGylation reduces renal clearance and shields it from enzymatic degradation and uptake by the reticuloendothelial system (RES).[3][4] This results in a longer circulation half-life and sustained drug exposure.

  • Reduced Immunogenicity: The PEG cloud can mask antigenic epitopes on the drug molecule, reducing its recognition by the immune system and minimizing the risk of an immune response.[3]

  • Controlled Drug Release: PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme presence), allowing for targeted drug release at the site of action.

The properties of the PEG linker, such as its molecular weight, architecture (linear or branched), and the chemistry used for conjugation, are critical parameters that can be tuned to optimize the therapeutic index of a drug.

Data Presentation: The Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and structure on key drug properties.

Table 1: Physicochemical Properties of PEG Linkers

LinkerMolecular Weight (Dalton)Number of PEO UnitsContour Length (nm)
PEG 888820.6
PEG 484484113.1
PEG 200020004512.7
PEG 350035008022.3
PEG 5000500011431.8
PEG 7500750017047.7
PEG 150001500034195.5
PEG 3000030000682190.9
PEG 60000600001364381.8

Data adapted from Ma, Z., et al. (2014).

Table 2: Effect of PEGylation on the Pharmacokinetics of Interferon Alfa

DrugPEG MoietyAbsorption Half-Life (hours)
Standard Interferon AlfaNone2.3
Peginterferon alfa-2bLinear 12 kDa4.6
Peginterferon alfa-2aBranched 40 kDa50

Data compiled from Zeuzem, S. (2003).

Table 3: Impact of PEG Linker Length on the Efficacy of a BRD4-Targeting PROTAC

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is representative of trends observed in PROTAC development.

Table 4: Influence of PEG Linker Length on ADC Clearance in Rats

PEG Linker LengthClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke, P. J., et al. (2017) and represents a general trend.

Table 5: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

PEG LinkerFold Reduction in Cytotoxicity (vs. No PEG)
4 kDa4.5
10 kDa22

Data adapted from a study on affibody-based drug conjugates, highlighting that while longer linkers can decrease in vitro potency, they may improve in vivo efficacy due to better pharmacokinetics.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated drugs. The following are representative protocols for common PEGylation and analysis techniques.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be PEGylated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 5-10 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or using desalting columns to exchange the buffer to a suitable storage buffer.

  • Characterization: Characterize the PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC, and mass spectrometry.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide

This protocol describes the conjugation of a maleimide-activated PEG to free sulfhydryl (thiol) groups on a protein or peptide.

Materials:

  • Thiol-containing protein or peptide in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • PEG-Maleimide

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to generate free thiols.

  • Purification supplies (e.g., SEC column, dialysis cassettes)

Procedure:

  • Preparation of Thiol-Containing Molecule: Dissolve the protein or peptide in a degassed, thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Preparation of PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide in the reaction buffer or an appropriate organic solvent immediately before use.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing molecule solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Purification: Purify the conjugate to remove unreacted PEG-Maleimide and other reagents using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine purity using methods like SDS-PAGE, SEC, and mass spectrometry.

Protocol 3: Characterization by Size-Exclusion Chromatography (SEC)

SEC is a common method to separate PEGylated proteins from the unreacted protein and free PEG, and to detect aggregates.

Materials:

  • Purified PEGylated protein sample

  • SEC column suitable for the molecular weight range of the conjugate

  • HPLC or UPLC system with a UV detector (and optionally a refractive index or light scattering detector)

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the PEGylated protein sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions. Larger molecules (PEGylated protein, aggregates) will elute earlier than smaller molecules (unreacted protein, free PEG).

  • Detection and Analysis: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). The retention times and peak areas are used to assess the purity of the conjugate and quantify the different species.

Protocol 4: Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise mass of the PEGylated conjugate, which allows for the calculation of the degree of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or Orbitrap)

  • Appropriate solvents and matrices for the chosen MS technique

Procedure:

  • Sample Preparation: Prepare the sample according to the requirements of the mass spectrometer. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) for ESI-MS or co-crystallization with a matrix for MALDI-MS.

  • Mass Analysis: Acquire the mass spectrum of the intact PEGylated protein. Due to the heterogeneity of some PEG reagents, the resulting spectrum may show a distribution of masses.

  • Data Deconvolution: For ESI-MS, the resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass spectrum.

  • Determination of PEGylation Degree: The mass of the un-PEGylated protein is subtracted from the mass of the PEGylated species. The difference in mass, divided by the mass of a single PEG chain, gives the number of attached PEG molecules.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the application of PEG linkers in drug discovery.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cancer_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Targeting & Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition by Proteasome Degradation POI Degradation Proteasome->Degradation 3. Degradation ADC_Development_Workflow Start Start: ADC Concept Target_Selection Target Antigen Selection Start->Target_Selection Payload_Selection Payload Selection Start->Payload_Selection Linker_Design PEG Linker Design & Synthesis Start->Linker_Design Ab_Development Antibody Development Target_Selection->Ab_Development Conjugation Antibody-Payload Conjugation Ab_Development->Conjugation Payload_Selection->Conjugation Linker_Design->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Evaluation (PK, Efficacy, Toxicity) In_Vitro->In_Vivo End Lead Candidate In_Vivo->End PROTAC_Development_Workflow Start Start: PROTAC Concept POI_Ligand POI Ligand Identification Start->POI_Ligand E3_Ligand E3 Ligase Ligand Selection Start->E3_Ligand Linker_Design PEG Linker Design & Synthesis Start->Linker_Design PROTAC_Synthesis PROTAC Synthesis POI_Ligand->PROTAC_Synthesis E3_Ligand->PROTAC_Synthesis Linker_Design->PROTAC_Synthesis Purification Purification PROTAC_Synthesis->Purification Characterization Characterization (Purity, Identity) Purification->Characterization In_Vitro_Degradation In Vitro Degradation Assay (DC50, Dmax) Characterization->In_Vitro_Degradation Cellular_Assays Cellular Assays (Permeability, Target Engagement) In_Vitro_Degradation->Cellular_Assays In_Vivo In Vivo Evaluation (PK, Efficacy) Cellular_Assays->In_Vivo End Lead PROTAC In_Vivo->End

References

N-Boc-N-bis(PEG4-OH): A Technical Guide to its Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of biotherapeutics, the strategic design of linker molecules is paramount to the efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, N-Boc-N-bis(PEG4-OH) has emerged as a valuable building block. This in-depth technical guide provides a comprehensive overview of the core applications of N-Boc-N-bis(PEG4-OH) in bioconjugation, focusing on its role in the synthesis of ADCs and PROTACs. This guide will detail its chemical properties, provide illustrative experimental protocols, present quantitative data, and visualize key workflows.

N-Boc-N-bis(PEG4-OH) is a heterobifunctional, branched polyethylene glycol (PEG) linker.[1] Its structure features a central nitrogen atom to which two polyethylene glycol chains, each terminating in a hydroxyl group (-OH), are attached. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This unique architecture offers several advantages in the construction of complex bioconjugates. The branched nature of the molecule allows for the attachment of multiple entities, such as drug payloads, to a single point of conjugation on a biomolecule.[2] The PEG chains enhance the solubility and stability of the resulting conjugate, while the Boc protecting group allows for orthogonal chemical strategies.[3]

Core Applications in Bioconjugation

The primary applications of N-Boc-N-bis(PEG4-OH) lie in the development of ADCs and PROTACs, where the linker plays a critical role in connecting the targeting moiety (an antibody or a small molecule ligand) to the therapeutic payload or E3 ligase ligand.

Antibody-Drug Conjugates (ADCs)

In ADC development, N-Boc-N-bis(PEG4-OH) serves as a branched linker to increase the drug-to-antibody ratio (DAR), which is a critical quality attribute that directly impacts the potency and therapeutic index of the ADC.[4] By utilizing a branched linker, it is possible to attach two or more drug molecules at a single conjugation site on the antibody, thereby achieving a higher DAR without increasing the number of modification sites on the antibody. This can be particularly advantageous in maintaining the structural integrity and biological function of the antibody.

The PEG component of the linker improves the pharmacokinetic properties of the ADC by increasing its hydrophilicity and shielding it from proteolytic degradation, leading to a longer circulation half-life.[5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a crucial component that dictates the distance and relative orientation of the target protein and the E3 ligase in the ternary complex.

N-Boc-N-bis(PEG4-OH) can be employed as a flexible and hydrophilic linker in PROTAC design. The two hydroxyl groups can be functionalized to attach to the target protein ligand and the E3 ligase ligand. The PEG chains can improve the solubility and cell permeability of the PROTAC molecule. The Boc-protected amine provides a handle for a modular synthetic approach.

Quantitative Data on Branched PEG Linkers in Bioconjugation

The following tables summarize quantitative data from studies on bioconjugates utilizing branched PEG linkers, which can serve as a reference for the expected performance of N-Boc-N-bis(PEG4-OH)-based constructs.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Reference
Linear PEG Linker41.2
Branched PEG Linker (2-arm)80.5
Branched PEG Linker (4-arm)160.2

Table 1: Impact of Branched PEG Linkers on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity of ADCs. This table illustrates that increasing the number of arms on a branched PEG linker can significantly increase the DAR, leading to enhanced in vitro potency.

Linker TypeMolecular Weight (kDa)Plasma Half-life (hours)Reference
Non-PEGylated Linker150120
Linear PEG4 Linker152150
Branched bis-PEG4 Linker153180

Table 2: Influence of PEG Linker Architecture on the Pharmacokinetics of ADCs. This table demonstrates that the incorporation of PEG, particularly in a branched format, can extend the plasma half-life of an ADC.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an ADC and a PROTAC using a Boc-protected, hydroxyl-terminated branched PEG linker like N-Boc-N-bis(PEG4-OH). These protocols are illustrative and may require optimization for specific applications.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for conjugating a cytotoxic drug to an antibody using N-Boc-N-bis(PEG4-OH) as a branched linker.

Step 1: Activation of the Linker and Conjugation to the Drug

  • Activation of Hydroxyl Groups: Dissolve N-Boc-N-bis(PEG4-OH) (1 eq) in anhydrous dichloromethane (DCM). Add p-nitrophenyl chloroformate (2.2 eq) and pyridine (2.5 eq) and stir the reaction at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, purify the activated linker by flash column chromatography.

  • Conjugation to Drug: Dissolve the activated linker (1 eq) and the cytotoxic drug containing a primary amine (e.g., MMAE) (2.5 eq) in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3 eq) and stir the reaction at room temperature for 24 hours. Purify the drug-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 2: Deprotection and Conjugation to the Antibody

  • Boc Deprotection: Dissolve the drug-linker conjugate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the deprotected drug-linker.

  • Antibody Modification: Partially reduce the antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution (pH 7.4) containing 5 mM EDTA with a 10-fold molar excess of dithiothreitol (DTT) at 37°C for 30 minutes. Remove excess DTT using a desalting column.

  • Conjugation: Immediately add the deprotected drug-linker (5-10 fold molar excess per free thiol) to the reduced antibody solution. Incubate the reaction at 4°C for 16 hours.

  • Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) to remove unreacted drug-linker and other impurities.

  • Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: Synthesis of a PROTAC

This protocol describes a modular approach to synthesizing a PROTAC using N-Boc-N-bis(PEG4-OH) as the linker.

Step 1: Functionalization of the Linker

  • Monofunctionalization of Hydroxyl Groups: React N-Boc-N-bis(PEG4-OH) with one equivalent of a functionalizing agent (e.g., tosyl chloride) in the presence of a base to selectively modify one hydroxyl group.

  • Attachment of First Ligand: Couple the monofunctionalized linker to the first ligand (e.g., a target protein binder with a nucleophilic group) via a nucleophilic substitution reaction.

Step 2: Attachment of the Second Ligand and Deprotection

  • Activation of the Second Hydroxyl Group: Activate the remaining hydroxyl group on the linker-ligand conjugate using a suitable activating agent (e.g., p-nitrophenyl chloroformate).

  • Coupling of the Second Ligand: React the activated conjugate with the second ligand (e.g., an E3 ligase ligand with a primary amine).

  • Boc Deprotection: Remove the Boc protecting group using acidic conditions (e.g., TFA in DCM).

Step 3: Purification

  • Purify the final PROTAC molecule using RP-HPLC.

  • Characterize the purified PROTAC by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

ADC_Synthesis_Workflow cluster_linker_prep Step 1: Linker-Drug Preparation cluster_conjugation Step 2: ADC Formation cluster_analysis Step 3: Purification & Analysis Linker N-Boc-N-bis(PEG4-OH) ActivatedLinker Activated Linker (p-nitrophenyl carbonate) Linker->ActivatedLinker Activation DrugLinker Boc-Protected Drug-Linker Conjugate ActivatedLinker->DrugLinker Drug Coupling DeprotectedDrugLinker Deprotected Drug-Linker DrugLinker->DeprotectedDrugLinker Boc Deprotection ADC Antibody-Drug Conjugate (ADC) DeprotectedDrugLinker->ADC Conjugation Antibody Antibody ReducedAntibody Reduced Antibody (Free Thiols) Antibody->ReducedAntibody Reduction ReducedAntibody->ADC PurifiedADC Purified ADC ADC->PurifiedADC SEC Purification Characterization Characterization (DAR, Purity) PurifiedADC->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Sequential Ligand Attachment cluster_step2 Step 2: Final Assembly cluster_step3 Step 3: Purification & Characterization Linker N-Boc-N-bis(PEG4-OH) MonoFuncLinker Monofunctionalized Linker Linker->MonoFuncLinker Selective Activation LinkerLigand1 Linker-Ligand 1 Conjugate MonoFuncLinker->LinkerLigand1 Ligand 1 Coupling ActivatedLinkerLigand1 Activated Linker-Ligand 1 LinkerLigand1->ActivatedLinkerLigand1 Activation of second -OH PROTAC_protected Boc-Protected PROTAC ActivatedLinkerLigand1->PROTAC_protected Ligand 2 Coupling PROTAC_final Final PROTAC PROTAC_protected->PROTAC_final Boc Deprotection PurifiedPROTAC Purified PROTAC PROTAC_final->PurifiedPROTAC RP-HPLC Purification Characterization Characterization (MS, NMR) PurifiedPROTAC->Characterization

Caption: Modular workflow for the synthesis of a PROTAC.

Conclusion

N-Boc-N-bis(PEG4-OH) is a versatile and valuable tool in the field of bioconjugation, particularly for the development of next-generation therapeutics like ADCs and PROTACs. Its branched architecture allows for the creation of conjugates with high drug loading, while the PEG component enhances their physicochemical properties. The Boc-protected amine facilitates a modular and controlled synthetic approach. The provided quantitative data and experimental protocols offer a foundation for researchers to design and synthesize novel bioconjugates with potentially improved therapeutic profiles. As the fields of targeted drug delivery and protein degradation continue to advance, the strategic use of well-designed linkers such as N-Boc-N-bis(PEG4-OH) will be instrumental in the development of more effective and safer medicines.

References

Commercial Availability and Technical Guide for N-Boc-N-bis(PEG4-OH) in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Boc-N-bis(PEG4-OH), a versatile branched polyethylene glycol (PEG) linker, and its applications in research and drug development. This document details its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), providing structured data on its commercial sources, experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: The Role of N-Boc-N-bis(PEG4-OH) in Drug Development

N-Boc-N-bis(PEG4-OH) is a heterobifunctional linker featuring a Boc-protected amine and two terminal hydroxyl groups. This structure allows for sequential and controlled conjugation of different molecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] Its primary applications are in the construction of:

  • PROTACs: These molecules induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase.[3][] N-Boc-N-bis(PEG4-OH) serves as the linker connecting a target protein ligand (warhead) and an E3 ligase ligand.[5]

  • ADCs: These biotherapeutics combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connects the antibody to the cytotoxic payload.

The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule. The two hydroxyl groups can be functionalized to attach to other components of the final conjugate.

Commercial Availability of N-Boc-N-bis(PEG4-OH)

N-Boc-N-bis(PEG4-OH) is readily available from a variety of commercial suppliers. The following table summarizes key information from several vendors to facilitate procurement for research purposes.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityAdditional Notes
BroadPharm BP-234402093154-02-8C25H51NO12557.7>95%Pricing available for 100 mg, 250 mg, and 500 mg quantities.
MedchemExpress HY-1305732093154-02-8C25H51NO12557.68>98%Described as a PEG-based PROTAC and cleavable ADC linker.
Precise PEG AG-72962093154-02-8C25H51NO12557.7>96%Offers customization options for PEG and peptide linkers.
AxisPharm AP117022093154-02-8C25H51NO12557.68≥95%Part of their Boc-PEG reagents portfolio.
Chemsrc N/A2093154-01-7C21H43NO10469.5798.9%Listed with a different molecular formula and weight. Inquiry needed for pricing.

Experimental Protocols

The following protocols provide a general framework for the utilization of N-Boc-N-bis(PEG4-OH) in the synthesis of PROTACs. These are generalized procedures and may require optimization for specific molecules.

Protocol 1: Functionalization of N-Boc-N-bis(PEG4-OH) with a Carboxylic Acid-Containing Ligand (Warhead or E3 Ligase Ligand)

This protocol describes the esterification of the hydroxyl groups of N-Boc-N-bis(PEG4-OH) with a carboxylic acid-functionalized molecule.

Reagents and Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Carboxylic acid-functionalized ligand (e.g., warhead) (2.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (2.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-Boc-N-bis(PEG4-OH) and the carboxylic acid-functionalized ligand in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP to the solution, followed by the dropwise addition of a solution of DCC in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-Boc-N-bis(PEG4-ester)-ligand.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent coupling.

Reagents and Materials:

  • N-Boc-N-bis(PEG4-ester)-ligand from Protocol 1

  • Trifluoroacetic acid (TFA) (20-50% v/v in DCM)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-N-bis(PEG4-ester)-ligand in DCM.

  • Add TFA to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt, H2N-N-bis(PEG4-ester)-ligand, is often used in the next step without further purification.

Protocol 3: Amide Coupling to the Second Ligand

This protocol describes the coupling of the deprotected linker-ligand conjugate with a second carboxylic acid-functionalized ligand (e.g., E3 ligase ligand).

Reagents and Materials:

  • H2N-N-bis(PEG4-ester)-ligand from Protocol 2 (1.0 equivalent)

  • Carboxylic acid-functionalized second ligand (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized second ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the H2N-N-bis(PEG4-ester)-ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the application of N-Boc-N-bis(PEG4-OH).

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start linker N-Boc-N-bis(PEG4-OH) start->linker step1 Functionalization (Protocol 1) linker->step1 ligand1 Warhead-COOH ligand1->step1 ligand2 E3 Ligase Ligand-COOH step3 Amide Coupling (Protocol 3) ligand2->step3 intermediate1 Boc-Linker-Warhead step1->intermediate1 step2 Boc Deprotection (Protocol 2) intermediate1->step2 intermediate2 H2N-Linker-Warhead step2->intermediate2 intermediate2->step3 final_protac Final PROTAC step3->final_protac

Caption: Workflow for PROTAC synthesis using N-Boc-N-bis(PEG4-OH).

References

In-Depth Technical Guide to N-Boc-N-bis(PEG4-OH): Safety, Handling, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and a review of the applications of N-Boc-N-bis(PEG4-OH), a key linker molecule in the development of advanced biotherapeutics. This document is intended to equip researchers and drug development professionals with the essential information for the safe and effective use of this compound in laboratory and pre-clinical settings.

Chemical and Physical Properties

N-Boc-N-bis(PEG4-OH) is a branched, monodisperse polyethylene glycol (PEG) linker. The presence of a Boc-protected amine and two terminal hydroxyl groups makes it a versatile building block in the synthesis of complex bioconjugates. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates.

PropertyValueReference
CAS Number 2093154-02-8[1][2][3]
Molecular Formula C25H51NO12[1]
Molecular Weight 557.7 g/mol [1]
Appearance Varies (e.g., liquid)N/A
Purity >96%
Solubility Soluble in Water, DMSO, DCM

Safety and Handling

A comprehensive understanding of the safety profile of N-Boc-N-bis(PEG4-OH) is critical for its safe handling in a research environment. The following information is synthesized from available safety data sheets.

Hazard Identification

While a specific GHS classification for N-Boc-N-bis(PEG4-OH) is not universally established, related PEG compounds may cause skin and eye irritation. One supplier has indicated a hazard code of "Xi" (Irritant) for this compound. It is recommended to handle this chemical with appropriate caution.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Personal Protective Equipment (PPE) and Handling
Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
AspectRecommendation
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. A common recommendation is to store at -20°C.
Disposal Dispose of contents and container in accordance with local, regional, national, and international regulations.

Application in Bioconjugation: A Focus on ADCs and PROTACs

N-Boc-N-bis(PEG4-OH) is primarily utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The branched structure with two hydroxyl groups allows for the attachment of multiple molecules, such as targeting ligands or payloads, while the Boc-protected amine provides a stable, yet deprotectable, point for further modification. The PEG component is crucial for improving the solubility and in vivo stability of the final conjugate.

General Experimental Workflow for ADC/PROTAC Synthesis

experimental_workflow General Workflow for ADC/PROTAC Synthesis using a PEG Linker cluster_linker_prep Linker Functionalization cluster_payload_prep Payload/Ligand Attachment cluster_deprotection Deprotection cluster_conjugation Bioconjugation cluster_purification Purification and Analysis linker_start N-Boc-N-bis(PEG4-OH) activate_hydroxyl Activate terminal -OH groups (e.g., to NHS esters) linker_start->activate_hydroxyl attach_payload Couple activated linker to payload/ligand activate_hydroxyl->attach_payload payload Drug Payload or E3 Ligase Ligand payload->attach_payload deprotect_boc Remove Boc protecting group (acidic conditions) attach_payload->deprotect_boc conjugate Conjugate linker-payload to Antibody/POI Ligand deprotect_boc->conjugate antibody_poi Antibody or Protein of Interest (POI) Ligand antibody_poi->conjugate purify Purify ADC/PROTAC (e.g., Chromatography) conjugate->purify analyze Characterize final conjugate (e.g., MS, HPLC) purify->analyze

General workflow for ADC/PROTAC synthesis.
PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker such as one derived from N-Boc-N-bis(PEG4-OH).

protac_mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub_POI Polyubiquitinated POI E3->Ub_POI transfers Ub to Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_POI->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into PROTAC_release PROTAC (recycled) Proteasome->PROTAC_release releases

References

The Theoretical Advantage: A Deep Dive into Branched PEG Linkers in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – In the intricate world of drug development, the linkage of therapeutic agents to delivery vehicles is a critical determinant of efficacy and safety. Branched polyethylene glycol (PEG) linkers have emerged as a pivotal technology, offering a multitude of advantages over their linear counterparts. This technical guide explores the theoretical applications of branched PEG linkers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their design, synthesis, and impact on pharmacokinetics and therapeutic outcomes.

The unique architecture of branched PEG linkers, which includes multi-arm, Y-shaped, comb-shaped, and dendritic structures, provides a versatile platform for drug conjugation. These structures offer superior properties such as increased drug loading capacity, enhanced stability, and prolonged circulation times, ultimately leading to more effective and targeted therapeutic agents.

Core Advantages of Branched PEG Architectures

Branched PEG linkers offer several key benefits in bioconjugation and drug delivery:

  • Enhanced Hydrodynamic Radius: The branched structure creates a larger hydrodynamic volume compared to linear PEGs of similar molecular weight. This increased size reduces renal clearance, thereby extending the in vivo half-life of the conjugated drug.[1][2]

  • Increased Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), branched linkers allow for the attachment of multiple drug molecules to a single conjugation site on the antibody.[3][4] This higher payload capacity can lead to enhanced potency.

  • Improved Solubility and Stability: The hydrophilic nature of PEG chains enhances the solubility of hydrophobic drugs and can protect the conjugate from enzymatic degradation.[5] Branched structures, in particular, provide a superior shielding effect.

  • Reduced Immunogenicity: PEGylation, especially with branched structures, can mask the epitopes of protein-based drugs, reducing their recognition by the immune system.

Quantitative Insights: Branched vs. Linear PEG Linkers

The superior performance of branched PEG linkers is not merely theoretical. A growing body of evidence provides quantitative data demonstrating their advantages in various applications.

Table 1: Pharmacokinetic Profile Comparison
ParameterLinear PEG ConjugateBranched PEG ConjugateFold ImprovementReference
Circulation Half-Life StandardSignificantly IncreasedUp to 11.2x
Clearance Rate HighSignificantly Reduced~3x lower (Pendant vs. Linear)
Area Under the Curve (AUC) StandardNearly 3-fold higher~3x
Tumor Accumulation StandardIncreased-
Table 2: In Vitro Cytotoxicity (IC50 Values)
Cell LineDrug ConjugateIC50 Value (nM)Reference
HER2+ BT-474Trastuzumab-MMAE (DAR 6, "short" branched linker)~0.68
HER2+ BT-474Trastuzumab-MMAE (DAR 6, "long" branched linker)~0.074
B16F10Free Doxorubicin0.24 µg/mL
B16F10PEG-Doxorubicin Conjugates> 2 µg/mL
HeLamPEGMA-5004.7 mg/mL
L929mPEGMA-5005.3 mg/mL
HeLamPEGMA-95020.8 mg/mL
L929mPEGMA-95021.7 mg/mL

Visualizing the Concepts: Structures and Mechanisms

To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict key structures and workflows related to branched PEG linkers.

Structural Comparison of PEG Linker Architectures cluster_linear Linear PEG cluster_branched Branched PEG cluster_y_shaped Y-Shaped PEG cluster_dendritic Dendritic PEG A Functional Group A PEG_linear (-CH2-CH2-O-)n A->PEG_linear B Functional Group B PEG_linear->B Core Central Core Arm1 PEG Arm Core->Arm1 Arm2 PEG Arm Core->Arm2 Arm3 PEG Arm Core->Arm3 Arm4 PEG Arm Core->Arm4 Y_Core Branch Point Y_Arm1 PEG Arm Y_Core->Y_Arm1 Y_Arm2 PEG Arm Y_Core->Y_Arm2 Y_Trunk Functional Group Y_Core->Y_Trunk D_Core Core G1_1 G1 D_Core->G1_1 G1_2 G1 D_Core->G1_2 G2_1 G2 G1_1->G2_1 G2_2 G2 G1_1->G2_2 G2_3 G2 G1_2->G2_3 G2_4 G2 G1_2->G2_4

Structural comparison of different PEG linker architectures.

Workflow for Branched PEG-ADC Synthesis and Characterization cluster_synthesis Synthesis cluster_conjugation Conjugation to Antibody cluster_purification Purification cluster_characterization Characterization A Synthesis of Branched PEG Linker B Activation of Functional Groups (e.g., NHS ester) A->B C Conjugation of Drug to Branched PEG Linker B->C E Reaction of PEG-Drug with Antibody C->E D Antibody Preparation (e.g., reduction of disulfides) D->E F Purification of ADC (e.g., SEC, HIC) E->F G Determination of DAR (UV-Vis, Mass Spec) F->G H Assessment of Purity and Aggregation (SEC) G->H I In Vitro Cytotoxicity Assay H->I J In Vivo Efficacy and Pharmacokinetic Studies I->J

General workflow for the synthesis and characterization of a branched PEG-ADC.

Mechanism of Enhanced Permeability and Retention (EPR) Effect cluster_blood_vessel Blood Vessel cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_uptake Cellular Uptake and Drug Release A Branched PEGylated Nanoparticle B Leaky Vasculature of Tumor A->B Extravasation C Accumulation of Nanoparticles in Tumor B->C D Poor Lymphatic Drainage C->D Retention E Tumor Cell C->E F Internalization of Nanoparticle E->F G Release of Therapeutic Agent F->G

The EPR effect facilitates passive targeting of branched PEGylated nanoparticles to tumors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide an overview of key experimental methodologies for the synthesis and characterization of branched PEG-drug conjugates.

Synthesis of a 4-Arm PEG-NHS Ester

This protocol outlines a general procedure for the synthesis of a 4-arm PEG with N-hydroxysuccinimide (NHS) ester functional groups, which are reactive towards primary amines.

  • Materials: 4-arm PEG-OH, succinic anhydride, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dichloromethane (DCM), diethyl ether, and a suitable base (e.g., triethylamine or pyridine).

  • Step 1: Carboxylation of 4-Arm PEG-OH. Dissolve 4-arm PEG-OH in anhydrous DCM. Add succinic anhydride and a catalytic amount of base. Stir the reaction mixture at room temperature overnight.

  • Step 2: Purification of 4-Arm PEG-Carboxylic Acid. Precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration and wash with diethyl ether to remove unreacted succinic anhydride. Dry the product under vacuum.

  • Step 3: Activation with NHS. Dissolve the dried 4-arm PEG-carboxylic acid in anhydrous DCM. Add DCC and NHS to the solution. Stir the reaction mixture at room temperature for 24 hours.

  • Step 4: Final Purification. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Precipitate the 4-arm PEG-NHS ester by adding cold diethyl ether. Collect the product by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and MALDI-TOF mass spectrometry.

Conjugation of a Branched PEG-Drug to an Antibody

This protocol describes a typical method for conjugating a pre-formed branched PEG-drug molecule to an antibody via maleimide chemistry, targeting reduced cysteine residues.

  • Materials: Antibody, branched PEG-drug with a maleimide functional group, reducing agent (e.g., dithiothreitol - DTT or tris(2-carboxyethyl)phosphine - TCEP), purification columns (e.g., size-exclusion chromatography - SEC), and appropriate buffers (e.g., phosphate-buffered saline - PBS).

  • Step 1: Antibody Reduction. Incubate the antibody with a controlled molar excess of a reducing agent to cleave a specific number of interchain disulfide bonds, exposing free thiol groups. The reaction time and temperature should be optimized to achieve the desired degree of reduction.

  • Step 2: Removal of Reducing Agent. Immediately after reduction, remove the excess reducing agent using a desalting column or SEC to prevent it from reacting with the maleimide group of the linker.

  • Step 3: Conjugation Reaction. Add the branched PEG-drug-maleimide to the reduced antibody solution. The reaction is typically carried out at a pH between 6.5 and 7.5 and can be performed at room temperature or 4°C. The reaction time will vary depending on the specific reactants.

  • Step 4: Quenching the Reaction. Stop the conjugation reaction by adding a molar excess of a small molecule thiol, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Step 5: Purification of the ADC. Purify the resulting ADC from unconjugated PEG-drug and other reactants using SEC or hydrophobic interaction chromatography (HIC).

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry. Assess the purity and extent of aggregation using SEC.

Future Directions and Conclusion

The theoretical and demonstrated advantages of branched PEG linkers have solidified their role in the development of next-generation therapeutics. Their ability to enhance pharmacokinetic profiles and enable higher drug loading capacities makes them a powerful tool for improving the therapeutic index of a wide range of drugs, from small molecules to biologics.

Future research will likely focus on the development of novel branched PEG architectures with even greater control over drug release kinetics and targeting specificity. As our understanding of the complex interplay between linker chemistry and biological systems deepens, we can expect to see the emergence of even more sophisticated and effective drug delivery platforms based on these versatile molecules. The continued exploration of branched PEG linkers holds immense promise for advancing the field of medicine and improving patient outcomes.

References

The Architect's Blueprint: A Technical Guide to PROTAC Technology and the Central Role of Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1][2] Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] This approach offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

The Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a series of orchestrated molecular events that culminate in the degradation of the target protein. This signaling cascade begins with the PROTAC molecule entering the cell and engaging its two target proteins, the POI and an E3 ubiquitin ligase, to form a ternary complex. The stability and conformation of this ternary complex are critical for the subsequent steps. Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein. The PROTAC molecule, having catalyzed the degradation, is then free to engage another POI and E3 ligase, continuing the degradation cycle.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

The Critical Role of Linkers in PROTAC Design

The linker component of a PROTAC, though seemingly a simple connector, plays a pivotal role in its overall efficacy, selectivity, and pharmacokinetic properties. The length, chemical composition, and rigidity of the linker dictate the geometry and stability of the ternary complex, which are critical determinants of successful protein degradation.

Linker Composition and Properties

PROTAC linkers are typically composed of various chemical motifs, with polyethylene glycol (PEG) and alkyl chains being the most common.

  • Alkyl Chains: These provide a hydrophobic and flexible connection. The length of the alkyl chain can be systematically varied to optimize the distance between the two ligands.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.

  • Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or aromatic rings can introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

  • "Clickable" Linkers: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular synthesis of PROTAC libraries with diverse linkers.

Impact of Linker Length and Composition on PROTAC Efficacy

The optimization of linker length and composition is a critical and often empirical process in PROTAC development. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may result in a less stable complex with reduced degradation efficiency.

Data Presentation: Quantitative Analysis of Linker Effects

The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)% ERα Degraded (at 10 µM)
Hydrocarbon9~50
Hydrocarbon12~75
Hydrocarbon16~95
Hydrocarbon19~70
Hydrocarbon21~60

Table 3: Impact of Linker Composition on CRBN Degradation

Linker Composition (9 atoms)CRBN Degradation in HEK293T cells
Alkyl ChainConcentration-dependent decrease
Three PEG unitsWeak degradation

Table 4: Degradation Potency of METTL3 Degraders with Varying Alkane Linker Lengths

CompoundLinker Length (Number of Carbons)METTL3 Degradation at 1 µM (%)METTL3 Degradation at 0.3 µM (%)
4a44714
4b55645
4c66243
4d76852
4e85238

Experimental Protocols for PROTAC Evaluation

The development and characterization of PROTACs involve a suite of biochemical and cellular assays to assess their binding, degradation efficacy, and cellular effects. Below are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating a novel PROTAC involves a series of sequential experiments, starting from the confirmation of ternary complex formation to the assessment of target protein degradation in cells and the resulting cellular phenotype.

PROTAC_Experimental_Workflow cluster_1 PROTAC Evaluation Workflow A Synthesize PROTAC Library (Varying Linkers) B Ternary Complex Formation Assays (SPR, ITC, AlphaLISA) A->B C Protein Degradation Assay (Western Blot) B->C D Determine DC50 and Dmax C->D E Cell Viability Assay (MTS/MTT) D->E F Proteomics Analysis (Selectivity) D->F G Lead Optimization E->G F->G

A typical experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing PROTAC-induced ternary complexes.

Materials:

  • SPR instrument and sensor chips (e.g., Biacore)

  • Immobilization reagents

  • Running buffer

  • Purified E3 ligase, target protein, and PROTAC

Procedure:

  • Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of PROTAC concentrations over the immobilized protein to determine the binary binding affinity (KD).

    • Inject the soluble protein partner over the immobilized protein as a negative control.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner.

    • Inject these solutions over the immobilized protein surface. An increase in the response unit (RU) compared to the binary interaction indicates ternary complex formation.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD_binary / KD_ternary).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase, target protein, and PROTAC in a matched buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution. Degas all solutions before use.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine their binary binding parameters.

    • Titrate the PROTAC into the E3 ligase solution to determine their binary binding parameters.

  • Ternary Titration:

    • Saturate the target protein with the PROTAC to form a binary complex.

    • Titrate this binary complex into the E3 ligase solution.

  • Data Analysis: Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary complex formation. The cooperativity of the ternary complex can be calculated from the binding affinities.

Protocol 4: Cell Viability Assay (MTS/MTT)

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability, to assess the cytotoxic effects of PROTAC-mediated protein degradation.

Materials:

  • 96-well plates

  • Cell line of interest

  • PROTAC stock solution

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • Reagent Addition and Incubation:

    • MTS: Add MTS reagent to each well and incubate for 1-4 hours.

    • MTT: Add MTT reagent and incubate for 4 hours. Then, add solubilization solution and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC50 value.

Conclusion

PROTAC technology represents a powerful and versatile platform for targeted protein degradation, with the potential to address a wide range of diseases. The linker component is a critical design element that significantly influences the efficacy and drug-like properties of these molecules. A thorough understanding of the structure-activity relationships of PROTAC linkers, coupled with a robust suite of experimental assays, is essential for the successful development of novel and effective PROTAC-based therapeutics. The continued exploration of new linker chemistries and the application of advanced analytical techniques will undoubtedly accelerate the translation of this promising technology from the laboratory to the clinic.

References

Methodological & Application

Application Note and Protocol: Conjugation of N-Boc-N-bis(PEG4-OH) to a Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3] This document provides a detailed protocol for the conjugation of a bifunctional PEG linker, N-Boc-N-bis(PEG4-OH), to a target protein.

The terminal hydroxyl (-OH) groups of this PEG linker are not sufficiently reactive for direct conjugation to a protein. Therefore, a two-stage activation process is employed to convert these hydroxyls into highly reactive N-hydroxysuccinimide (NHS) esters. These activated esters then readily react with primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface to form stable amide bonds.[4][5]

This protocol outlines the activation of the N-Boc-N-bis(PEG4-OH) linker, the subsequent conjugation to a model protein, and the purification and characterization of the resulting PEG-protein conjugate.

Materials and Reagents

Material Supplier Purpose
N-Boc-N-bis(PEG4-OH)VariousPEG Linker
Succinic AnhydrideSigma-AldrichCarboxylation of PEG-OH
Pyridine (anhydrous)Sigma-AldrichBase catalyst
Dichloromethane (DCM, anhydrous)Sigma-AldrichOrganic solvent
N-Hydroxysuccinimide (NHS)Sigma-AldrichActivating agent
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichCoupling agent
Target ProteinUser-definedProtein to be PEGylated
Phosphate-Buffered Saline (PBS), pH 7.4GibcoReaction and dialysis buffer
Dimethyl Sulfoxide (DMSO, anhydrous)Sigma-AldrichSolvent for activated PEG
Quenching Buffer (1 M Tris-HCl, pH 8.0)User-preparedTo stop the reaction
Size-Exclusion Chromatography (SEC) columnGE HealthcarePurification
SDS-PAGE reagents and systemBio-RadCharacterization
Mass Spectrometer (e.g., ESI-MS)Waters, Thermo FisherCharacterization

Experimental Protocols

This protocol is divided into three main stages:

  • Activation of N-Boc-N-bis(PEG4-OH)

  • Conjugation of Activated PEG to the Protein

  • Purification and Characterization of the PEG-Protein Conjugate

Stage 1: Activation of N-Boc-N-bis(PEG4-OH) to N-Boc-N-bis(PEG4-NHS)

This stage involves two chemical steps: carboxylation of the terminal hydroxyls followed by conversion to NHS esters.

Step 1.1: Carboxylation to N-Boc-N-bis(PEG4-Acid)

  • Dissolve N-Boc-N-bis(PEG4-OH) and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Remove the pyridine under reduced pressure (rotoevaporation).

  • Dissolve the residue in dichloromethane (DCM) and wash with 1 M HCl, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylated product, N-Boc-N-bis(PEG4-Acid).

  • Confirm the structure and purity of the product via NMR and mass spectrometry.

Step 1.2: NHS Ester Activation to N-Boc-N-bis(PEG4-NHS)

  • Dissolve the dried N-Boc-N-bis(PEG4-Acid) in anhydrous DCM.

  • Add a 2.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 2.5-fold molar excess of N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the activated N-Boc-N-bis(PEG4-NHS) ester.

  • The activated PEG should be used immediately or stored under desiccated conditions at -20°C.

Workflow for Activation of PEG Linker

G cluster_0 Stage 1: PEG Activation A N-Boc-N-bis(PEG4-OH) B Add Succinic Anhydride & Pyridine A->B Carboxylation C N-Boc-N-bis(PEG4-Acid) B->C D Add NHS & DCC in DCM C->D NHS Esterification E N-Boc-N-bis(PEG4-NHS) (Activated PEG) D->E

Caption: Workflow for the two-step activation of the PEG linker.

Stage 2: Conjugation of N-Boc-N-bis(PEG4-NHS) to Protein

This stage describes the reaction of the activated PEG linker with the primary amines of the target protein.

Protocol:

  • Prepare a solution of the target protein in a non-amine-containing reaction buffer (e.g., 0.1 M PBS, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Immediately before conjugation, dissolve the freshly prepared or stored N-Boc-N-bis(PEG4-NHS) in a small amount of anhydrous DMSO.

  • Add the desired molar excess of the activated PEG solution to the protein solution. A starting point of a 20- to 50-fold molar excess of PEG to protein is recommended. The optimal ratio should be determined empirically for each protein.

  • Ensure the final concentration of the organic solvent (DMSO) does not exceed 10% of the total reaction volume to maintain protein stability.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring.

  • Quench the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes to ensure any unreacted PEG-NHS ester is hydrolyzed.

Table 1: Recommended Reaction Conditions for Protein Conjugation

Parameter Recommended Range Notes
Protein Concentration1 - 10 mg/mLHigher concentrations may increase aggregation.
Molar Ratio (PEG:Protein)10:1 to 50:1Optimize to control the degree of PEGylation.
Reaction BufferPBS, Borate, HEPESMust be free of primary amines.
Reaction pH7.2 - 8.5Optimal for NHS ester reaction with amines.
Reaction Temperature4°C or Room TemperatureLower temperature may reduce protein degradation.
Reaction Time30 min - OvernightDependent on temperature and reagent reactivity.
Quenching ReagentTris or GlycineFinal concentration of 50-100 mM.

Workflow for Protein Conjugation and Purification

G cluster_1 Stage 2 & 3: Conjugation and Purification F Target Protein in PBS (pH 7.4) G Add Activated PEG (N-Boc-N-bis(PEG4-NHS)) F->G Conjugation H Reaction Mixture (Incubate) G->H I Quench Reaction (e.g., Tris buffer) H->I J Crude PEG-Protein Conjugate I->J K Purification (SEC or IEX) J->K L Purified PEG-Protein K->L M Characterization (SDS-PAGE, MS) L->M N Final Product M->N

Caption: Workflow from protein conjugation to final product analysis.

Stage 3: Purification and Characterization of the PEG-Protein Conjugate

The crude reaction mixture will contain the desired PEG-protein conjugate, unreacted protein, hydrolyzed PEG, and other by-products. Purification is essential to isolate the conjugate.

Step 3.1: Purification

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating PEGylated proteins from unreacted protein and smaller molecules based on their hydrodynamic radius.

    • Equilibrate an appropriate SEC column (e.g., Superdex 200) with PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Elute with PBS and collect fractions. PEGylated proteins will elute earlier than the unmodified protein due to their larger size.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile compared to the native protein. This can be a powerful method for separating species with different degrees of PEGylation.

Step 3.2: Characterization

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Analyze the purified fractions alongside the unmodified protein standard.

    • PEGylated proteins will exhibit a significant increase in apparent molecular weight, appearing as a higher band or smear compared to the unmodified protein. The smearing effect is due to the heterogeneity of PEGylation.

  • Mass Spectrometry (MS):

    • Techniques like ESI-MS or MALDI-MS are crucial for confirming the covalent attachment of the PEG linker and determining the degree of PEGylation (the number of PEG molecules attached per protein).

    • The mass spectrum of the PEGylated protein will show a series of peaks corresponding to the protein with one, two, three, or more PEG chains attached.

  • HPLC (High-Performance Liquid Chromatography):

    • Reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity of the final conjugate and quantify the amount of remaining unmodified protein.

Table 2: Summary of Characterization Techniques

Technique Information Obtained Expected Result
SDS-PAGEApparent Molecular Weight, PurityHigher molecular weight band(s) for PEGylated protein compared to native protein.
Mass SpectrometryExact Mass, Degree of PEGylationMass increase corresponding to the addition of one or more PEG linkers.
SEC-HPLCPurity, Aggregation StateEarlier elution time for the PEGylated protein compared to the native protein.

Troubleshooting

Problem Possible Cause Solution
No or Low PEGylation Yield Incomplete activation of PEG-OH.Verify activation of PEG-NHS by NMR or MS before use.
Hydrolysis of activated PEG-NHS ester.Use freshly prepared activated PEG; ensure anhydrous conditions during storage and handling.
Incorrect pH for conjugation reaction.Ensure the buffer pH is between 7.2 and 8.5.
Protein Aggregation High protein concentration.Reduce the protein concentration in the reaction mixture.
Excessive cross-linking due to bifunctional PEG.Lower the molar ratio of activated PEG to protein.
High Polydispersity Molar ratio of PEG to protein is too high.Perform a titration of the PEG:protein molar ratio to find the optimal condition for the desired degree of PEGylation.
Multiple reactive sites on the protein.This is inherent to random amine coupling. For site-specific PEGylation, alternative chemistries would be required.

Concluding Remarks

This protocol provides a comprehensive framework for the successful conjugation of N-Boc-N-bis(PEG4-OH) to a protein. The key to this process is the efficient activation of the PEG linker's terminal hydroxyl groups into reactive NHS esters. Optimization of the PEG-to-protein molar ratio is critical for controlling the degree of PEGylation and minimizing unwanted side reactions such as aggregation. The subsequent purification and rigorous characterization are essential to ensure the quality and homogeneity of the final PEG-protein conjugate for its intended research or therapeutic application.

References

Application Notes and Protocols for the TFA-Mediated Deprotection of N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use is attributed to its stability across a range of chemical conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for the cleavage of the Boc group.[1][2][3]

This document provides detailed application notes and protocols for the deprotection of N-Boc-N-bis(PEG4-OH), a bifunctional linker featuring a Boc-protected amine and two terminal hydroxyl groups on polyethylene glycol (PEG) chains. The hydrophilic PEG linkers enhance the aqueous solubility of conjugated molecules.[4][5] The removal of the Boc group is a critical step to liberate the primary amine for subsequent conjugation or derivatization.

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas. It is crucial to perform this reaction in a well-ventilated area and not in a closed system to allow for the safe release of CO2.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.

The tert-butyl cation generated during the reaction is a reactive electrophile that can potentially lead to side reactions, such as the alkylation of electron-rich functional groups. However, for a substrate like N-Boc-N-bis(PEG4-OH) that lacks such sensitive moieties, the use of scavengers is generally not required.

Quantitative Data Summary

The following tables summarize typical reaction conditions and analytical parameters for the TFA-mediated deprotection of Boc-protected amines. These values serve as a strong starting point for the optimization of the deprotection of N-Boc-N-bis(PEG4-OH).

Table 1: General Reaction Conditions for Boc Deprotection with TFA

ParameterTypical ValueReference
TFA Concentration20-50% in Dichloromethane (DCM)
Temperature0 °C to Room Temperature (20-25 °C)
Reaction Time30 minutes - 2 hours
Equivalents of TFAOften used as a solvent mixture (e.g., 1:1 v/v with DCM)

Table 2: Analytical Methods for Monitoring Reaction Progress

Analytical TechniquePrincipleObservationReference
Thin Layer Chromatography (TLC)The deprotected amine is more polar than the starting material.The product will have a lower Rf value. Staining with ninhydrin produces a colored spot for the amine.
Liquid Chromatography-Mass Spectrometry (LC-MS)Monitors the disappearance of the starting material and the appearance of the product.The mass spectrum will show the expected molecular ion for the deprotected amine.
Nuclear Magnetic Resonance (NMR) SpectroscopyMonitors the disappearance of the characteristic tert-butyl peak of the Boc group.Disappearance of the singlet at ~1.4 ppm in ¹H NMR.

Experimental Protocols

Materials and Reagents
  • N-Boc-N-bis(PEG4-OH)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol A: Isolation of the Deprotected Amine as a TFA Salt

This protocol is suitable when the resulting TFA salt of the amine can be used directly in the subsequent reaction step.

  • Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 v/v mixture of TFA/DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting residue is the deprotected amine as its TFA salt and can be used without further purification.

Protocol B: Isolation of the Free Amine

This protocol is used when the free amine is required for subsequent steps.

  • Follow steps 1-6 of Protocol A.

  • Dissolve the crude residue in DCM.

  • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Caution: This will cause the evolution of CO₂ gas.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the deprotected free amine.

Visualizations

TFA-Mediated N-Boc Deprotection Mechanism A N-Boc-N-bis(PEG4-OH) B Protonated Boc Group A->B Protonation C Carbamic Acid Intermediate B->C Loss of tert-butyl cation tBu tert-butyl cation B->tBu D Deprotected Amine (TFA Salt) C->D Decarboxylation & Protonation CO2 CO₂ C->CO2 TFA TFA (H⁺) TFA->A

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Experimental_Workflow_Boc_Deprotection start Dissolve N-Boc-N-bis(PEG4-OH) in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa react Stir at 0 °C to RT (1-2 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete workup Choose Workup concentrate->workup tfa_salt Isolate TFA Salt workup->tfa_salt Protocol A free_amine Isolate Free Amine workup->free_amine Protocol B coevaporate Co-evaporate with Toluene tfa_salt->coevaporate neutralize Neutralize with NaHCO₃ free_amine->neutralize Troubleshooting_Boc_Deprotection problem Problem: Incomplete Deprotection cause1 Insufficient Acid Strength/Concentration? problem->cause1 cause2 Inadequate Reaction Time/Temperature? cause1->cause2 No solution1 Increase TFA concentration (e.g., to 50%) Consider stronger acid (e.g., HCl in dioxane) cause1->solution1 Yes cause3 Steric Hindrance from PEG Chains? cause2->cause3 No solution2 Extend reaction time Allow to stir overnight at RT cause2->solution2 Yes solution3 Increase reaction time and/or temperature Ensure adequate stirring cause3->solution3 Yes

References

Application Notes and Protocols for the Coupling of N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification and coupling of N-Boc-N-bis(PEG4-OH), a branched polyethylene glycol (PEG) linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The terminal hydroxyl groups of this linker require activation to facilitate covalent attachment to other molecules, such as targeting ligands or payloads. Two primary strategies for the activation and subsequent coupling are detailed below:

  • Activation of Hydroxyl Groups to Tosylates for Coupling with Nucleophiles: This method converts the terminal hydroxyl groups into excellent leaving groups (tosylates), which can then readily react with nucleophilic partners, such as amines.

  • Oxidation of Hydroxyl Groups to Carboxylic Acids for Amide Bond Formation: This approach transforms the hydroxyl groups into carboxylic acids, which can then be coupled to primary amines using standard carbodiimide chemistry to form stable amide bonds.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key transformation steps. Please note that yields can vary depending on the specific substrate and reaction scale.

Table 1: Reaction Conditions for the Tosylation of N-Boc-N-bis(PEG4-OH)

ParameterCondition
Reagents p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine (TEA)
Stoichiometry (per -OH group) TsCl (1.2 - 1.5 eq.), Base (2 - 3 eq.)
Solvent Dichloromethane (DCM), Chloroform
Temperature 0 °C to Room Temperature
Reaction Time 4 - 16 hours
Typical Yield >90%
Purification Method Extraction, Silica Gel Chromatography

Table 2: Reaction Conditions for the Oxidation of N-Boc-N-bis(PEG4-OH) to N-Boc-N-bis(PEG4-acid)

ParameterCondition
Reagents Chromium trioxide (CrO3), Sulfuric acid (H2SO4) (Jones Reagent)
Stoichiometry (per -OH group) Jones Reagent (1.2 - 1.5 eq.)
Solvent Acetone, Water
Temperature Room Temperature
Reaction Time 4 - 12 hours
Typical Yield 90 - 95%[1]
Purification Method Extraction, Precipitation

Table 3: Reaction Conditions for EDC/NHS Coupling of N-Boc-N-bis(PEG4-acid) to a Primary Amine

ParameterCondition
Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
Stoichiometry (per -COOH group) EDC (1.5 - 2.0 eq.), NHS (1.2 - 1.5 eq.), Amine (1.0 - 1.2 eq.)
Solvent Dichloromethane (DCM), Dimethylformamide (DMF), or Aqueous Buffer (MES/PBS)
pH (for aqueous reactions) Activation (pH 4.5-6.0), Coupling (pH 7.2-8.0)
Temperature Room Temperature
Reaction Time Activation (15-30 min), Coupling (2-12 hours)
Typical Yield >85%[2]
Purification Method Extraction, Dialysis, or Size Exclusion Chromatography

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-bis(PEG4-OTs) and Coupling to an Amine

This protocol details the activation of the hydroxyl groups of N-Boc-N-bis(PEG4-OH) to tosylates, followed by coupling to a primary amine.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Primary amine-containing molecule

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Tosylation of N-Boc-N-bis(PEG4-OH)

  • Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine or TEA (4-6 equivalents, 2-3 eq. per hydroxyl group).

  • Slowly add p-toluenesulfonyl chloride (2.4 - 3.0 equivalents, 1.2 - 1.5 eq. per hydroxyl group) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N-bis(PEG4-OTs).

  • Purify the crude product by silica gel column chromatography.

Step 2: Coupling of N-Boc-N-bis(PEG4-OTs) with a Primary Amine

  • Dissolve the purified N-Boc-N-bis(PEG4-OTs) (1 equivalent) and the primary amine-containing molecule (2.2 - 2.5 equivalents) in a suitable anhydrous solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3-4 equivalents).

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting conjugate by an appropriate method such as silica gel chromatography, reverse-phase HPLC, or size-exclusion chromatography.

Protocol 2: Synthesis of N-Boc-N-bis(PEG4-acid) and EDC/NHS Coupling to an Amine

This protocol describes the oxidation of the terminal hydroxyl groups to carboxylic acids, followed by a standard EDC/NHS-mediated coupling to a primary amine.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Jones Reagent (prepared from CrO3 and H2SO4) or other suitable oxidizing agent

  • Acetone

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Primary amine-containing molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • For aqueous coupling: MES buffer (2-(N-morpholino)ethanesulfonic acid) and PBS (phosphate-buffered saline)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Oxidation to N-Boc-N-bis(PEG4-acid)

  • Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones Reagent (2.4 - 3.0 equivalents) dropwise to the stirred solution. A color change from orange/red to green is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-N-bis(PEG4-acid). The product can be further purified by precipitation or chromatography if necessary.

Step 2: EDC/NHS Coupling to a Primary Amine (Organic Solvent)

  • Dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent), NHS (2.4 - 3.0 equivalents), and the primary amine-containing molecule (2.0 - 2.4 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Add EDC (3.0 - 4.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with the solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final conjugate using an appropriate chromatographic method.

Step 2: EDC/NHS Coupling to a Primary Amine (Aqueous Conditions)

  • Dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent) in MES buffer (pH 4.5-6.0).

  • Add NHS (2.4 - 3.0 equivalents) and EDC (3.0 - 4.0 equivalents).

  • Stir at room temperature for 15-30 minutes to activate the carboxylic acids.

  • Dissolve the primary amine-containing molecule in PBS (pH 7.2-8.0).

  • Add the activated N-Boc-N-bis(PEG4-acid) solution to the amine solution.

  • Stir the reaction at room temperature for 2-12 hours.

  • Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagents and byproducts.

Mandatory Visualizations

G General Workflow for Coupling N-Boc-N-bis(PEG4-OH) cluster_0 Pathway 1: Activation to Tosylate cluster_1 Pathway 2: Oxidation and Amide Coupling start1 N-Boc-N-bis(PEG4-OH) activation1 Tosylation (TsCl, Pyridine/TEA) start1->activation1 intermediate1 N-Boc-N-bis(PEG4-OTs) activation1->intermediate1 coupling1 Coupling with Amine (R-NH2) intermediate1->coupling1 product1 N-Boc-N-bis(PEG4-NH-R) coupling1->product1 start2 N-Boc-N-bis(PEG4-OH) activation2 Oxidation (Jones Reagent) start2->activation2 intermediate2 N-Boc-N-bis(PEG4-acid) activation2->intermediate2 coupling2 Amide Coupling (EDC, NHS, R-NH2) intermediate2->coupling2 product2 N-Boc-N-bis(PEG4-CONH-R) coupling2->product2 G Experimental Workflow for EDC/NHS Coupling in Aqueous Buffer reagent_prep Reagent Preparation (PEG-acid, EDC, NHS, Amine, Buffers) activation Activation of PEG-acid (MES Buffer, pH 4.5-6.0) + EDC, NHS (15-30 min, RT) reagent_prep->activation conjugation Conjugation (Add activated PEG-acid to Amine in PBS, pH 7.2-8.0) (2-12 h, RT) activation->conjugation purification Purification (Dialysis or SEC) conjugation->purification analysis Analysis (LC-MS, NMR) purification->analysis

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the assembly of complex peptide sequences. However, challenges such as peptide aggregation and poor solubility of hydrophobic sequences can significantly hinder synthesis efficiency, leading to lower yields and purity. The use of polyethylene glycol (PEG) derivatives in SPPS has emerged as a powerful strategy to overcome these limitations. N-Boc-N-bis(PEG4-OH) is a branched PEG linker that offers unique potential in this context. Its bifunctional nature, with two terminal hydroxyl groups and a Boc-protected amine, allows for its incorporation into peptide chains, where the PEG moieties can enhance solubility and disrupt secondary structures that lead to aggregation.

These application notes provide a detailed overview and experimental protocols for the utilization of N-Boc-N-bis(PEG4-OH) as a hydrophilic modifier at the N-terminus of growing peptide chains during SPPS. This approach is particularly beneficial for the synthesis of "difficult" or hydrophobic peptide sequences.

Principle of Application

The core application of N-Boc-N-bis(PEG4-OH) in this context is its introduction at the N-terminus of a peptide chain that is exhibiting signs of aggregation or is known to be hydrophobic. The two hydrophilic PEG4 chains can act as a "solubilizing tail," disrupting inter-chain hydrogen bonding and improving the solvation of the peptide-resin complex. This facilitates more efficient subsequent amino acid couplings and deprotection steps. The Boc-protected amine allows for its straightforward incorporation using standard peptide coupling chemistry. Following the completion of the peptide sequence, the N-Boc-N-bis(PEG4-OH) moiety can be cleaved along with the peptide from the resin, or in some cases, the terminal hydroxyl groups could be used for further conjugation prior to cleavage.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential benefits of using N-Boc-N-bis(PEG4-OH) in SPPS. These values are intended for comparative purposes and will vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Comparison of Crude Peptide Purity with and without N-Boc-N-bis(PEG4-OH) Modification

Peptide Sequence (Example)Synthesis MethodCrude Purity (%) by RP-HPLC
H-Val-Ala-Ile-Leu-Gly-Phe-Val-Ala-OHStandard Boc-SPPS45
(PEG4-OH)₂-N-Val-Ala-Ile-Leu-Gly-Phe-Val-Ala-OHBoc-SPPS with N-Boc-N-bis(PEG4-OH)75
H-Trp-Gln-Asn-Gly-Ser-Thr-Val-Ile-OHStandard Boc-SPPS60
(PEG4-OH)₂-N-Trp-Gln-Asn-Gly-Ser-Thr-Val-Ile-OHBoc-SPPS with N-Boc-N-bis(PEG4-OH)85

Table 2: Yield Comparison for a Difficult Hydrophobic Peptide

Peptide Sequence (Example)Synthesis MethodFinal Yield (%)
H-Phe-Leu-Val-Phe-Leu-Val-Phe-Leu-OHStandard Boc-SPPS15
(PEG4-OH)₂-N-Phe-Leu-Val-Phe-Leu-Val-Phe-Leu-OHBoc-SPPS with N-Boc-N-bis(PEG4-OH)40

Experimental Protocols

This section provides a detailed protocol for the incorporation of N-Boc-N-bis(PEG4-OH) at the N-terminus of a growing peptide chain during Boc-strategy SPPS.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Boc-protected amino acids

  • Solid-phase synthesis resin (e.g., Merrifield resin, PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • HOBt or OxymaPure®

  • Piperidine (for Fmoc-SPPS, if applicable, though this protocol focuses on Boc-SPPS)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • RP-HPLC system for purification and analysis

Protocol: N-Terminal Modification of a Peptide with N-Boc-N-bis(PEG4-OH)

This protocol assumes the synthesis is proceeding using standard Boc-SPPS. The modification is introduced after the final amino acid of the desired peptide sequence has been coupled and its N-terminal Boc group has been removed.

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • Activation of N-Boc-N-bis(PEG4-OH):

    • In a separate vessel, dissolve N-Boc-N-bis(PEG4-OH) (2 equivalents relative to resin loading) and an activating agent such as HBTU (2 eq.) and HOBt (2 eq.) in a minimal amount of DMF.

    • Add DIEA (4 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes.

  • Coupling of N-Boc-N-bis(PEG4-OH) to the Peptide-Resin:

    • Drain the DMF from the swollen peptide-resin.

    • Add the pre-activated N-Boc-N-bis(PEG4-OH) solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

  • Final Boc Deprotection (Optional):

    • If further elongation is desired, the Boc group on the newly attached moiety can be removed.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

    • Neutralize with a solution of 10% DIEA in DMF (2 x 2 min).

    • Wash again with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC.

    • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow start Start: Peptide-Resin with free N-terminus swell_wash 1. Swell and Wash Resin (DCM, DMF) start->swell_wash couple 3. Couple to Peptide-Resin (2-4 hours, monitor with Kaiser test) swell_wash->couple activate 2. Activate N-Boc-N-bis(PEG4-OH) (HBTU/HOBt/DIEA in DMF) activate->couple wash2 4. Wash Resin (DMF, DCM) couple->wash2 cleave 5. Cleave Peptide from Resin (TFA cocktail) wash2->cleave precipitate 6. Precipitate Crude Peptide (Cold diethyl ether) cleave->precipitate purify 7. Purify by RP-HPLC precipitate->purify analyze 8. Analyze Purified Peptide (LC-MS, Analytical HPLC) purify->analyze end End: Purified (PEG4-OH)2-N-Peptide analyze->end

Caption: Workflow for N-terminal modification of a peptide with N-Boc-N-bis(PEG4-OH).

logical_relationship problem Problem: Peptide Aggregation / Low Solubility in SPPS cause1 Inter-chain H-bonding problem->cause1 cause2 Hydrophobic collapse problem->cause2 solution Solution: Incorporate N-Boc-N-bis(PEG4-OH) problem->solution addresses mechanism1 Hydrophilic PEG chains disrupt H-bonding solution->mechanism1 mechanism2 Improved solvation of peptide-resin solution->mechanism2 outcome Outcome: Improved Synthesis Efficiency mechanism1->outcome mechanism2->outcome benefit1 Higher crude purity outcome->benefit1 benefit2 Increased final yield outcome->benefit2

Caption: Rationale for using N-Boc-N-bis(PEG4-OH) to mitigate aggregation in SPPS.

Application Notes and Protocols for N-Boc-N-bis(PEG4-OH) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the ADC. N-Boc-N-bis(PEG4-OH) is a branched, cleavable polyethylene glycol (PEG) based linker designed to optimize ADC performance. Its branched structure allows for the potential attachment of multiple payload molecules, thereby increasing the drug-to-antibody ratio (DAR), while the hydrophilic PEG chains can enhance solubility and improve the pharmacokinetic profile of the ADC. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation strategies.

These application notes provide a comprehensive overview of the utility of N-Boc-N-bis(PEG4-OH) in ADC development, including detailed protocols for its activation, conjugation to a payload, and subsequent coupling to a monoclonal antibody. Furthermore, standard assays for the characterization and in vitro evaluation of the resulting ADC are described.

Key Advantages of N-Boc-N-bis(PEG4-OH) in ADCs

  • Increased Drug-to-Antibody Ratio (DAR): The branched structure provides two hydroxyl groups for payload attachment, potentially doubling the drug load per linker attachment site on the antibody.

  • Improved Pharmacokinetics: The hydrophilic PEG chains can increase the solubility of the ADC, reduce aggregation, and prolong circulation half-life.

  • Controlled Synthesis: The Boc-protected amine allows for a modular and controlled synthetic approach to the linker-payload construct before conjugation to the antibody.

  • Cleavable Linker Design: As a cleavable linker, it is designed to release the cytotoxic payload preferentially within the tumor microenvironment or inside cancer cells, triggered by specific physiological conditions.

Experimental Protocols

Protocol 1: Activation of N-Boc-N-bis(PEG4-OH) and Conjugation to a Payload

This protocol describes the activation of the terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) to a reactive ester, followed by conjugation to an amine-containing payload.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Payload with a primary or secondary amine (e.g., a derivative of MMAE or PBD)

  • N,N'-Disuccinimidyl carbonate (DSC) or p-Nitrophenyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine-containing payload

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Activation of Hydroxyl Groups:

    • Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in anhydrous DCM.

    • Add DSC (2.2 equivalents) and TEA (2.5 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure to yield the activated N-Boc-N-bis(PEG4-NHS ester). This intermediate can be used directly in the next step.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the activated linker from the previous step in anhydrous DMF.

    • In a separate vial, dissolve the amine-containing payload (2.2 equivalents) in anhydrous DMF.

    • Slowly add the payload solution to the activated linker solution.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the linker-payload conjugate by LC-MS.

    • Purify the N-Boc-N-bis(PEG4-payload) conjugate by preparative HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity and purity.

  • Boc Deprotection:

    • Dissolve the purified N-Boc-N-bis(PEG4-payload) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure. The resulting deprotected linker-payload is now ready for conjugation to the antibody.

experimental_workflow_1 cluster_activation Linker Activation cluster_conjugation Payload Conjugation cluster_deprotection Deprotection linker N-Boc-N-bis(PEG4-OH) activated_linker Activated Linker (e.g., NHS ester) linker->activated_linker DSC, TEA in DCM linker_payload Boc-Linker-Payload activated_linker->linker_payload DIPEA in DMF payload Amine-Payload payload->linker_payload deprotected_linker_payload Linker-Payload (Amine-terminated) linker_payload->deprotected_linker_payload TFA in DCM

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the deprotected linker-payload to a monoclonal antibody via amide bond formation with lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected linker-payload from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system for purification

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Activation of Linker-Payload Carboxylic Acid (if applicable, for alternative conjugation strategies):

    • This step is for linker-payload constructs that are activated for reaction with antibody amines. The output of Protocol 1 is amine-reactive and can be directly conjugated to the antibody's carboxyl groups after their activation, or more commonly, the antibody's amines are targeted.

  • Conjugation to Antibody Lysine Residues:

    • Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS, pH 7.4-8.0).

    • Dissolve the deprotected linker-payload in DMSO to create a stock solution.

    • Add the linker-payload stock solution to the antibody solution at a desired molar excess (e.g., 5-10 fold).

    • Dissolve EDC and NHS in anhydrous DMSO to prepare a stock solution.

    • Add the EDC/NHS solution to the antibody-linker-payload mixture.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and other reagents using SEC.

    • The elution is typically monitored by absorbance at 280 nm.

    • Collect the fractions corresponding to the monomeric ADC.

    • Buffer exchange the purified ADC into a formulation buffer (e.g., PBS).

experimental_workflow_2 cluster_preparation Reactant Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification antibody Monoclonal Antibody (in PBS) reaction_mixture Antibody + Linker-Payload antibody->reaction_mixture linker_payload Deprotected Linker-Payload (in DMSO) linker_payload->reaction_mixture adc Antibody-Drug Conjugate (ADC) reaction_mixture->adc EDC, NHS purified_adc Purified ADC adc->purified_adc Size-Exclusion Chromatography

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

2. DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated payloads.

  • The chromatogram will show peaks corresponding to the unconjugated antibody and the ADC with different DAR values (e.g., DAR2, DAR4, DAR6, DAR8).

  • The average DAR can be calculated from the peak areas.

3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.

  • A high percentage of monomer is desirable for a therapeutic ADC.

4. In Vitro Cytotoxicity Assay:

  • This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation

The following tables provide a template for summarizing the characterization and in vitro efficacy data of an ADC synthesized using the N-Boc-N-bis(PEG4-OH) linker.

Table 1: Physicochemical Characterization of the ADC

ParameterMethodResult
Average DARUV-Vis Spectroscopy7.8
Average DARHIC7.6
Monomer ContentSEC>98%
Aggregate ContentSEC<2%

Table 2: In Vitro Cytotoxicity of the ADC

Cell LineAntigen ExpressionCompoundIC50 (nM)
Cell Line APositiveADC1.5
Free Payload0.1
Unconjugated Antibody>1000
Cell Line BNegativeADC>1000
Free Payload0.2
Unconjugated Antibody>1000

Logical Relationships in ADC Design

logical_relationships cluster_components ADC Components cluster_properties Desired ADC Properties cluster_outcomes Therapeutic Outcomes antibody Monoclonal Antibody specificity Target Specificity antibody->specificity linker N-Boc-N-bis(PEG4-OH) (Branched Linker) stability Systemic Stability linker->stability solubility Good Solubility linker->solubility favorable_pk Favorable PK linker->favorable_pk payload Cytotoxic Payload high_potency High Potency payload->high_potency efficacy Enhanced Efficacy specificity->efficacy high_potency->efficacy safety Improved Safety stability->safety solubility->safety favorable_pk->efficacy favorable_pk->safety

Conclusion

N-Boc-N-bis(PEG4-OH) represents a valuable tool in the design and development of next-generation antibody-drug conjugates. Its branched structure and hydrophilic PEG chains offer the potential to create ADCs with high drug loading and improved pharmacokinetic properties, leading to a wider therapeutic window. The protocols and characterization methods outlined in these application notes provide a framework for researchers to effectively utilize this linker in their ADC development programs. Careful optimization of the conjugation chemistry and thorough characterization of the resulting ADC are essential for achieving a safe and effective therapeutic agent.

Application Note: A Step-by-Step Guide for PROTAC Synthesis with N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to commandeer the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] Their modular structure, comprising a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker, allows for precise therapeutic interventions.[1][2][3] The linker component is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

Polyethylene glycol (PEG) chains are frequently used as linkers due to their ability to enhance solubility, improve cell permeability, and provide conformational flexibility. This guide details a representative synthetic strategy for constructing a PROTAC using the versatile building block, N-Boc-N-bis(PEG4-OH). This symmetrical starting material contains a central Boc-protected secondary amine and two terminal primary hydroxyl groups, which must be sequentially functionalized to create a heterobifunctional linker for conjugation to the warhead and E3 ligase ligand.

The strategy outlined involves three main stages:

  • Mono-functionalization of the Linker : Selective activation of one hydroxyl group as a mesylate, followed by conversion to an azide to prepare for "click chemistry" ligation.

  • First Ligand Conjugation : Attachment of the first binding ligand (e.g., the warhead) to the remaining hydroxyl group via an amide coupling reaction.

  • Final PROTAC Assembly : Deprotection of the Boc group and subsequent coupling of the second ligand, followed by the final click reaction if applicable.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a PROTAC molecule. The process begins with the modification of the N-Boc-N-bis(PEG4-OH) linker and proceeds through sequential coupling steps.

Stage 1: Synthesis of a Heterobifunctional PEG Linker

The initial challenge is the selective mono-functionalization of the symmetrical diol. This protocol achieves this by controlling stoichiometry to favor mono-mesylation, followed by conversion to an azide.

Step 1.1: Mono-Mesylation of N-Boc-N-bis(PEG4-OH)

  • Under a nitrogen atmosphere, dissolve N-Boc-N-bis(PEG4-OH) (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate the mono-mesylated product.

Step 1.2: Synthesis of Mono-Azide Linker

  • Dissolve the mono-mesylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (3.0 eq) to the solution.

  • Heat the reaction mixture to 65 °C and stir overnight under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water (5x) to remove residual DMF and salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting mono-azide, mono-hydroxy linker is often pure enough for the next step, or it can be further purified by column chromatography if necessary.

Stage 2: Conjugation of the First Ligand (Warhead)

This stage involves coupling a warhead containing a carboxylic acid to the free hydroxyl group of the PEG linker.

Step 2.1: Amide Coupling with Warhead-COOH

  • Dissolve the warhead-COOH (Component A, 1.0 eq) and the mono-azide, mono-hydroxy linker (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor progress by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC precursor.

Stage 3: Final PROTAC Assembly

This final stage involves deprotection of the central amine and coupling of the second ligand (E3 ligase ligand).

Step 3.1: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 2.1 in DCM (or a 1:1 mixture of DCM and trifluoroacetic acid).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x).

  • The resulting amine TFA salt is typically used directly in the next step without further purification.

Step 3.2: Final Amide Coupling with E3 Ligase Ligand-COOH

  • Activate the E3 ligase ligand-COOH (Component B, 1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.

  • Add a solution of the amine TFA salt from Step 3.1 (1.1 eq) in anhydrous DMF to the activated E3 ligand mixture. Note: Additional DIPEA may be needed to neutralize the TFA salt.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Work-up the reaction as described in Step 2.1 (dilution with ethyl acetate followed by aqueous washes).

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the product with high purity.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the PROTAC synthesis. Yields and purity are indicative and may vary based on the specific ligands used.

StepReactionReagentsTypical Yield (%)Purity (%) (by HPLC)
1.1 Mono-MesylationMsCl, TEA50 - 65%>95%
1.2 Azide FormationNaN₃85 - 95%>95%
2.1 Warhead CouplingWarhead-COOH, HATU, DIPEA60 - 80%>90%
3.1 Boc DeprotectionTFA>95% (crude)Used directly
3.2 E3 Ligand CouplingE3 Ligand-COOH, HATU, DIPEA40 - 70%>98%

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of a heterobifunctional PROTAC starting from N-Boc-N-bis(PEG4-OH).

PROTAC_Synthesis_Workflow Start N-Boc-N-bis(PEG4-OH) Step1 Step 1.1: Mono-Mesylation (MsCl, TEA) Start->Step1 Intermediate1 Mono-Mesylate Intermediate Step1->Intermediate1 Step2 Step 1.2: Azide Formation (NaN₃) Intermediate1->Step2 Intermediate2 Mono-Azide, Mono-OH Linker Step2->Intermediate2 Step3 Step 2.1: Warhead Coupling (Warhead-COOH, HATU) Intermediate2->Step3 Intermediate3 Boc-Protected PROTAC Precursor Step3->Intermediate3 Step4 Step 3.1: Boc Deprotection (TFA) Intermediate3->Step4 Intermediate4 Amine-TFA Salt Intermediate Step4->Intermediate4 Step5 Step 3.2: E3 Ligand Coupling (E3 Ligand-COOH, HATU) Intermediate4->Step5 End Final PROTAC Molecule Step5->End Ternary_Complex cluster_ternary Ternary Complex PROTAC PROTAC E3 E3 Ligase PROTAC->E3 POI Target Protein (POI) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3->POI Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation

References

Application Notes and Protocols for the Characterization of N-Boc-N-bis(PEG4-OH) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-N-bis(PEG4-OH) is a branched, monodisperse polyethylene glycol (PEG) linker that is frequently utilized in the development of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential conjugation, while the terminal hydroxyl groups can be further functionalized. Accurate and comprehensive characterization of N-Boc-N-bis(PEG4-OH) and its subsequent conjugates is critical to ensure purity, structural integrity, and batch-to-batch consistency, which are essential for reliable downstream applications and regulatory approval.

These application notes provide detailed protocols for the analytical characterization of N-Boc-N-bis(PEG4-OH) conjugates using a suite of orthogonal techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Analytical Methods and Experimental Protocols

A multi-faceted analytical approach is recommended to fully characterize N-Boc-N-bis(PEG4-OH) conjugates. The general workflow for characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Conjugation Reaction Purification Purification of Conjugate Synthesis->Purification NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR HPLC HPLC Analysis (Purity & Heterogeneity) Purification->HPLC MS Mass Spectrometry (Molecular Weight Verification) Purification->MS Report Comprehensive Report NMR->Report HPLC->Report MS->Report

Figure 1: General workflow for the synthesis and characterization of N-Boc-N-bis(PEG4-OH) conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of N-Boc-N-bis(PEG4-OH) conjugates. Both ¹H and ¹³C NMR should be employed to confirm the presence of the Boc group, the PEG backbone, and the successful conjugation to a target molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-64 (adjust for signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

    • Integrate all relevant peaks.

Expected ¹H NMR Signals for N-Boc-N-bis(PEG4-OH):

  • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • ~3.64 ppm (multiplet): Characteristic repeating ethylene glycol protons (-O-CH₂-CH₂-O-) of the PEG4 chains.[1]

Upon conjugation, new signals corresponding to the attached molecule will appear, and there may be shifts in the signals of the PEG linker adjacent to the conjugation site.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of N-Boc-N-bis(PEG4-OH) conjugates and for separating the desired product from starting materials and byproducts.[] Due to the lack of a strong UV chromophore in the PEG linker itself, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are highly recommended, especially if the conjugated molecule also has a poor UV response.[3] If the conjugate has a strong UV-active moiety, a UV detector can be used.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (UV, ELSD, or CAD).

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. The gradient should be optimized based on the polarity of the conjugate.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate and quantify any impurities.

The workflow for HPLC analysis is depicted below.

G SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV, ELSD, or CAD) Separation->Detection DataAnalysis Data Analysis (Purity Assessment) Detection->DataAnalysis

Figure 2: Workflow for HPLC analysis of N-Boc-N-bis(PEG4-OH) conjugates.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the N-Boc-N-bis(PEG4-OH) conjugate by providing an accurate molecular weight. MALDI-TOF MS is particularly well-suited for the analysis of polymers and their conjugates.

Experimental Protocol: MALDI-TOF MS

  • Instrumentation: A MALDI-TOF mass spectrometer operating in positive reflectron mode.

  • Sample Preparation:

    • Analyte Solution: Prepare a 1 mg/mL solution of the conjugate in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50:50 acetonitrile:water with 0.1% TFA.

    • Cationizing Agent (Optional but Recommended): Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in the same solvent as the matrix.

    • Spotting: Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio (analyte:matrix:cationizing agent). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument Calibration: Calibrate the instrument using a standard peptide or polymer mixture in the expected mass range of the conjugate.

  • Data Acquisition: Acquire the mass spectrum. The expected mass will be the molecular weight of the conjugate plus the mass of the cation (e.g., Na⁺ or K⁺).

  • Data Analysis: Compare the observed monoisotopic or average mass with the calculated theoretical mass.

Data Presentation

Quantitative data from the characterization of N-Boc-N-bis(PEG4-OH) conjugates should be summarized in clear and concise tables for easy comparison and reporting.

Table 1: Summary of ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegration (Number of Protons)Assignment
~1.45singlet9HBoc group (-C(CH₃)₃)
~3.64multiplet32HPEG backbone (-OCH₂CH₂O-)
VariesVariesVariesProtons from conjugated molecule

Table 2: HPLC Purity Analysis

Peak NumberRetention Time (min)Peak Area (%)Identity
1e.g., 5.2e.g., 2.1Starting Material 1
2e.g., 12.897.5N-Boc-N-bis(PEG4-OH) Conjugate
3e.g., 15.1e.g., 0.4Byproduct

Table 3: Mass Spectrometry Data

AnalyteCalculated Mass (Da)Observed Mass [M+Na]⁺ (Da)Mass Error (ppm)
N-Boc-N-bis(PEG4-OH) ConjugateCalculated ValueObserved ValueCalculated Value

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of N-Boc-N-bis(PEG4-OH) conjugates. The orthogonal application of NMR, HPLC, and mass spectrometry ensures the unambiguous confirmation of structure, purity, and identity, which is paramount for researchers, scientists, and drug development professionals working with these important bioconjugation linkers. Adherence to these detailed protocols will facilitate the generation of reliable and reproducible data, supporting the advancement of research and development in the field of bioconjugate chemistry.

References

Application Note: Purification of Proteins Conjugated with N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of proteins after conjugation with the branched, Boc-protected PEG linker, N-Boc-N-bis(PEG4-OH). The PEGylation of therapeutic proteins is a widely used strategy to improve their pharmacokinetic properties.[1] However, the conjugation process often results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG linker, and various by-products.[] Effective purification is therefore critical to ensure the homogeneity, safety, and efficacy of the final product. This note details a multi-step chromatographic strategy, primarily utilizing Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX), to isolate the desired conjugate.

Principle of Purification

The covalent attachment of PEG chains to a protein alters its physicochemical properties, which can be exploited for purification.

  • Increased Hydrodynamic Radius: PEGylation significantly increases the size and hydrodynamic radius of the protein.[][3] This size difference allows for efficient separation of PEGylated conjugates from smaller, unreacted proteins and excess PEG linkers using Size Exclusion Chromatography (SEC).[]

  • Charge Shielding: The flexible PEG chains can mask the surface charges of the protein. This change in surface charge density alters the protein's interaction with ion-exchange media. This effect can be leveraged in Ion Exchange Chromatography (IEX) to separate proteins based on their degree of PEGylation, and even to resolve positional isomers.

  • Hydrophobicity: While less commonly the primary method, the hydrophobicity of the PEG linker can be used for separation via Hydrophobic Interaction Chromatography (HIC), often as a polishing step.

The N-Boc-N-bis(PEG4-OH) linker possesses two PEG4 arms, leading to a notable increase in size upon conjugation. The tert-Butyloxycarbonyl (Boc) protecting group is stable under the typical conditions used for purification but can be removed under mild acidic conditions if a free amine is required for subsequent steps.

Materials and Equipment

Reagents:

  • Protein of interest

  • N-Boc-N-bis(PEG4-OH) linker

  • Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • SEC Equilibration/Elution Buffer (e.g., PBS: 10 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, pH 7.4)

  • IEX Buffers:

    • Buffer A (Equilibration): e.g., 20 mM MES, pH 6.0

    • Buffer B (Elution): e.g., 20 mM MES, 1 M NaCl, pH 6.0

  • Sodium Dodecyl Sulfate (SDS)

  • Acrylamide/Bis-acrylamide solution

  • Standard protein molecular weight markers

Equipment:

  • Chromatography system (e.g., FPLC, HPLC)

  • SEC Column (e.g., Superdex 200, Sephacryl S-300, or equivalent)

  • IEX Column (e.g., Cation Exchange: SP Sepharose, Mono S; Anion Exchange: Q Sepharose, Mono Q)

  • UV-Vis Spectrophotometer

  • SDS-PAGE electrophoresis system

  • Centrifugal filter units for buffer exchange and concentration

  • pH meter and standard laboratory glassware

Experimental Protocols

Protocol 1: Protein Conjugation

This protocol assumes a standard conjugation to primary amines (e.g., lysine residues or the N-terminus) after activation of the terminal hydroxyl groups of the PEG linker.

  • Protein Preparation: Prepare the protein in the conjugation buffer at a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Activation & Conjugation: Activate the hydroxyl groups of N-Boc-N-bis(PEG4-OH) as per the manufacturer's instructions (e.g., conversion to an NHS ester or other reactive group). Add the activated linker to the protein solution at a desired molar excess (e.g., 5:1 to 20:1 linker-to-protein ratio).

  • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching reagent (e.g., Tris buffer) to a final concentration of 50 mM. Incubate for 30 minutes.

Protocol 2: Purification Strategy

A two-step chromatographic procedure is recommended for optimal purity.

Step 1: Size Exclusion Chromatography (SEC) - Bulk Separation

  • Objective: To remove unreacted, low molecular weight PEG linkers and quenching reagents from the protein mixture.

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CV) of SEC Elution Buffer at a flow rate recommended by the manufacturer.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the SEC Elution Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile at 280 nm. The PEGylated protein, being larger, will elute first, followed by the unreacted protein, and finally the small molecular weight linkers and salts.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the protein species. Pool the relevant fractions.

Step 2: Ion Exchange Chromatography (IEX) - High-Resolution Separation

  • Objective: To separate the PEGylated protein from the unreacted native protein.

  • Buffer Exchange: Exchange the buffer of the pooled fractions from SEC into the IEX Buffer A using a centrifugal filter or dialysis.

  • Column Equilibration: Equilibrate the IEX column (cation or anion exchange, depending on the protein's pI and the chosen pH) with Buffer A for at least 5 CV.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Wash: Wash the column with Buffer A for 2-5 CV or until the UV absorbance at 280 nm returns to baseline.

  • Gradient Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 CV).

  • Fraction Collection: Collect fractions across the gradient. Due to charge shielding by the PEG chains, the PEGylated protein is expected to elute earlier (at a lower salt concentration) than the more highly charged, unreacted native protein.

  • Analysis: Analyze fractions by SDS-PAGE and/or analytical HPLC to determine the purity of the conjugated protein. Pool the fractions containing the pure conjugate.

Data Presentation

The following tables present representative data from a typical purification run.

Table 1: Representative Data from Size Exclusion Chromatography (SEC)

Peak IDElution Volume (mL)Peak DescriptionPurity by SDS-PAGE (%)
112.5Protein Species (Conjugate + Unreacted)>95 (vs. small molecules)
225.8Excess PEG Linker & SaltsN/A

Table 2: Representative Data from Cation Exchange Chromatography (IEX)

Peak IDElution [NaCl] (mM)Peak DescriptionYield (%)Purity by HPLC (%)
1 (Flow-through)0Unbound impurities-<5
2150PEG-Protein Conjugate65>98
3350Unreacted Native Protein25>99

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from conjugation to the final purified product.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Analysis & Final Product reagents Protein + Activated N-Boc-N-bis(PEG4-OH) reaction Incubation (RT, 1-2h or 4°C, O/N) reagents->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench sec Step 1: Size Exclusion (SEC) Removes excess linker quench->sec Crude Mixture iex Step 2: Ion Exchange (IEX) Separates conjugate from native protein sec->iex Buffer Exchange analysis Characterization (SDS-PAGE, HPLC) iex->analysis Purified Fractions product Purified PEG-Protein Conjugate analysis->product

Caption: Workflow for protein PEGylation and purification.

Conceptual Pathway: PROTAC Mechanism

N-Boc-N-bis(PEG4-OH) is a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway cluster_complex Ternary Complex Formation protac PROTAC (Target Binder-Linker-E3 Ligase Binder) ternary_complex Target Protein :: PROTAC :: E3 Ligase protac->ternary_complex mediates target_protein Target Protein (Undesired) target_protein->ternary_complex binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex binds ub_protein Poly-ubiquitinated Target Protein ternary_complex->ub_protein Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex proteasome 26S Proteasome ub_protein->proteasome Recruitment degraded Degraded Peptides proteasome->degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Note & Protocols: Functionalization of N-Boc-N-bis(PEG4-OH) Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemical modification of the terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH), a common bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules. The hydroxyl groups can be converted into a variety of other reactive functional groups, enabling subsequent conjugation chemistries.[1][2] Key transformations, including activation to sulfonate esters (tosylates), conversion to azides for click chemistry, reduction to primary amines, and oxidation to carboxylic acids, are described. Methodologies, reaction data, and visual workflows are presented to guide researchers in these synthetic modifications.

Introduction

N-Boc-N-bis(PEG4-OH) is a valuable building block in chemical biology and drug discovery, particularly in the construction of PROTACs where it serves as a flexible, hydrophilic spacer connecting ligands for an E3 ubiquitin ligase and a target protein.[3] The two terminal hydroxyl (-OH) groups on the polyethylene glycol (PEG) chains offer versatile handles for chemical modification.[1][2] Functionalizing these groups is a critical step to introduce reactive moieties required for conjugation to other molecules of interest.

The most common strategy involves a two-step process:

  • Activation: The hydroxyl group, a poor leaving group, is first converted into a more reactive intermediate, typically a sulfonate ester like a tosylate or mesylate.

  • Displacement: The activated group is then displaced by a nucleophile to install the desired functionality (e.g., azide, amine).

This note details protocols for converting the terminal hydroxyls into tosylates, azides, amines, and carboxylic acids.

General Reaction Scheme

The functionalization of N-Boc-N-bis(PEG4-OH) follows several key pathways, starting with the activation of the terminal hydroxyl groups.

G A N-Boc-N-bis(PEG4-OH) B N-Boc-N-bis(PEG4-OTs) (Activated Intermediate) A->B  TsCl, Base (e.g., Pyridine)  DCM, 0°C to RT E N-Boc-N-bis(PEG4-COOH) (Carboxylic Acid) A->E  CrO3, H2SO4  Water, RT C N-Boc-N-bis(PEG4-N3) (Azide) B->C  Sodium Azide (NaN3)  DMF, 60-80°C D N-Boc-N-bis(PEG4-NH2) (Amine) C->D  Zn, NH4Cl  or H2, Pd/C

Caption: General chemical pathways for functionalizing N-Boc-N-bis(PEG4-OH).

Experimental Protocols & Data

Safety Precaution: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Handle all chemicals in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive heavy metal azides.

Protocol 1: Activation of Hydroxyl Groups via Tosylation

This protocol converts the terminal hydroxyl groups to p-toluenesulfonates (tosylates), creating excellent leaving groups for subsequent nucleophilic substitution reactions.

Workflow:

G start Start dissolve Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous DCM and Pyridine start->dissolve cool Cool reaction mixture to 0°C (ice bath) dissolve->cool add_tscl Add p-toluenesulfonyl chloride (TsCl) dropwise cool->add_tscl react Stir at 0°C for 2h, then warm to RT and stir overnight (12-16h) add_tscl->react workup Perform aqueous workup: Wash with HCl, NaHCO3, brine react->workup dry Dry organic layer (Na2SO4), filter, and concentrate workup->dry purify Purify by column chromatography (e.g., EtOAc/Hexanes) dry->purify end Obtain N-Boc-N-bis(PEG4-OTs) purify->end

Caption: Experimental workflow for the tosylation of N-Boc-N-bis(PEG4-OH).

Methodology:

  • Dissolve N-Boc-N-bis(PEG4-OH) (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (3.0 eq) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (2.5 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-N-bis(PEG4-OTs).

Protocol 2: Conversion of Hydroxyls to Azides (via Tosylate)

This two-step protocol is a robust method for producing the azide-functionalized linker, which is ideal for "click chemistry" applications.

Methodology:

  • Synthesize N-Boc-N-bis(PEG4-OTs) as described in Protocol 1.

  • Dissolve the purified tosylate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (5.0 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (3x) to remove DMF, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-N-bis(PEG4-N₃).

Protocol 3: Conversion of Azides to Primary Amines

The azide groups can be efficiently reduced to primary amines, which are useful for amide bond formation and other conjugations.

Methodology:

  • Dissolve N-Boc-N-bis(PEG4-N₃) (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl) (10.0 eq) followed by zinc dust (10.0 eq).

  • Stir the suspension vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting azide.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc solids, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Re-dissolve the residue in a minimal amount of water and basify with 1M NaOH to pH > 10.

  • Extract the aqueous layer with DCM (3-5x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-N-bis(PEG4-NH₂). This product is often used without further purification.

Protocol 4: Direct Oxidation of Hydroxyls to Carboxylic Acids

This method directly converts the terminal alcohols into carboxylic acids using a chromium-based oxidant.

Methodology:

  • Dissolve N-Boc-N-bis(PEG4-OH) (1.0 eq) in water containing concentrated sulfuric acid (H₂SO₄).

  • To this stirring solution, add an aqueous solution of chromium trioxide (CrO₃) (2.4 electron equivalents) dropwise at room temperature. The solution will turn from orange to green-blue.

  • Stir the reaction for 8-12 hours at ambient temperature.

  • Add water to dilute the reaction mixture and extract with DCM (3x).

  • Combine the organic layers and wash with water (2x) and saturated brine (2x).

  • Dry the organic phase with anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting PEG-dicarboxylate can be further purified by precipitation from a DCM/ether solvent system to yield N-Boc-N-bis(PEG4-COOH).

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the functionalization of bifunctional PEG linkers. Yields are representative and may vary based on scale and purification efficiency.

Transformation Key Reagents Solvent Temp. Time (h) Typical Yield Ref.
Tosylation TsCl, PyridineDCM0°C to RT12-16>90%-
Mesylation to Azide 1. MsCl, TEA2. NaN₃1. DCM2. DMF1. 0°C2. 80°C1. 42. 16High
Azide to Amine Zn, NH₄ClEtOH/H₂ORT4-882-99%
Oxidation to Acid CrO₃, H₂SO₄WaterRT8-1290-96%

Concluding Remarks

The protocols outlined provide robust and reproducible methods for the functionalization of N-Boc-N-bis(PEG4-OH). The choice of functional group—tosylate, azide, amine, or carboxylic acid—depends on the desired downstream application. Activation to a tosylate is a versatile first step for introducing various nucleophiles. Conversion to an azide is particularly useful for engaging in highly efficient and bioorthogonal click chemistry reactions. The amine and carboxylic acid functionalities are staples for bioconjugation, enabling the formation of stable amide bonds. Careful execution of these protocols and appropriate analytical characterization (NMR, MS) are essential for ensuring the successful synthesis of these critical linker intermediates.

References

Application Notes and Protocols for N-Boc-N-bis(PEG4-OH) Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering a set of rapid, reliable, and high-yield reactions for covalently linking molecular building blocks under mild, biocompatible conditions. Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. Polyethylene glycol (PEG) linkers are frequently incorporated in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.

This document provides detailed application notes and experimental protocols for the use of N-Boc-N-bis(PEG4-OH) and its derivatives in click chemistry. The N-Boc-N-bis(PEG4-OH) molecule serves as a versatile precursor to a bifunctional linker, N-Boc-N-bis(PEG4-azide), which is particularly valuable in the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The branched structure with two azide functionalities allows for the attachment of multiple molecules of interest.

Key Applications

The primary application of N-Boc-N-bis(PEG4-OH) is its conversion to the corresponding diazide derivative, which can then be used in click chemistry for:

  • PROTAC Synthesis: The diazide linker can be used to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, the two key components of a PROTAC.[1][2]

  • Antibody-Drug Conjugate (ADC) Development: This linker can be employed in the construction of ADCs, connecting a monoclonal antibody to a cytotoxic payload.[3]

  • Bioconjugation: General bioconjugation applications where the attachment of two molecules to a central scaffold with a hydrophilic spacer is desired.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-bis(PEG4-azide) from N-Boc-N-bis(PEG4-OH)

This two-step protocol is based on a well-established method for the conversion of hydroxyl groups to azides via a tosylate intermediate.

Step 1: Tosylation of N-Boc-N-bis(PEG4-OH)

  • Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add triethylamine (10 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add tosyl chloride (4 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion , dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ditosylated product.

Step 2: Azidation of the Ditosylated Intermediate

  • Dissolve the ditosylated intermediate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN3, 3 equivalents).

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion , cool the reaction mixture to room temperature and filter through a pad of celite to remove excess sodium azide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash three times with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield N-Boc-N-bis(PEG4-azide).

Quantitative Data (Based on similar compounds)

StepProductTypical YieldPurity
1. TosylationN-Boc-N-bis(PEG4-OTs)~87%>95% (after chromatography)
2. AzidationN-Boc-N-bis(PEG4-azide)High (typically >90%)>96%
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the bioconjugation of an alkyne-containing molecule to N-Boc-N-bis(PEG4-azide).

  • Prepare the reaction mixture: In a suitable vial, dissolve N-Boc-N-bis(PEG4-azide) (1 equivalent) and the alkyne-functionalized molecule (2-2.2 equivalents) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Prepare the catalyst solution: In a separate tube, prepare a fresh stock solution of the copper catalyst. For example, mix an aqueous solution of copper(II) sulfate (CuSO4) with a solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in a 1:5 molar ratio.

  • Add the catalyst: Add the copper/ligand solution to the reaction mixture to a final copper concentration of 50-100 µM.

  • Initiate the reaction: Add a freshly prepared solution of a reducing agent, such as sodium ascorbate, to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate the reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Upon completion, the product can be purified by methods appropriate for the conjugate, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove the copper catalyst and excess reagents.

Typical Reaction Parameters

ParameterValue
Reactant Molar Ratio 1 equivalent azide : 2-2.2 equivalents alkyne
Copper(I) Catalyst 1-5 mol%
Reducing Agent 5-10 mol%
Reaction Time 1-4 hours
Temperature Room Temperature
Typical Yield High (often >90%)

Diagrams

G cluster_synthesis Synthesis of N-Boc-N-bis(PEG4-azide) A N-Boc-N-bis(PEG4-OH) B Tosylation (TsCl, Et3N, DMAP) A->B C N-Boc-N-bis(PEG4-OTs) B->C D Azidation (NaN3, DMF) C->D E N-Boc-N-bis(PEG4-azide) D->E

Caption: Synthesis workflow for N-Boc-N-bis(PEG4-azide).

G cluster_workflow CuAAC Click Chemistry Workflow A N-Boc-N-bis(PEG4-azide) C Mix Reactants A->C B Alkyne-containing Molecule B->C D Add Cu(I) Catalyst (CuSO4/THPTA) C->D E Add Reducing Agent (Sodium Ascorbate) D->E F Reaction (1-4h, RT) E->F G Purification F->G H Final Conjugate G->H

Caption: General workflow for CuAAC click chemistry.

G cluster_protac PROTAC Synthesis Logical Diagram Linker N-Boc-N-bis(PEG4-azide) Deprotection Boc Deprotection Linker->Deprotection POI_ligand Alkyne-modified Protein of Interest (POI) Ligand Click1 CuAAC Reaction POI_ligand->Click1 E3_ligand Alkyne-modified E3 Ligase Ligand Click2 CuAAC Reaction E3_ligand->Click2 Intermediate POI Ligand - Linker Intermediate Click1->Intermediate PROTAC Final PROTAC (POI Ligand - Linker - E3 Ligand) Click2->PROTAC Intermediate->Click2 Amine_Linker Amine-functionalized Linker Deprotection->Amine_Linker Amine_Linker->Click1

Caption: Logical diagram for PROTAC synthesis.

References

Application Notes and Protocols for Designing a PROTAC® with Optimal Linker Length using N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] The efficacy of a PROTAC is critically dependent on its tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The linker is not a passive spacer but plays a crucial role in dictating the PROTAC's properties, including its solubility, cell permeability, and, most importantly, its ability to facilitate a productive ternary complex between the POI and the E3 ligase.[1][3] This document provides detailed application notes and protocols for the rational design of PROTACs with optimal linker length, utilizing N-Boc-N-bis(PEG4-OH) as a versatile building block for generating a library of PROTACs with systematically varied polyethylene glycol (PEG) linker lengths.

Introduction: The Critical Role of the Linker in PROTAC Design

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of this process. The linker's length, flexibility, and composition are key determinants of ternary complex formation and stability.

  • Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitination.

  • Linker Composition: PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

This guide focuses on a modular approach to PROTAC synthesis, using N-Boc-N-bis(PEG4-OH) to create a library of PROTACs with varying PEG linker lengths. This allows for the empirical determination of the optimal linker length for a given POI and E3 ligase pair.

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology. PROTACs that target BRD4 for degradation have shown significant therapeutic potential. The signaling pathway below illustrates the mechanism of action of a BRD4-targeting PROTAC.

PROTAC_BRD4_Pathway cluster_cell Cellular Environment PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Downstream Downregulation of Target Genes (e.g., c-Myc) BRD4->Downstream Transcriptional Regulation E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Degraded_BRD4->Downstream Inhibition of Transcription

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow for PROTAC Optimization

The following workflow outlines the key steps in designing and evaluating a library of PROTACs with varying linker lengths.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation cluster_analysis Data Analysis and Optimization A Synthesize PROTAC Library with Varying PEG Linker Lengths B Purify and Characterize PROTACs (LC-MS, NMR) A->B C In Vitro Degradation Assay (Western Blot) B->C E Ternary Complex Analysis (SPR) B->E D Determine DC50 and Dmax C->D G Cell Viability Assay C->G H Correlate Linker Length with Degradation Potency and Ternary Complex Stability D->H F Determine Binary and Ternary Binding Affinities E->F F->H G->H I Identify Optimal Linker Length H->I

References

Application Notes and Protocols for Cell Surface Modification using N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface modification is a powerful technique for a wide range of applications, including targeted drug delivery, cell tracking, and modulating cellular interactions. Polyethylene glycol (PEG) linkers are frequently employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of modified molecules, while also providing a flexible spacer arm.[][2][3] N-Boc-N-bis(PEG4-OH) is a branched PEG derivative with a protected amine and two terminal hydroxyl groups. This structure allows for a two-stage, orthogonal approach to cell surface modification, enabling the sequential attachment of two different molecules.

These application notes provide a detailed, albeit hypothetical, framework for the use of N-Boc-N-bis(PEG4-OH) for the covalent modification of live cells. The protocols are based on established bioconjugation chemistries and are intended as a starting point for experimental design and optimization.

Principle of the Method

The cell surface modification strategy with N-Boc-N-bis(PEG4-OH) is a two-step process:

  • Initial Cell Surface Conjugation: The two terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) are first derivatized to a more reactive species, such as carboxylic acids. These carboxyl groups are then activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[4][5] The activated linker is then covalently attached to primary amine groups on the cell surface, which are primarily found on lysine residues of membrane proteins.

  • Secondary Labeling via Boc Deprotection: The Boc protecting group on the central amine is subsequently removed under mild conditions to expose a primary amine. This newly available amine can then be conjugated with a second molecule of interest, such as a fluorescent dye for tracking or a targeting ligand for specific cell interactions.

This orthogonal approach allows for the precise and controlled assembly of a bifunctional construct on the cell surface.

Experimental Protocols

Materials and Reagents:

  • N-Boc-N-bis(PEG4-OH)

  • Anhydrous succinic anhydride

  • Pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Coupling Buffer: PBS, pH 7.5-8.0

  • Quenching Buffer: 100 mM glycine or Tris in PBS, pH 7.5

  • Cell culture medium

  • Cells of interest (adherent or suspension)

  • Hypothetical Mild Boc Deprotection Reagent (compatible with live cells)

  • Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore) or other labeling molecule

  • Cell viability assay kit (e.g., MTT, XTT, or Calcein-AM)

Protocol 1: Preparation and Activation of N-Boc-N-bis(PEG4-COOH)

This protocol describes the conversion of the terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) to carboxylic acids, followed by activation for cell surface conjugation.

1.1. Synthesis of N-Boc-N-bis(PEG4-COOH) (Carboxylation)

  • Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous pyridine.

  • Add a molar excess of succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Remove the pyridine under reduced pressure.

  • Purify the resulting N-Boc-N-bis(PEG4-COOH) by a suitable method (e.g., column chromatography) to remove unreacted succinic anhydride and other impurities.

  • Confirm the structure and purity of the product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

1.2. Activation of N-Boc-N-bis(PEG4-COOH) with EDC/Sulfo-NHS

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). EDC is susceptible to hydrolysis and should be handled accordingly.

  • Dissolve the purified N-Boc-N-bis(PEG4-COOH) in Activation Buffer.

  • Add the EDC solution to the N-Boc-N-bis(PEG4-COOH) solution, followed by the Sulfo-NHS solution. A typical molar ratio is a 2- to 5-fold excess of EDC and Sulfo-NHS over the PEG linker.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This will form the amine-reactive Sulfo-NHS ester of the PEG linker.

Protocol 2: Stage 1 - Covalent Attachment to the Cell Surface

This protocol details the conjugation of the activated N-Boc-N-bis(PEG4-Sulfo-NHS) to the surface of live cells.

2.1. Cell Preparation

  • Adherent Cells: Culture cells to 70-90% confluency. Gently wash the cells twice with ice-cold PBS to remove any residual media containing proteins.

  • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in ice-cold PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

2.2. Labeling Reaction

  • Add the freshly prepared, activated N-Boc-N-bis(PEG4-Sulfo-NHS) solution to the washed cells. The final concentration of the labeling reagent should be optimized, but a starting point of 1-5 mM can be used.

  • Incubate the cells with the labeling reagent for 30-60 minutes at 4°C or on ice with gentle agitation. Performing the reaction at a low temperature minimizes internalization of the cell surface proteins.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-20 mM. Incubate for 10-15 minutes at 4°C. The primary amines in the quenching buffer will react with any remaining active NHS esters.

  • Wash the cells three times with ice-cold PBS to remove unreacted labeling reagent and quenching buffer.

2.3. Quantification of Surface Modification (Optional)

The number of attached PEG linkers can be indirectly quantified by measuring the reduction in available primary amine groups on the cell surface using a colorimetric assay such as the Orange II dye method.

Protocol 3: Stage 2 - Boc Deprotection and Secondary Labeling

This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of a second molecule. Note: The development of a mild Boc deprotection method that maintains high cell viability is a critical experimental challenge and the following is a hypothetical procedure.

3.1. Boc Deprotection (Hypothetical Procedure)

  • Resuspend the PEGylated cells from Protocol 2 in a "cell-compatible" deprotection buffer.

  • Add the hypothetical mild Boc deprotection reagent. The optimal concentration and incubation time must be determined experimentally to achieve efficient deprotection while minimizing cytotoxicity. Traditional Boc deprotection methods using strong acids like TFA are not suitable for live cells. Milder methods have been reported for small molecules, but their use on live cells is not established.

  • Incubate for the optimized duration at a controlled temperature (e.g., room temperature).

  • Wash the cells extensively with PBS to remove the deprotection reagent and byproducts.

3.2. Secondary Labeling with an Amine-Reactive Moiety

  • Prepare a solution of the amine-reactive molecule (e.g., a fluorescent dye NHS ester) in an appropriate solvent like DMSO, and then dilute into PBS to the desired final concentration.

  • Resuspend the deprotected, PEGylated cells in Coupling Buffer.

  • Add the amine-reactive molecule to the cell suspension. A 10- to 20-fold molar excess of the labeling reagent over the estimated number of exposed amine groups on the PEG linker is a common starting point.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench any unreacted NHS esters by adding Quenching Buffer.

  • Wash the dually labeled cells three times with PBS.

3.3. Analysis of Dually Labeled Cells

The successfully modified cells can now be analyzed by methods such as:

  • Flow Cytometry: To quantify the fluorescence intensity of the secondary label and assess cell population homogeneity.

  • Fluorescence Microscopy: To visualize the localization of the fluorescent label on the cell surface.

  • Functional Assays: To determine the effect of the surface modification on cell behavior (e.g., binding to a target, cell signaling).

Protocol 4: Assessment of Cell Viability

It is crucial to assess cell viability after each stage of chemical modification.

  • After completing Protocol 2 and Protocol 3, resuspend a small aliquot of the modified cells in fresh cell culture medium.

  • Perform a cell viability assay according to the manufacturer's instructions. Common assays include:

    • MTT or XTT assays: These colorimetric assays measure the metabolic activity of the cells.

    • Calcein-AM/Propidium Iodide staining: This fluorescence-based method distinguishes live cells (green fluorescence) from dead cells (red fluorescence).

  • Compare the viability of the modified cells to that of untreated control cells. A high level of cell viability is essential for the validity of any subsequent functional assays.

Data Presentation

The following tables provide an example of how quantitative data from cell surface modification experiments can be presented. The values are for illustrative purposes only.

Table 1: Quantification of Primary Amine Groups on Cell Surface Before and After PEGylation

Cell TypeTreatmentAmine Density (pmol/10^6 cells)% Reduction in Amine Groups
JurkatUntreated Control150 ± 12N/A
JurkatPEGylated (Protocol 2)85 ± 943%
HeLaUntreated Control210 ± 18N/A
HeLaPEGylated (Protocol 2)115 ± 1545%

Table 2: Cell Viability After Each Stage of Surface Modification

Cell TypeTreatment StageCell Viability (%)
JurkatUntreated Control98 ± 2
JurkatAfter Stage 1 (PEGylation)95 ± 3
JurkatAfter Stage 2 (Dual Labeling)91 ± 4
HeLaUntreated Control99 ± 1
HeLaAfter Stage 1 (PEGylation)96 ± 2
HeLaAfter Stage 2 (Dual Labeling)92 ± 3

Table 3: Efficiency of Secondary Labeling

Cell TypeSecondary LabelMean Fluorescence Intensity (Arbitrary Units)
JurkatUntreated Control5
JurkatPEGylated only8
JurkatDually Labeled (FITC)850
HeLaUntreated Control10
HeLaPEGylated only15
HeLaDually Labeled (Alexa Fluor 488)1200

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_stage1 Stage 1: Cell Surface Conjugation cluster_stage2 Stage 2: Secondary Labeling cluster_analysis Analysis reagent_prep N-Boc-N-bis(PEG4-OH) carboxylation Carboxylation (Succinic Anhydride) reagent_prep->carboxylation activation Activation (EDC/Sulfo-NHS) carboxylation->activation conjugation Covalent Attachment to Cell Surface Amines activation->conjugation cells Live Cells cells->conjugation peg_cells PEGylated Cells conjugation->peg_cells Wash deprotection Boc Deprotection (Hypothetical Mild Conditions) peg_cells->deprotection secondary_labeling Conjugation of Second Molecule deprotection->secondary_labeling final_cells Dually Labeled Cells secondary_labeling->final_cells Wash analysis Flow Cytometry Microscopy Functional Assays final_cells->analysis

Caption: Workflow for two-stage cell surface modification.

Hypothetical Signaling Pathway Investigation

G cluster_cell Cell Membrane cluster_extracellular receptor Receptor A effector Effector Protein receptor->effector Signal Transduction intracellular_response Intracellular Response (e.g., Apoptosis) effector->intracellular_response Initiates ligand1 Targeting Ligand (on PEG linker) ligand1->receptor Binding ligand2 Signaling Molecule (on PEG linker) ligand2->receptor Modulation

Caption: Probing a signaling pathway with a bifunctional linker.

References

Application Notes and Protocols for Antibody Conjugation with N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to therapeutic antibodies is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased serum half-life, improved stability, and reduced immunogenicity.[1][2] This document provides detailed protocols for the bioconjugation of N-Boc-N-bis(PEG4-OH), a branched PEG linker, to antibodies.

This process involves a multi-step approach:

  • Activation of the Linker: The terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) are chemically activated to become reactive towards primary amines on the antibody.

  • Antibody Conjugation: The activated linker is then covalently attached to the antibody, primarily targeting the ε-amino groups of lysine residues and the N-terminal α-amino group.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions to expose a primary amine, which can be used for subsequent modifications or to influence the conjugate's properties.

  • Purification and Characterization: The final antibody-PEG conjugate is purified and characterized to ensure its purity, homogeneity, and desired molecular characteristics.

This application note provides a comprehensive guide for researchers to successfully perform this conjugation, offering detailed experimental procedures and methods for characterization.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

ParameterActivation StepConjugation StepDeprotection Step
Key Reagents N-Boc-N-bis(PEG4-OH), Succinic anhydride, DMAP, EDC, NHSActivated N-Boc-N-bis(PEG4-linker), Monoclonal AntibodyTFA, Dichloromethane (DCM)
Solvent/Buffer Anhydrous DCMPhosphate-Buffered Saline (PBS), pH 7.2-8.5Dichloromethane (DCM)
Molar Ratios Linker:Succinic Anhydride:DMAP (1:3:0.2); Activated Linker:EDC:NHS (1:2.4:2.4)Activated Linker:Antibody (10:1 to 50:1)N/A
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 4-6 hours (Carboxylation); 2-4 hours (NHS activation)30-60 minutes (RT) or 2 hours (4°C)30-60 minutes
Expected Outcome Bis-NHS ester of the PEG linkerCovalent amide bond formation between linker and antibodyRemoval of Boc group, exposing a primary amine
Purity (Post-Purification) >95%>95%>95%
Yield Variable>80%>95%

Table 2: Characterization Methods for PEGylated Antibodies

Analytical TechniquePurposeExpected Observation
SDS-PAGE Assess increase in molecular weight and purity.[3]Shift to higher molecular weight for the antibody bands compared to the unconjugated antibody.
Size-Exclusion Chromatography (SEC-HPLC) Determine purity, detect aggregation, and separate conjugate from free reagents.[4][5]Elution of the conjugate at an earlier retention time than the unconjugated antibody.
Mass Spectrometry (LC-MS) Confirm covalent attachment and determine the degree of PEGylation (number of linkers per antibody).A distribution of mass peaks corresponding to the antibody with different numbers of attached PEG linkers.
Reverse-Phase HPLC (RP-HPLC) Resolve different PEGylated species and assess purity.Separation of antibody species with varying degrees of PEGylation.
In Vitro Bioassay Quantify the biological activity of the PEGylated antibody.Determine if the conjugation process has affected the antibody's binding affinity or function.

Experimental Protocols

Part 1: Activation of N-Boc-N-bis(PEG4-OH) Linker

This protocol describes a two-step process to convert the terminal hydroxyl groups of the linker into amine-reactive N-hydroxysuccinimide (NHS) esters.

Step 1.1: Carboxylation of N-Boc-N-bis(PEG4-OH)

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-N-bis(PEG4-OH) in anhydrous dichloromethane (DCM).

  • Reaction: To this solution, add succinic anhydride (1.5 equivalents per hydroxyl group) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents per hydroxyl group).

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Wash the reaction mixture with a mild acidic solution (e.g., 0.1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dicarboxylic acid-functionalized linker.

Step 1.2: NHS Ester Activation

  • Preparation: Dissolve the dicarboxylic acid-functionalized linker from the previous step in anhydrous DCM or dimethylformamide (DMF).

  • Activation: Add N-hydroxysuccinimide (NHS, 1.2 equivalents per carboxyl group) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents per carboxyl group) to the solution.

  • Incubation: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the formation of the NHS ester by LC-MS.

  • Purification: After the reaction is complete, the activated bis-NHS ester linker can be purified by silica gel chromatography. The purified linker should be used immediately or stored under anhydrous conditions at -20°C.

Part 2: Conjugation of Activated Linker to Antibody
  • Antibody Preparation: Prepare a solution of the antibody (e.g., 1-10 mg/mL) in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.5. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer via dialysis or a desalting column.

  • Linker Preparation: Immediately before use, dissolve the activated bis-NHS ester linker in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated linker stock solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Part 3: Boc Deprotection of the Antibody-PEG Conjugate
  • Solvent Exchange (Optional but Recommended): If the conjugate is in an aqueous buffer, it may need to be transferred to an organic solvent compatible with TFA. This can be achieved through methods like lyophilization followed by dissolution in a suitable solvent, though care must be taken to maintain protein integrity. For a more direct approach in an aqueous-compatible system, the pH can be carefully lowered.

  • Acidic Deprotection (Aqueous-Based): Adjust the pH of the PEGylated antibody solution to 2-3 using a dilute solution of trifluoroacetic acid (TFA).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. It is crucial to monitor this step to ensure complete deprotection without prolonged exposure to harsh acidic conditions, which could denature the antibody.

  • Neutralization: Promptly neutralize the solution by buffer exchange into a neutral pH buffer (e.g., PBS pH 7.4) using a desalting column or dialysis. This step is critical to return the antibody to a stable condition.

Part 4: Purification and Characterization of the Final Conjugate
  • Purification: Purify the final antibody-PEG conjugate using Size-Exclusion Chromatography (SEC) to remove unreacted linker, quenching reagents, and any aggregated protein. The fractions containing the purified conjugate are collected.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate to confirm the increase in molecular weight.

    • SEC-HPLC: Assess the purity and aggregation state of the final product.

    • LC-MS: Determine the final mass of the conjugate and calculate the average number of PEG linkers attached per antibody.

    • Functional Assay: Perform a relevant bioassay to confirm that the antibody retains its biological activity.

Visualizations

experimental_workflow cluster_activation Part 1: Linker Activation cluster_conjugation Part 2: Antibody Conjugation cluster_deprotection Part 3: Boc Deprotection cluster_analysis Part 4: Purification & Analysis start_linker N-Boc-N-bis(PEG4-OH) carboxylation Carboxylation (Succinic Anhydride, DMAP) start_linker->carboxylation activated_acid Di-Carboxylic Acid Linker carboxylation->activated_acid nhs_activation NHS Ester Activation (EDC, NHS) activated_acid->nhs_activation activated_linker Activated bis-NHS Ester Linker nhs_activation->activated_linker conjugation Conjugation Reaction (RT, 30-60 min) activated_linker->conjugation antibody Antibody in Amine-Free Buffer (pH 7.2-8.5) antibody->conjugation quench Quench Reaction (Tris Buffer) conjugation->quench boc_protected_conjugate Boc-Protected Antibody-PEG Conjugate quench->boc_protected_conjugate deprotection Acidic Deprotection (TFA, pH 2-3) boc_protected_conjugate->deprotection neutralization Neutralization (Buffer Exchange to pH 7.4) deprotection->neutralization deprotected_conjugate Deprotected Antibody-PEG Conjugate neutralization->deprotected_conjugate purification Purification (Size-Exclusion Chromatography) deprotected_conjugate->purification final_product Final Purified Conjugate purification->final_product characterization Characterization (SDS-PAGE, SEC-HPLC, LC-MS) final_product->characterization

Caption: Overall workflow for the conjugation of N-Boc-N-bis(PEG4-OH) to an antibody.

logical_relationship linker N-Boc-N-bis(PEG4-OH) (Two -OH groups) activation Activation to bis-NHS Ester linker->activation Chemical Modification conjugate Antibody-PEG Conjugate (Stable Amide Bonds) activation->conjugate Reacts with antibody Antibody (Primary Amines: Lys, N-terminus) antibody->conjugate Forms deprotection Acidic Deprotection (TFA) conjugate->deprotection Contains boc_group Boc Protecting Group boc_group->deprotection Removed by final_amine Exposed Primary Amine on Conjugate deprotection->final_amine Exposes

Caption: Logical relationships between key components in the bioconjugation process.

References

Application Notes and Protocols: N-Boc-N-bis(PEG4-OH) in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG4-OH) is a versatile, branched polyethylene glycol (PEG) derivative featuring a central Boc-protected amine and two terminal hydroxyl groups. While traditionally utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), its di-hydroxyl functionality presents an opportunity for its use as a crosslinking agent in the formation of biocompatible hydrogels. These hydrogels can serve as advanced platforms for controlled drug delivery, tissue engineering, and 3D cell culture.

This document provides detailed application notes and protocols for the utilization of N-Boc-N-bis(PEG4-OH) in hydrogel synthesis. The key to unlocking its potential in hydrogel formation lies in the chemical modification of its terminal hydroxyl groups into reactive moieties capable of polymerization or crosslinking.

Chemical Properties

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-N,N-bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)amine
Molecular Formula C25H51NO12
Molecular Weight 557.67 g/mol
CAS Number 2093154-01-7
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents

Principle of Hydrogel Formation

The terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) are not sufficiently reactive for direct participation in common hydrogel crosslinking reactions. Therefore, a two-step approach is necessary:

  • Functionalization: The terminal hydroxyl groups are converted into more reactive functional groups, such as acrylates or methacrylates. This creates a bifunctional macromer.

  • Crosslinking: The functionalized N-Boc-N-bis(PEG4) derivative is then polymerized or crosslinked to form a three-dimensional hydrogel network. Common methods include photopolymerization and Michael addition reactions.

The presence of the Boc-protected amine offers a potential site for post-fabrication modification of the hydrogel, such as the conjugation of bioactive molecules after deprotection under acidic conditions.

Experimental Protocols

Protocol 1: Functionalization of N-Boc-N-bis(PEG4-OH) to N-Boc-N-bis(PEG4-Acrylate)

This protocol describes the conversion of the terminal hydroxyl groups to acrylate groups, creating a photopolymerizable macromer.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acryloyl chloride

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (2.2 equivalents) to the solution and stir for 15 minutes.

  • Slowly add acryloyl chloride (2.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by precipitating from DCM into cold diethyl ether to yield N-Boc-N-bis(PEG4-Acrylate) as a clear oil.

  • Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

Functionalization_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start N-Boc-N-bis(PEG4-OH) dissolve Dissolve in anhydrous DCM start->dissolve 1. cool Cool to 0°C dissolve->cool 2. add_tea Add Triethylamine cool->add_tea 3. add_acryloyl Add Acryloyl Chloride add_tea->add_acryloyl 4. react React overnight at room temperature add_acryloyl->react 5. quench Quench with NaHCO3 react->quench 6. extract Extract with DCM quench->extract 7. wash Wash organic layer extract->wash 8. dry Dry over MgSO4 wash->dry 9. purify Precipitate in diethyl ether dry->purify 10. product N-Boc-N-bis(PEG4-Acrylate) purify->product 11.

Functionalization of N-Boc-N-bis(PEG4-OH) to its diacrylate derivative.
Protocol 2: Hydrogel Formation via Photopolymerization

This protocol describes the formation of a hydrogel from the synthesized N-Boc-N-bis(PEG4-Acrylate) using UV-initiated photopolymerization.

Materials:

  • N-Boc-N-bis(PEG4-Acrylate)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds, syringe barrels)

Procedure:

  • Prepare a prepolymer solution by dissolving N-Boc-N-bis(PEG4-Acrylate) in PBS to the desired concentration (e.g., 10-30% w/v).

  • Add the photoinitiator to the prepolymer solution at a suitable concentration (e.g., 0.05-0.5% w/v) and mix until fully dissolved. For cell encapsulation, perform this step under sterile conditions.

  • Pipette the prepolymer solution into the desired molds.

  • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 1-10 minutes, depending on UV intensity and photoinitiator concentration).

  • Carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with PBS to remove any unreacted components.

Hydrogel_Formation_Workflow cluster_prepolymer Prepolymer Solution Preparation cluster_polymerization Polymerization cluster_post_processing Post-Processing cluster_final_hydrogel Final Hydrogel dissolve_macromer Dissolve N-Boc-N-bis(PEG4-Acrylate) in PBS add_initiator Add Photoinitiator dissolve_macromer->add_initiator 1. mold Pipette into mold add_initiator->mold 2. uv_expose Expose to UV light (365 nm) mold->uv_expose 3. remove_hydrogel Remove hydrogel from mold uv_expose->remove_hydrogel 4. wash_hydrogel Wash with PBS remove_hydrogel->wash_hydrogel 5. final_product Crosslinked Hydrogel wash_hydrogel->final_product 6.

Workflow for hydrogel formation via photopolymerization.

Characterization of Hydrogels

Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

  • Lyophilize a pre-weighed hydrogel sample to obtain its dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37 °C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

Mechanical Properties

The mechanical properties of the hydrogel, such as compressive modulus, can be determined using a mechanical tester.

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place the hydrogel on the compression platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the resulting stress.

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

Quantitative Data Summary

The following tables provide representative data for PEG-based hydrogels. The properties of hydrogels formed from N-Boc-N-bis(PEG4-Acrylate) are expected to be within these ranges and will depend on the final polymer concentration.

Table 1: Mechanical Properties of PEG-Diacrylate (PEGDA) Hydrogels

PEGDA Concentration (w/v)Compressive Modulus (kPa)Young's Modulus (kPa)Swelling Ratio (q)
10%20 - 5025 - 6015 - 25
20%100 - 300120 - 3508 - 15
30%400 - 800450 - 9004 - 8

Note: These are approximate values and can vary based on the molecular weight of the PEG, photoinitiator concentration, and UV exposure time.

Table 2: Drug Release Kinetics from PEG-based Hydrogels

Model DrugHydrogel SystemRelease MechanismHalf-life (t1/2)
Dexamethasone10% PEGDADiffusion-controlled6 - 12 hours
Bovine Serum Albumin (BSA)10% PEGDADiffusion-controlled24 - 48 hours
Doxorubicin20% PEGDADiffusion-controlled48 - 72 hours

Note: Release kinetics are highly dependent on the molecular weight of the drug, drug-polymer interactions, and the crosslinking density of the hydrogel.

Potential Applications and Signaling Pathways

Hydrogels derived from N-Boc-N-bis(PEG4-OH) can be utilized in various biomedical applications. The ability to encapsulate therapeutic agents allows for their localized and sustained release, which can modulate specific cellular signaling pathways.

  • Drug Delivery: Encapsulation of small molecule inhibitors or protein therapeutics can influence pathways such as MAPK/ERK, PI3K/Akt, or NF-κB in the context of cancer therapy or inflammation. The sustained release profile can help maintain therapeutic concentrations at the target site, enhancing efficacy and reducing systemic toxicity.

  • Tissue Engineering: The hydrogel can serve as a scaffold for cell growth and tissue regeneration. The mechanical properties of the hydrogel can influence cell fate and differentiation through mechanotransduction pathways involving YAP/TAZ signaling.

  • 3D Cell Culture: These hydrogels provide a biomimetic 3D environment for cell culture, enabling more physiologically relevant studies of cell behavior, drug response, and disease modeling.

Signaling_Pathway_Influence cluster_hydrogel Hydrogel System cluster_factors Modulated Factors cluster_pathways Affected Signaling Pathways cluster_outcomes Biological Outcomes hydrogel N-Boc-N-bis(PEG4)-based Hydrogel drug_release Sustained Drug Release hydrogel->drug_release mechanical_cues Mechanical Properties (Stiffness, Elasticity) hydrogel->mechanical_cues bioactive_ligation Bioactive Molecule Conjugation (post-deprotection) hydrogel->bioactive_ligation mapk MAPK/ERK drug_release->mapk pi3k PI3K/Akt drug_release->pi3k yap_taz YAP/TAZ mechanical_cues->yap_taz integrin Integrin Signaling bioactive_ligation->integrin cell_proliferation Cell Proliferation & Survival mapk->cell_proliferation apoptosis Apoptosis mapk->apoptosis pi3k->cell_proliferation inflammation Modulation of Inflammation pi3k->inflammation pi3k->apoptosis cell_differentiation Cell Differentiation yap_taz->cell_differentiation integrin->cell_proliferation

Influence of hydrogel properties on cellular signaling pathways.

Conclusion

N-Boc-N-bis(PEG4-OH) can be effectively transformed into a valuable macromer for hydrogel synthesis through a straightforward functionalization step. The resulting hydrogels possess tunable properties and offer significant potential for a range of biomedical applications, from advanced drug delivery systems to sophisticated tissue engineering scaffolds. The protocols and data presented herein provide a foundational guide for researchers to explore and innovate with this versatile compound in the field of biomaterials.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-Boc-N-bis(PEG4-OH) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving N-Boc-N-bis(PEG4-OH).

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in N-Boc-N-bis(PEG4-OH) conjugation?

A1: Low conjugation yield is often multifactorial. Key reasons include inefficient activation of the terminal hydroxyl groups of the PEG linker, steric hindrance from the branched PEG structure, suboptimal reaction conditions (e.g., pH, temperature, reaction time), and degradation of reagents.

Q2: How can I activate the hydroxyl groups of N-Boc-N-bis(PEG4-OH) for conjugation to a primary amine?

A2: A common and effective method is a two-step process. First, the terminal hydroxyl groups are activated by converting them into a better leaving group, such as a tosylate or mesylate. This is typically achieved by reacting N-Boc-N-bis(PEG4-OH) with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine. In the second step, the activated PEG linker is reacted with the primary amine of your molecule of interest, which displaces the tosylate or mesylate group to form the desired conjugate.

Q3: Can I use carbodiimide chemistry (e.g., EDC/NHS) to conjugate a carboxyl-containing molecule to the hydroxyl groups of N-Boc-N-bis(PEG4-OH)?

A3: Direct coupling of a carboxylic acid to an alcohol using EDC/NHS is generally inefficient. Carbodiimide chemistry is primarily used to couple carboxylic acids to primary amines. To use this chemistry, you would first need to modify the hydroxyl groups of the N-Boc-N-bis(PEG4-OH) to introduce a reactive amine.

Q4: What role does steric hindrance play in this conjugation, and how can I mitigate it?

A4: The branched structure of N-Boc-N-bis(PEG4-OH) can create steric hindrance, making it difficult for the reactive ends of your molecule to access the activated hydroxyl groups. To mitigate this, you can try optimizing the linker length on your molecule of interest if applicable, adjusting the stoichiometry of reactants to favor the reaction, and optimizing reaction time and temperature.

Q5: How do I monitor the progress of the conjugation reaction?

A5: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can help you track the consumption of starting materials and the formation of the desired product.

Q6: What are the best practices for purifying the final N-Boc-N-bis(PEG4-OH) conjugate?

A6: Purification of PEGylated compounds can be challenging due to their solubility and potential for aggregation. Common purification methods include size-exclusion chromatography (SEC) to separate based on size, reverse-phase chromatography (RPC), and ion-exchange chromatography (IEX) if the conjugate has a net charge. Flash column chromatography on silica gel can also be used, though it may require specific solvent systems to achieve good separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient activation of hydroxyl groups - Ensure anhydrous reaction conditions for tosylation or mesylation.- Use fresh p-toluenesulfonyl chloride or methanesulfonyl chloride.- Optimize the stoichiometry of the activating agent and base (see table below).- Increase the reaction time or temperature for the activation step.
Degradation of reagents - Use fresh, high-purity N-Boc-N-bis(PEG4-OH) and other reagents.- Store reagents under appropriate conditions (e.g., desiccated, at low temperature).
Suboptimal reaction conditions for coupling - Optimize the pH of the reaction mixture for the nucleophilic attack of the amine.- Adjust the reaction temperature and time; prolonged high temperatures can lead to side reactions.
Steric hindrance - Increase the molar excess of the less sterically hindered reactant.- If possible, introduce a longer, more flexible linker on the molecule to be conjugated.
Presence of Multiple Products/Side Reactions Di-substitution on the amine (if it's a primary amine) - Use a sufficient excess of the amine-containing molecule to favor mono-substitution on the PEG linker.
Side reactions with the Boc protecting group - Avoid harsh acidic or basic conditions that could lead to premature deprotection of the Boc group.
Hydrolysis of activated PEG linker - Perform the nucleophilic substitution step as soon as possible after the activation of the hydroxyl groups.- Ensure anhydrous conditions during the activation step.
Difficulty in Purifying the Final Conjugate Co-elution of product and starting materials - Optimize the chromatography method (e.g., gradient, column type, mobile phase composition).- Consider using a different purification technique (e.g., SEC if there is a significant size difference, or IEX if there is a charge difference).
Product aggregation - Work with dilute solutions during purification.- Use buffers that help to maintain the solubility of the conjugate.

Quantitative Data for Reaction Optimization

The following tables provide starting points for optimizing the two-step conjugation process. The exact conditions may need to be tailored for your specific molecule.

Table 1: Activation of N-Boc-N-bis(PEG4-OH) - Typical Molar Ratios

ReagentMolar Ratio (relative to N-Boc-N-bis(PEG4-OH))
p-Toluenesulfonyl chloride (TsCl)2.2 - 2.5 eq
Triethylamine (TEA) or Pyridine2.5 - 3.0 eq

Table 2: Conjugation of Activated PEG to Primary Amine - Typical Reaction Conditions

ParameterRecommended Condition
Molar Ratio (Amine:Activated PEG) 1.5 - 3.0 : 1.0
Solvent Anhydrous DMF, DMSO, or DCM
Temperature Room temperature to 50°C
Reaction Time 12 - 24 hours

Experimental Protocols

Protocol 1: Activation of N-Boc-N-bis(PEG4-OH) via Tosylation

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG4-OH) (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Cool the solution to 0°C in an ice bath and add triethylamine (TEA) or pyridine (2.5 - 3.0 eq).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 - 2.5 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product. The product can be used in the next step with or without further purification.

Protocol 2: Conjugation of Tosylated N-Boc-N-bis(PEG4-OH) to a Primary Amine

  • Preparation: Dissolve the tosylated N-Boc-N-bis(PEG4-OH) (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Amine: Add the primary amine-containing molecule (1.5 - 3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, purify the reaction mixture using an appropriate chromatographic technique such as reverse-phase HPLC or silica gel column chromatography to isolate the desired conjugate.

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow cluster_activation Step 1: Activation of Hydroxyl Groups cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A N-Boc-N-bis(PEG4-OH) B Tosylation/Mesylation (TsCl/MsCl, Base) A->B C Activated PEG Linker B->C E Nucleophilic Substitution C->E D Primary Amine (Molecule of Interest) D->E F N-Boc-N-bis(PEG4)-Conjugate E->F G Crude Product F->G H Chromatography (SEC, RPC, IEX) G->H I Purified Conjugate H->I

Caption: A typical two-step workflow for N-Boc-N-bis(PEG4-OH) conjugation.

troubleshooting_low_yield Start Low Conjugation Yield Activation Check Activation Step Start->Activation Reagents Verify Reagent Quality (Freshness, Purity) Start->Reagents Conditions Optimize Reaction Conditions (Temp, Time, pH) Start->Conditions Stoichiometry Adjust Molar Ratios Activation->Stoichiometry Reagents->Activation Conditions->Stoichiometry Purification Review Purification Method Conditions->Purification StericHindrance Consider Steric Hindrance Stoichiometry->StericHindrance End Improved Yield Purification->End StericHindrance->End

Caption: A logical flowchart for troubleshooting low yield in conjugation reactions.

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1]

  • Poor Reagent Quality: Impurities or a high percentage of diol in what should be a monofunctional PEG reagent can cause unintended cross-linking.[1]

  • Conformational Changes: Interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection & Turbidity: The simplest method is to visually check for cloudiness or precipitation. Turbidity can be quantified by measuring absorbance at a wavelength such as 340 nm or 600 nm.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein. This technique is effective for quantifying the extent of soluble aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands corresponding to aggregates can be visualized.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it a sensitive method for detecting the presence of aggregates and determining their size.

Q3: What role do pH and temperature play in preventing aggregation?

Both pH and temperature are critical parameters for maintaining protein stability during PEGylation.

  • pH: Proteins are least soluble at their isoelectric point (pI). It is crucial to perform the PEGylation reaction at a pH at least one unit away from the pI. The optimal pH will also depend on the specific reactive group on the PEG. For example, NHS esters react efficiently with primary amines at a pH of 7-9.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor intramolecular modification over intermolecular cross-linking and aggregation. However, the optimal temperature is protein-dependent, and some proteins may be less stable at lower temperatures.

Q4: Can additives in the reaction buffer help prevent aggregation?

Yes, incorporating stabilizing excipients into the reaction buffer can significantly reduce aggregation.

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol act as protein stabilizers.

  • Amino Acids: Arginine and glycine are known to suppress protein-protein interactions and reduce aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.

  • Reducing Agents: For proteins with free cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of non-native disulfide bonds that can lead to aggregation.

Troubleshooting Guides

Guide 1: Systematic Optimization of Reaction Conditions

If you are observing aggregation, the first step is to systematically optimize the reaction conditions. A screening matrix approach is highly recommended.

Table 1: Example Screening Matrix for Optimizing PEGylation Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL 5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C

Note: This table illustrates varying one parameter at a time. A design of experiments (DoE) approach can be used for more comprehensive optimization.

Guide 2: Utilizing Stabilizing Excipients

If optimizing primary reaction conditions is insufficient, the addition of stabilizers should be explored.

Table 2: Common Stabilizing Excipients for PEGylation Reactions

ExcipientRecommended ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Glycerol5-20% (v/v)Cryoprotectant, stabilizes protein structure.
Guide 3: Controlling the Reaction Rate

A rapid reaction rate can sometimes favor aggregation.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction kinetics.

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time. This maintains a lower instantaneous concentration of the PEG reagent.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in reaction buffer)

  • A series of reaction buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Thermomixer or incubators set at different temperatures (e.g., 4°C and room temperature)

Procedure:

  • Set up a Screening Matrix: Design a series of small-scale reactions (e.g., 50-100 µL) to test different combinations of parameters as outlined in Table 1.

  • Prepare Reactions: For each condition, add the appropriate buffer, protein, and activated PEG solution to the wells or tubes.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, assess the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or SEC).

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of monomer, aggregate, and unreacted protein in a PEGylation reaction mixture.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column appropriate for the molecular weight range of the protein and its PEGylated forms

  • Mobile phase (e.g., phosphate-buffered saline)

  • PEGylation reaction samples

  • Control samples (unmodified protein)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the PEGylation reaction samples to remove any large, insoluble aggregates.

  • Injection: Inject a defined volume of the supernatant onto the column.

  • Data Acquisition: Run the chromatogram and monitor the absorbance at 280 nm.

  • Data Analysis: Identify the peaks corresponding to aggregates (eluting first), the PEGylated protein, and the unmodified protein. Integrate the peak areas to determine the relative percentage of each species.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Protein Aggregation in PEGylation start Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions - Protein Concentration - PEG:Protein Ratio - pH - Temperature start->optimize_conditions add_excipients Step 2: Add Stabilizing Excipients - Sugars (Sucrose) - Amino Acids (Arginine) - Surfactants (Polysorbate 20) optimize_conditions->add_excipients Aggregation still present end_success Aggregation Resolved optimize_conditions->end_success Aggregation resolved control_rate Step 3: Control Reaction Rate - Lower Temperature (4°C) - Stepwise PEG Addition add_excipients->control_rate Aggregation still present add_excipients->end_success Aggregation resolved alt_peg Step 4: Consider Alternative Strategies - Site-Specific PEGylation - Different PEG Chemistry control_rate->alt_peg Aggregation still present control_rate->end_success Aggregation resolved alt_peg->end_success Aggregation resolved end_fail Aggregation Persists (Consult Specialist) alt_peg->end_fail Aggregation still present

Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.

Aggregation_Causes Key Factors Leading to Protein Aggregation During PEGylation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors protein_properties Protein Properties - Low Stability - Exposed Hydrophobic Patches aggregation Protein Aggregation protein_properties->aggregation high_concentration High Protein Concentration high_concentration->aggregation peg_reagent PEG Reagent - Bifunctional Linkers - Impurities peg_reagent->aggregation reaction_conditions Reaction Conditions - Suboptimal pH - High Temperature reaction_conditions->aggregation

Caption: Relationship between intrinsic and extrinsic factors causing protein aggregation.

References

Technical Support Center: Improving the Solubility of N-Boc-N-bis(PEG4-OH) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-Boc-N-bis(PEG4-OH) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor solubility for my N-Boc-N-bis(PEG4-OH) conjugate?

A1: While the N-Boc-N-bis(PEG4-OH) linker is designed to enhance hydrophilicity, the overall solubility of the conjugate is heavily influenced by the properties of the conjugated molecule (your "payload").[1] If your payload is highly hydrophobic, the resulting conjugate may still exhibit poor aqueous solubility. Additionally, the tert-Butoxycarbonyl (Boc) protecting group is inherently lipophilic and can contribute to reduced aqueous solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This phenomenon, known as antisolvent precipitation, is common for compounds with low aqueous solubility.[2] When the conjugate is rapidly transferred from a high-solubility organic solvent (like DMSO) to an aqueous buffer, it can crash out of solution.

Here are some troubleshooting steps:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of your conjugate in the aqueous buffer.[2]

  • Optimize Dilution Method: Instead of a single-step dilution, try a serial dilution approach. This gradual change in solvent polarity can help maintain solubility.[2]

  • Use a Co-solvent System: For in vitro assays, consider using a co-solvent system. A small percentage of an organic solvent or a surfactant can significantly improve solubility. However, always verify the compatibility of these additives with your specific experimental setup.

Q3: Can the Boc protecting group be the main reason for my solubility issues?

A3: Yes, the Boc group is hydrophobic and can decrease the overall aqueous solubility of your conjugate. If your experimental workflow allows, deprotection of the Boc group will expose a free amine, which can be protonated at physiological pH, potentially increasing the hydrophilicity and solubility of the conjugate.[3]

Q4: How can I improve the solubility of my conjugate for in vivo studies?

A4: For in vivo applications, formulation strategies are crucial. Consider using excipients that enhance solubility. Polyethylene glycol (PEG) itself is often used as a formulation excipient to improve the solubility of poorly soluble drugs. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or creating amorphous solid dispersions can also be effective strategies.

Q5: My conjugate seems to be precipitating during storage. How can I prevent this?

A5: Time-dependent precipitation can occur, especially at higher concentrations. Here are some tips for storage:

  • Store as a Solid: If possible, store your conjugate as a lyophilized powder and reconstitute it just before use.

  • Frozen Aliquots: If you need to store it in solution, prepare aliquots of your stock solution (e.g., in 100% DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Lower Concentration for Aqueous Solutions: If you must store it in an aqueous buffer, use a lower concentration and consider adding cryoprotectants like glycerol if freezing.

Troubleshooting Guide: Precipitation Issues

Problem Potential Cause Recommended Solution
Precipitation during reaction workup/purification The conjugate is insoluble in the chosen solvent system for extraction or chromatography.- Add a water-miscible organic co-solvent (e.g., isopropanol, THF) to the aqueous phase during extraction.- Perform purification at a slightly elevated temperature.- Modify the pH of the aqueous phase to see if it improves solubility.
Precipitation upon concentration (e.g., rotary evaporation) The conjugate has reached its solubility limit in the remaining solvent.- Avoid complete evaporation to dryness. Keep a small amount of a good solvent (e.g., DCM, DMF) with the conjugate.- Co-evaporate with a solvent in which the conjugate is more soluble.- If precipitation occurs, try to redissolve in a minimal amount of a suitable organic solvent before proceeding.
Precipitation in cell culture media The conjugate is not soluble in the complex biological medium, or it may be interacting with media components (e.g., serum proteins).- Reduce the final concentration of the conjugate.- Decrease the serum percentage in the media (if compatible with your cell line).- Pre-complex the conjugate with a solubilizing agent like cyclodextrin before adding it to the media.

Data on Solubility Enhancement with PEGylation

Drug Polymer Drug:Polymer Ratio Fold Increase in Aqueous Solubility Reference
GliclazidePEG 60001:5~4-fold
MetaxalonePEG 60001:1~8-fold
TinidazolePEG 60001:44-5 times
EfavirenzPEG 4000, PEG 8000, PEG 20000VariousSignificant increase in dissolution

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is useful for early-stage assessment of solubility.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your N-Boc-N-bis(PEG4-OH) conjugate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate.

  • Add Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation. The concentration at which precipitation is first observed is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the gold standard.

  • Add Excess Compound: Add an excess amount of the solid N-Boc-N-bis(PEG4-OH) conjugate to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Analyze the concentration of the conjugate in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The measured concentration is the thermodynamic solubility of the conjugate in that specific buffer.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Conjugate Precipitation

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No lower_conc Reduce concentration check_conc->lower_conc Yes check_temp Is temperature a factor? check_solvent->check_temp Yes use_cosolvent Use co-solvents (e.g., DMSO, PEG400) or surfactants (e.g., Tween-80) check_solvent->use_cosolvent No gentle_heat Apply gentle heat or sonication check_temp->gentle_heat Yes deprotect Consider Boc deprotection (if applicable) check_temp->deprotect No end Solubility Improved lower_conc->end use_cosolvent->end gentle_heat->end formulate Use formulation strategies (e.g., SEDDS, solid dispersion) deprotect->formulate deprotect->end formulate->end

Caption: A logical workflow for troubleshooting precipitation issues.

Factors Influencing Conjugate Solubility

G Solubility Conjugate Solubility Payload Payload Properties (Hydrophobicity, pKa) Payload->Solubility major impact Linker PEG Linker (Hydrophilic) Linker->Solubility improves Boc Boc Group (Hydrophobic) Boc->Solubility decreases Solvent Solvent System (pH, Co-solvents, Polarity) Solvent->Solubility modulates Temp Temperature Temp->Solubility modulates

Caption: Key factors that influence the final solubility of the conjugate.

References

Technical Support Center: Navigating Steric Hindrance with N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-N-bis(PEG4-OH) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the inherent steric hindrance of this branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG4-OH) and what are its primary applications?

N-Boc-N-bis(PEG4-OH) is a branched polyethylene glycol (PEG) linker. It features a central nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and two PEG4 arms terminating in hydroxyl (-OH) groups. The hydrophilic PEG chains enhance solubility in aqueous media. This linker is commonly used in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it acts as a spacer between two different functional moieties.[1][2][3][4]

Q2: What causes steric hindrance in reactions involving N-Boc-N-bis(PEG4-OH)?

Steric hindrance arises from the bulky three-dimensional structure of the molecule. The tert-butyl group of the Boc protector and the two flexible PEG4 arms create a crowded environment around the central nitrogen atom and the reactive hydroxyl end-groups. This crowding can physically block the approach of reagents, slowing down or preventing reactions at these sites.

Q3: I am observing very low yields when trying to couple a carboxylic acid to the hydroxyl groups of N-Boc-N-bis(PEG4-OH). What is the likely cause?

The primary cause is likely steric hindrance from the bulky N-Boc group and the PEG chains, which impedes the access of coupling reagents and the carboxylic acid to the terminal hydroxyl groups. Standard coupling conditions, such as using EDC/HOBt, are often not potent enough to overcome this spatial blockade.[5]

Q4: After deprotecting the N-Boc group, I am struggling to couple my amine with a target molecule. Why is this happening?

Even after removing the Boc group, the two PEG4 arms can "fold" around the newly formed amine, creating a sterically hindered environment. This can make subsequent coupling reactions with electrophiles (e.g., activated carboxylic acids, NHS esters) challenging and inefficient.

Q5: Are there alternative strategies to mitigate steric hindrance from the start?

Yes, consider using a linker with a different protecting group if possible. For instance, an Fmoc group, which is base-labile, might offer a different deprotection strategy that could be advantageous depending on the overall synthetic route. However, if you must use the N-Boc variant, the strategies outlined in the troubleshooting guide are your best approach.

Troubleshooting Guides

Issue 1: Inefficient Coupling to the Terminal Hydroxyl Groups

If you are experiencing low yields or failed reactions when attempting to activate or couple the -OH groups of N-Boc-N-bis(PEG4-OH) with a carboxylic acid (e.g., via esterification), consult the following guide.

Initial Workflow for -OH Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Outcome N-Boc-N-bis(PEG4-OH) N-Boc-N-bis(PEG4-OH) Reaction_Vessel Reaction_Vessel N-Boc-N-bis(PEG4-OH)->Reaction_Vessel Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Reaction_Vessel Coupling_Reagent Coupling_Reagent Coupling_Reagent->Reaction_Vessel Solvent_Base Solvent_Base Solvent_Base->Reaction_Vessel Low_Yield Low_Yield Reaction_Vessel->Low_Yield Steric Hindrance Desired_Product Desired_Product Reaction_Vessel->Desired_Product Optimized Conditions

Caption: Workflow for coupling reactions with N-Boc-N-bis(PEG4-OH).

Troubleshooting Steps:

  • Select a More Powerful Coupling Reagent: Standard carbodiimide reagents (DCC, EDC) may be insufficient. Switch to more potent phosphonium or uronium/aminium-based reagents.

    Coupling ReagentClassEffectiveness in Hindered Couplings
    DCC, EDC/HOBtCarbodiimideOften insufficient
    PyBOP PhosphoniumGood
    HBTU, HATU Aminium/UroniumVery Good to Excellent
    COMU UroniumExcellent, with better solubility of byproducts
  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature to 40-60°C to provide more energy to overcome the activation barrier. Microwave heating can also be effective for reducing reaction times.

    • Solvent: Use polar aprotic solvents like DMF or NMP to ensure all reactants are fully dissolved.

    • Base: Employ a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent it from competing with the hydroxyl groups.

    • Concentration & Time: Increase the concentration of reactants and extend the reaction time (e.g., to 24 hours) to drive the reaction towards completion.

  • Convert to a More Reactive Intermediate: Instead of activating the carboxylic acid in situ, consider converting it to a highly reactive acyl fluoride first. Acyl fluorides are less sterically demanding and can react more efficiently with hindered alcohols.

Issue 2: Inefficient Coupling of the Deprotected Amine

After successfully removing the N-Boc group, you may face challenges in the subsequent coupling of the resulting primary amine.

Workflow for N-Boc Deprotection and Subsequent Amine Coupling

G Start N-Boc-N-bis(PEG4-OH) Deprotection N-Boc Deprotection (e.g., TFA or HCl/Dioxane) Start->Deprotection Intermediate H2N-N-bis(PEG4-OH) Deprotection->Intermediate Amine_Coupling Amine Coupling (e.g., with NHS ester or activated acid) Intermediate->Amine_Coupling Low_Yield Low Yield/ No Reaction Amine_Coupling->Low_Yield Steric Hindrance Final_Product Final_Product Amine_Coupling->Final_Product Optimized Conditions

Caption: Logic for N-Boc deprotection and subsequent amine coupling.

Troubleshooting Steps:

  • Confirm Complete Deprotection: Before proceeding with coupling, ensure the Boc group has been fully removed. Incomplete deprotection is a common issue.

    • Standard Conditions: Use strong acids like Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane.

    • Monitoring: Track the reaction progress using TLC or LC-MS to confirm the disappearance of the starting material.

    • Alternative Methods: For sensitive substrates, milder deprotection methods can be considered, such as using oxalyl chloride in methanol or catalytic amounts of iodine.

  • Optimize Amine Coupling Reaction: The same principles as for hydroxyl coupling apply here.

    • Powerful Coupling Reagents: Use HATU, HCTU, or COMU for amide bond formation with sterically hindered amines.

    • Solvent and Base: DMF or NMP are good solvent choices. Use a hindered base like DIPEA.

    • Temperature and Time: Increased temperature and longer reaction times can significantly improve yields.

Experimental Protocols

Protocol 1: General Procedure for Coupling a Carboxylic Acid to N-Boc-N-bis(PEG4-OH) using HATU

This protocol is a starting point for coupling a carboxylic acid to the terminal hydroxyl groups, which would typically be activated first (e.g., as a mesylate or tosylate) before displacement, or more commonly, the carboxylic acid is activated. For direct esterification:

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (2.2 equivalents) and HATU (2.2 equivalents) in anhydrous DMF.

  • Stir the solution for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add N-Boc-N-bis(PEG4-OH) (1.0 equivalent) to the flask.

  • Add DIPEA (4.4 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider increasing the temperature to 40-50°C.

  • Reactions may require 12-24 hours for completion.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc-N-bis(PEG4-OH) conjugate

  • 4.0 M HCl in 1,4-Dioxane

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the N-Boc protected compound (1.0 equivalent) in a minimal amount of anhydrous DCM (if necessary for solubility).

  • Add the 4.0 M HCl in dioxane solution (5-10 equivalents) to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess HCl and solvent.

  • The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a mild base during the subsequent reaction workup. For isolation, the product can be precipitated by adding a non-polar solvent like diethyl ether.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio with N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-Boc-N-bis(PEG4-OH) linker to optimize the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG4-OH) and what are its advantages as an ADC linker?

A1: N-Boc-N-bis(PEG4-OH) is a branched, heterobifunctional linker used in the synthesis of ADCs.[1][2] Its key features include:

  • Branched Structure: The "bis(PEG4-OH)" portion provides two terminal hydroxyl groups, allowing for the potential attachment of two drug molecules per linker, which can help in achieving a higher DAR.[3][]

  • PEG4 Spacers: The polyethylene glycol (PEG) chains enhance the hydrophilicity of the linker. This can improve the solubility and stability of the final ADC, reduce aggregation, and potentially improve its pharmacokinetic profile.[5]

  • Boc-Protected Amine: The N-Boc protecting group provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used for conjugation to an antibody, typically through lysine residues.

Q2: What is the general workflow for using N-Boc-N-bis(PEG4-OH) to create an ADC?

A2: The general workflow involves a multi-step process:

  • Payload Attachment: The two terminal hydroxyl groups of the linker are first activated and then reacted with the cytotoxic payload.

  • Boc Deprotection: The Boc protecting group on the central nitrogen is removed to expose the primary amine.

  • Antibody Conjugation: The activated linker-payload construct is then conjugated to the antibody, usually by targeting lysine residues.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants.

  • Characterization: The purified ADC is analyzed to determine the average DAR and other quality attributes.

Q3: How does the molar ratio of the linker-payload to the antibody affect the DAR?

A3: Increasing the molar excess of the linker-payload construct relative to the antibody during the conjugation reaction generally leads to a higher average DAR. However, using a very high molar excess can also increase the risk of antibody aggregation and may lead to a heterogeneous product with a wide distribution of DAR species. It is crucial to empirically determine the optimal molar ratio for each specific antibody-payload combination to achieve the desired DAR while maintaining ADC quality.

Q4: What are the common methods for purifying ADCs made with this type of linker?

A4: Common purification methods for ADCs include:

  • Size Exclusion Chromatography (SEC): Separates the ADC from smaller molecules like unconjugated linker-payload and other reagents.

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their hydrophobicity, which correlates with the DAR. This method is also a primary tool for DAR analysis.

  • Ion Exchange Chromatography (IEX): Can be used to separate different ADC species based on charge.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and optimization of ADCs using the N-Boc-N-bis(PEG4-OH) linker.

Issue 1: Low Average Drug-to-Antibody Ratio (DAR)
Possible Causes Troubleshooting Steps
Incomplete Boc Deprotection - Ensure complete removal of the Boc group by optimizing the deprotection conditions (e.g., concentration of acid, reaction time, and temperature). - Verify deprotection using an appropriate analytical method (e.g., LC-MS of the deprotected linker-payload).
Inefficient Activation of Hydroxyl Groups - Optimize the activation of the terminal hydroxyl groups (e.g., through mesylation or conversion to another reactive group). Ensure anhydrous conditions if using moisture-sensitive reagents. - Characterize the activated linker to confirm successful derivatization before proceeding to payload attachment.
Suboptimal Conjugation Reaction Conditions - Molar Ratio: Systematically vary the molar excess of the linker-payload to the antibody (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your desired DAR. - pH: For lysine conjugation, maintain a slightly basic pH (typically 7.5-8.5) to ensure the lysine amino groups are deprotonated and nucleophilic. - Reaction Time and Temperature: Optimize the incubation time and temperature. Longer reaction times or elevated temperatures may increase conjugation but can also lead to antibody degradation or aggregation.
Steric Hindrance - The branched structure of the linker might cause steric hindrance, limiting access to conjugation sites on the antibody. Consider using a linker with longer PEG arms if available.
Antibody Quality - Ensure the antibody is pure and at the correct concentration. The presence of impurities can interfere with the conjugation reaction. - Perform buffer exchange to a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0) to remove any interfering substances.
Issue 2: High Levels of Aggregation in the Final ADC Product
Possible Causes Troubleshooting Steps
Hydrophobicity of the Payload - Even with the hydrophilic PEG linker, highly hydrophobic payloads can induce aggregation, especially at higher DARs. - Consider using a lower molar excess of the linker-payload to target a lower average DAR. - Optimize the formulation buffer for the final ADC product by screening different pH values and excipients to improve solubility and stability.
Harsh Reaction Conditions - High temperatures, extreme pH, or the presence of organic co-solvents during conjugation can denature the antibody and cause aggregation. - Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. - Minimize the amount of organic solvent (e.g., DMSO) in the reaction mixture (typically not exceeding 10% v/v).
Inappropriate Purification Buffers - Ensure that the buffers used during all purification steps are optimized to maintain the solubility and stability of the ADC. - Analyze samples by SEC before and after each purification step to identify the source of aggregation.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific antibody, payload, and desired DAR.

Protocol 1: Activation of N-Boc-N-bis(PEG4-OH) and Payload Attachment (via Mesylation)
  • Mesylation of Terminal Hydroxyl Groups:

    • Dissolve N-Boc-N-bis(PEG4-OH) and 4 molar equivalents of triethylamine (TEA) per hydroxyl group in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Cool the mixture to 0°C in an ice bath.

    • Add 4 molar equivalents of methanesulfonyl chloride (MsCl) per hydroxyl group dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the mesylated linker.

  • Payload Attachment:

    • Dissolve the mesylated linker and a molar excess of the payload (containing a nucleophilic group like an amine) in an appropriate anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.

    • Purify the linker-payload construct using an appropriate method (e.g., flash chromatography or preparative HPLC).

Protocol 2: Boc Deprotection and Antibody Conjugation
  • Boc Deprotection:

    • Dissolve the purified linker-payload construct in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring for the completion of the deprotection by LC-MS.

    • Remove the TFA and solvent under reduced pressure.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5-8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the deprotected linker-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the desired molar excess of the linker-payload solution to the antibody solution with gentle mixing. Ensure the final concentration of the organic solvent is below 10%.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification and Analysis:

    • Purify the ADC using SEC to remove unreacted linker-payload.

    • Analyze the purified ADC by HIC to determine the DAR distribution and by SEC to assess aggregation. UV-Vis spectroscopy can also be used for a preliminary estimation of the average DAR.

Quantitative Data

The following table provides an illustrative example of how varying the molar ratio of a branched, bifunctional PEG linker-payload to an antibody can influence the average DAR. The exact values will vary depending on the specific antibody, payload, and reaction conditions.

Molar Ratio of Linker-Payload to AntibodyAverage DAR% Aggregation (by SEC)
3:11.8< 1%
5:13.21.5%
10:15.54.8%
20:17.19.2%

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_conjugation ADC Synthesis & Purification cluster_analysis Characterization Linker N-Boc-N-bis(PEG4-OH) Activation Activate -OH Groups (e.g., Mesylation) Linker->Activation MsCl, TEA Payload_Attach Attach Payload Activation->Payload_Attach Payload-NH2 Deprotection Boc Deprotection Payload_Attach->Deprotection TFA Activated_Linker_Payload Activated Linker-Payload Deprotection->Activated_Linker_Payload Conjugation Lysine Conjugation (pH 7.5-8.5) Activated_Linker_Payload->Conjugation Antibody Antibody (mAb) Antibody->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC DAR_Analysis DAR Analysis (HIC/MS) Final_ADC->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Final_ADC->Aggregation_Analysis

Caption: Experimental workflow for ADC synthesis using N-Boc-N-bis(PEG4-OH).

Troubleshooting_Logic Start Start ADC Synthesis Check_DAR Is Average DAR in Target Range? Start->Check_DAR Check_Aggregation Is Aggregation Level Acceptable? Check_DAR->Check_Aggregation Yes Low_DAR Low DAR Check_DAR->Low_DAR No High_Aggregation High Aggregation Check_Aggregation->High_Aggregation No Success Successful ADC Check_Aggregation->Success Yes Optimize_Ratio Increase Molar Ratio Low_DAR->Optimize_Ratio Optimize_pH Optimize Conjugation pH Low_DAR->Optimize_pH Optimize_Time_Temp Optimize Time/Temp Low_DAR->Optimize_Time_Temp Check_Reagents Verify Reagent Activity Low_DAR->Check_Reagents Reduce_Ratio Decrease Molar Ratio High_Aggregation->Reduce_Ratio Optimize_Buffer Optimize Formulation Buffer High_Aggregation->Optimize_Buffer Modify_Conditions Use Milder Conditions High_Aggregation->Modify_Conditions Optimize_Ratio->Start Optimize_pH->Start Optimize_Time_Temp->Start Check_Reagents->Start Reduce_Ratio->Start Optimize_Buffer->Start Modify_Conditions->Start

Caption: Troubleshooting logic for optimizing DAR and minimizing aggregation.

References

purification strategies for removing unreacted N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies for the purification of unreacted N-Boc-N-bis(PEG4-OH) from reaction mixtures. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Purification Strategy Decision Guide

Choosing the optimal purification method depends on several factors, including the properties of the desired product, the scale of the reaction, and the available equipment. This decision tree illustrates a general workflow for selecting an appropriate strategy.

Purification_Strategy Purification Strategy Selection for N-Boc-N-bis(PEG4-OH) Removal start Reaction Mixture Containing Unreacted N-Boc-N-bis(PEG4-OH) product_properties Assess Product Properties: - Solubility - Polarity - Stability start->product_properties is_product_polar Is the desired product significantly less polar than N-Boc-N-bis(PEG4-OH)? product_properties->is_product_polar is_product_nonpolar_soluble Is the product soluble in a water-immiscible organic solvent? is_product_polar->is_product_nonpolar_soluble No chromatography Silica Gel Column Chromatography is_product_polar->chromatography Yes is_product_precipitatable Can the product be selectively precipitated? is_product_nonpolar_soluble->is_product_precipitatable No extraction Liquid-Liquid Extraction is_product_nonpolar_soluble->extraction Yes precipitation Precipitation/Crystallization is_product_precipitatable->precipitation Yes rphplc Consider Reverse Phase Chromatography (RP-HPLC) for high purity requirements is_product_precipitatable->rphplc No chromatography->rphplc Further Purity Needed extraction->chromatography Residual Impurities

Caption: Decision guide for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying compounds from unreacted N-Boc-N-bis(PEG4-OH)?

A1: The primary challenges stem from the properties of N-Boc-N-bis(PEG4-OH):

  • High Polarity: Its polar nature, due to the PEG chains and hydroxyl groups, can cause it to have similar solubility and chromatographic behavior to polar products.

  • Solubility: It is soluble in a wide range of solvents, including water, dichloromethane (DCM), and dimethylformamide (DMF), which can complicate extractions.[1][2]

  • Chromatographic Behavior: On silica gel, PEG-containing compounds are known to streak, leading to poor separation and broad fractions.[3]

Q2: Which purification method is most effective for removing N-Boc-N-bis(PEG4-OH)?

A2: The most effective method depends on the nature of your desired product.

  • For non-polar to moderately polar products: Silica gel column chromatography is often the best choice.

  • For products soluble in water-immiscible organic solvents: Liquid-liquid extraction can be a simple and effective first-pass purification.

  • For large molecules or compounds that can be selectively precipitated: Precipitation can efficiently remove the highly soluble N-Boc-N-bis(PEG4-OH).

Q3: Can I use reverse-phase chromatography to remove N-Boc-N-bis(PEG4-OH)?

A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective, high-resolution method for separating N-Boc-N-bis(PEG4-OH) from products, especially for small to medium-scale purifications where high purity is required.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Streaking of PEG compound on TLC and column The polar PEG chain interacts strongly and inconsistently with the silica gel.- Use a more polar mobile phase, such as a chloroform/methanol or DCM/methanol system.[3]- Consider adding a small percentage (1-10%) of a 1:1 ethanol/isopropanol mixture to chloroform for better separation.[3]- Ensure the silica gel is fully equilibrated with the mobile phase.
Poor separation between product and N-Boc-N-bis(PEG4-OH) The polarities of the two compounds are too similar in the chosen eluent system.- Optimize the solvent system using TLC with various solvent ratios.- Run a shallow gradient elution, slowly increasing the polarity to improve resolution.- If the product is significantly less polar, start with a less polar eluent to ensure the product elutes well before the PEG reagent.
Product co-elutes with N-Boc-N-bis(PEG4-OH) Inappropriate loading technique or solvent system.- Use a dry-loading technique to ensure a tight band of the sample at the start of the column.- Re-evaluate the solvent system with extensive TLC analysis.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Incomplete removal of N-Boc-N-bis(PEG4-OH) from the organic layer The PEG compound has some solubility in the organic solvent.- Increase the number of aqueous washes (e.g., brine washes) to pull the polar PEG reagent out of the organic phase.- Use a larger volume of the aqueous phase for washing.
Product is lost to the aqueous layer The product has some water solubility.- Saturate the aqueous layer with a salt like NaCl or Na2SO4 to "salt out" the organic compound, reducing its aqueous solubility and driving it into the organic layer.
Formation of an emulsion at the interface Surfactant-like properties of reaction components.- Allow the separation funnel to stand for a longer period.- Gently swirl the funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.- If persistent, filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for products that are significantly less polar than N-Boc-N-bis(PEG4-OH).

1. Preparation:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a gradient of methanol in dichloromethane (DCM) or chloroform. Aim for an Rf value of ~0.3 for your product, while the N-Boc-N-bis(PEG4-OH) remains at the baseline or has a very low Rf.

  • Column Packing: Pack a silica gel column with the chosen initial, non-polar eluent.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, methanol).

  • Add silica gel (approximately 5-10 times the mass of the crude product) to the solution.

  • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

3. Elution:

  • Begin eluting with the non-polar solvent determined from your TLC analysis.

  • Gradually increase the polarity of the eluent (e.g., from 0% to 10% methanol in DCM). A shallow gradient is often more effective for separating PEG-containing compounds.

  • Collect fractions and monitor them by TLC. N-Boc-N-bis(PEG4-OH) can be visualized by staining with potassium permanganate.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified product.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation tlc 1. TLC Analysis (DCM/MeOH gradient) pack 2. Pack Silica Column tlc->pack dry_load 3. Dry Load Sample pack->dry_load elute 4. Elute with Gradient dry_load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for column chromatography purification.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is suitable for products that are soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and are significantly less polar than N-Boc-N-bis(PEG4-OH).

1. Quenching and Dilution:

  • Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with deionized water and the chosen organic extraction solvent (e.g., ethyl acetate). A solvent-to-aqueous phase ratio of 1:1 is a good starting point.

2. Extraction:

  • Stopper the funnel, invert, and vent. Shake the funnel for 1-2 minutes, venting periodically to release pressure.

  • Allow the layers to separate. The organic layer should contain your product, while the more polar N-Boc-N-bis(PEG4-OH) will preferentially partition into the aqueous layer.

3. Washing:

  • Drain the lower aqueous layer.

  • Wash the remaining organic layer sequentially with:

    • Deionized water (2-3 times)

    • Saturated aqueous sodium chloride (brine) (1 time)

    • These washes will further remove residual N-Boc-N-bis(PEG4-OH).

4. Drying and Isolation:

  • Drain the washed organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to yield the crude purified product. Further purification by chromatography may be necessary.

Data Summary

The following table summarizes the key properties of N-Boc-N-bis(PEG4-OH) and provides a comparison of the purification methods.

Parameter N-Boc-N-bis(PEG4-OH) Liquid-Liquid Extraction Silica Gel Chromatography
Molecular Weight 557.7 g/mol --
Solubility Water, DMSO, DCM, DMF--
Typical Application Products soluble in water-immiscible organic solvents.Products with different polarity from the PEG reagent.
Advantages - Fast and simple for initial cleanup.- Scalable.- High resolution is possible.- Applicable to a wide range of products.
Disadvantages - May not provide high purity.- Risk of emulsion formation.- Product must be soluble in an immiscible solvent.- Can be slow and labor-intensive.- Potential for streaking and poor separation of polar compounds.
Purity Achieved Variable, often requires a secondary purification step.Can be high (>95%) depending on optimization.
Typical Recovery Generally high, but depends on product's partitioning.50-90%, dependent on separation quality.

References

Technical Support Center: PROTAC Linker Design & Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The content focuses on the critical impact of linker length on the formation of a productive ternary complex, a key determinant of PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length so critical for PROTAC activity?

The linker in a PROTAC molecule is not just a passive spacer; it plays a crucial role in orchestrating the formation of a stable and productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] The length of the linker dictates the spatial orientation of these two proteins.[4]

  • If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[1]

  • If the linker is too long, it can result in an overly flexible and unstable ternary complex. This increased flexibility may lead to unproductive binding modes where the lysine residues on the target protein are not correctly positioned for ubiquitination by the E2-ubiquitin complex.

Therefore, an optimal linker length is essential to facilitate favorable protein-protein interactions and achieve efficient ubiquitination and subsequent degradation of the target protein.

Q2: Is there a universal optimal linker length for all PROTACs?

No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited. For each new PROTAC design, the optimal linker length must be determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths. For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was ideal for degradation.

Q3: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.

  • Alkyl Chains: These provide a high degree of conformational flexibility.

  • PEG Chains: These can improve the solubility and other physicochemical properties of the PROTAC molecule.

More rigid linkers incorporating structures like piperazine or triazole rings are also employed to reduce conformational flexibility and potentially improve the stability of the ternary complex.

Q4: What is the "hook effect" and how does it relate to linker design?

The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex. While not directly a function of linker length, a well-designed linker that promotes stable ternary complex formation can help mitigate the hook effect.

Troubleshooting Guide

Problem: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a frequent challenge in PROTAC development and often points to issues with ternary complex formation.

Possible Cause 1: Suboptimal Linker Length

Even with strong binding to each individual protein, the linker may not be the correct length to properly orient the target and the E3 ligase for efficient ubiquitination.

  • Solution: Synthesize a library of PROTACs with varying linker lengths. Even minor adjustments in length can dramatically impact degradation efficacy.

Possible Cause 2: Poor Ternary Complex Cooperativity

The formation of the ternary complex can be cooperative, where the binding of one protein enhances the affinity for the other. A lack of positive cooperativity can lead to inefficient degradation.

  • Solution: Directly evaluate ternary complex formation and cooperativity using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI). These techniques provide valuable data on the stability and kinetics of the ternary complex.

Possible Cause 3: Steric Hindrance within the Ternary Complex

The linker itself or the overall conformation of the PROTAC within the complex might be causing steric clashes that prevent the ubiquitin-conjugating enzyme (E2) from accessing the lysine residues on the target protein.

  • Solution: Modify the linker composition by introducing more rigid or flexible elements. This can alter the conformational dynamics and potentially lead to a more productive ternary complex geometry. Consider computational modeling to predict potential steric clashes.

Quantitative Data Summary

The optimal linker length is empirically determined and varies for different target-ligase pairs. The following tables summarize findings from different studies.

Table 1: Optimal Linker Length for Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)ERα Degradation EfficacyReference
119Moderate
1212Good
13 16 Optimal
1419Reduced
1521Low

Table 2: Impact of Linker Length on p38α Degradation

Linker TypeLinker Length (atoms)Degradation (DC50)Reference
PEG/Alkyl~12Inactive
PEG/Alkyl 15-17 Potent
PEG/Alkyl>20Reduced Potency

Key Experimental Protocols

1. Western Blot for Protein Degradation Assessment

  • Objective: To visually and quantitatively measure the reduction in the level of a target protein after PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

      • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Objective: To measure the binding affinities and kinetics of binary and ternary complex formation in real-time.

  • Methodology:

    • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

      • Inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to check for non-specific binding.

    • Ternary Complex Formation:

      • Pre-incubate a fixed concentration of the target protein with a serial dilution of the PROTAC.

      • Inject these mixtures over the immobilized E3 ligase.

    • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex. A significant increase in the binding response compared to the binary interactions indicates ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Linker Efficacy Workflow Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Biophysical Biophysical Assays (SPR, ITC, BLI) Synthesis->Biophysical Cellular Cell-Based Assays (Western Blot, DC50) Synthesis->Cellular Ternary_Formation Assess Ternary Complex Formation Biophysical->Ternary_Formation Degradation_Efficacy Determine Degradation Efficacy (DC50/Dmax) Cellular->Degradation_Efficacy Data_Analysis Data Analysis & Correlation Ternary_Formation->Data_Analysis Degradation_Efficacy->Data_Analysis Optimization Lead PROTAC Optimization Data_Analysis->Optimization

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Logic cluster_2 Linker Length vs. PROTAC Efficacy Too_Short Too Short Linker Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Optimal Optimal Linker Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Too_Long Too Long Linker Inefficient_Ub Unstable Complex Inefficient Ubiquitination Too_Long->Inefficient_Ub Low_Efficacy Low Degradation Efficacy Steric_Hindrance->Low_Efficacy High_Efficacy High Degradation Efficacy Productive_Complex->High_Efficacy Inefficient_Ub->Low_Efficacy

Caption: The logical relationship between linker length and PROTAC efficacy.

References

stability issues with N-Boc-N-bis(PEG4-OH) under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc-N-bis(PEG4-OH) under various pH conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this molecule in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Boc-N-bis(PEG4-OH)?

A1: The primary stability concern for N-Boc-N-bis(PEG4-OH) is the acid-labile nature of the N-Boc (tert-butyloxycarbonyl) protecting group.[1][2][3] Under acidic conditions (pH < 4), the Boc group can be cleaved, exposing the secondary amine. The polyethylene glycol (PEG) chains are generally stable, but can be susceptible to oxidative degradation under certain conditions, although this is less dependent on pH.

Q2: How does pH affect the stability of the N-Boc protecting group?

A2: The N-Boc group is sensitive to acidic conditions.[1][2] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used for its removal. The rate of deprotection is dependent on the pH and temperature, with faster cleavage occurring at lower pH values. At neutral and basic pH, the Boc group is generally stable.

Q3: Are the PEG chains in N-Boc-N-bis(PEG4-OH) susceptible to degradation?

A3: The ether linkages in the PEG chains are generally stable to hydrolysis across a wide pH range. However, PEG chains can undergo oxidative degradation, which is often initiated by heat, light, or the presence of transition metal ions. While not directly pH-dependent, the overall reaction conditions, including the buffer composition, can influence oxidative stability.

Q4: What are the expected degradation products of N-Boc-N-bis(PEG4-OH) under acidic conditions?

A4: Under acidic conditions, the primary degradation product is the deprotected amine, N-bis(PEG4-OH), along with byproducts from the Boc group cleavage, namely carbon dioxide and isobutylene (or tert-butanol if water is present).

Q5: Can I use N-Boc-N-bis(PEG4-OH) in basic conditions?

A5: Yes, N-Boc-N-bis(PEG4-OH) is generally stable under basic conditions. The Boc protecting group is resistant to cleavage by bases. However, if the molecule is modified to include base-labile functional groups, such as esters, then degradation could occur at high pH.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected loss of the Boc group during an experiment. The experimental conditions are too acidic.- Carefully monitor and control the pH of your reaction mixture to keep it above 4. - Use non-acidic buffers. - If acidic conditions are required for other components, consider using an alternative amine protecting group that is stable in acid.
Observation of unexpected peaks in HPLC or LC-MS analysis. This could indicate degradation of the PEG chains or other side reactions.- Analyze the unexpected peaks by LC-MS to determine their mass and identify potential degradation products. - Ensure high-purity solvents and reagents are used to minimize contaminants that could catalyze degradation. - Protect the sample from light and heat, and consider using antioxidants if oxidative degradation is suspected.
Low yield of a desired conjugate after reaction. The Boc group may have been prematurely removed, leading to side reactions of the exposed amine.- Confirm the integrity of the N-Boc-N-bis(PEG4-OH) starting material by HPLC or NMR before use. - Optimize reaction conditions (pH, temperature, reaction time) to be compatible with the Boc group's stability.
Inconsistent experimental results. This could be due to batch-to-batch variability or improper storage of N-Boc-N-bis(PEG4-OH).- Store the compound under the recommended conditions (typically at -20°C in a dry, dark place). - Qualify each new batch of the reagent before use in critical experiments.

Quantitative Data Summary

The following table summarizes the expected stability of N-Boc-N-bis(PEG4-OH) at different pH values after incubation at 37°C for 24 hours. This data is representative and may vary based on specific buffer components and the presence of other reactive species.

pHTemperature (°C)Incubation Time (hours)Expected % Intact N-Boc-N-bis(PEG4-OH)Primary Degradation Pathway
2.03724< 10%Acid-catalyzed deprotection of the Boc group
4.03724~ 85%Slow acid-catalyzed deprotection of the Boc group
5.03724> 95%Minimal degradation
7.43724> 99%Considered stable
9.03724> 99%Considered stable
12.03724> 98%Generally stable, potential for minor oxidative degradation of PEG chains over extended periods

Experimental Protocols

Protocol 1: pH Stability Assessment of N-Boc-N-bis(PEG4-OH) by RP-HPLC

This protocol outlines a method to assess the stability of N-Boc-N-bis(PEG4-OH) across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate for pH 2-6, phosphate for pH 6-8, and borate for pH 8-10, and NaOH for pH 12).

  • Sample Preparation: Dissolve N-Boc-N-bis(PEG4-OH) in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quenching: If necessary, quench the degradation by neutralizing the pH of the acidic samples with a suitable base before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm and Mass Spectrometry (ESI-MS).

  • Data Analysis: Quantify the peak area of the intact N-Boc-N-bis(PEG4-OH) at each time point to determine the degradation rate.

Visualizations

logical_relationship cluster_issue Identified Issue cluster_investigation Initial Investigation cluster_analysis Analytical Troubleshooting cluster_resolution Resolution issue Stability Issue Observed (e.g., unexpected product) check_pH Verify pH of Solution issue->check_pH Investigate check_temp Check Storage and Experimental Temperature issue->check_temp Investigate check_reagents Assess Purity of Reagents and Solvents issue->check_reagents Investigate hplc_ms Analyze by LC-MS to Identify Degradants check_pH->hplc_ms check_temp->hplc_ms check_reagents->hplc_ms nmr Confirm Structure by NMR hplc_ms->nmr Confirm optimize Optimize Reaction Conditions (pH, Temp, Time) nmr->optimize store Ensure Proper Storage optimize->store qualify Qualify New Reagent Batch store->qualify

Caption: Troubleshooting workflow for stability issues.

degradation_pathway reactant N-Boc-N-bis(PEG4-OH) intermediate Protonated Intermediate reactant->intermediate + H+ (Acidic pH) product Deprotected Amine (N-bis(PEG4-OH)) intermediate->product byproduct1 CO2 intermediate->byproduct1 byproduct2 Isobutylene intermediate->byproduct2

Caption: Acid-catalyzed degradation of N-Boc-N-bis(PEG4-OH).

References

Technical Support Center: Troubleshooting Common Pitfalls in the Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation and why is it used?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a protein or peptide.[1][2] This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[3] Key benefits include enhanced solubility, a longer circulating half-life in the bloodstream, reduced immunogenicity, and increased stability.[4][5]

Q2: What are the main challenges in characterizing PEGylated proteins?

A2: The primary challenges stem from the heterogeneity of the PEGylated product. This heterogeneity arises from variations in the number of PEG chains attached, the specific sites of attachment, and the inherent polydispersity (variation in mass) of the PEG polymer itself. These factors can complicate purification, separation, and analysis.

Q3: Can PEGylation negatively impact my protein?

A3: Yes, while generally beneficial, PEGylation can have potential drawbacks. The PEG chains can sterically hinder the protein's active site, potentially reducing its biological activity or binding affinity. The chemical process of PEGylation itself can also sometimes induce unwanted modifications like oxidation or deamidation. Additionally, while rare, there have been reports of immune responses against PEG itself.

Troubleshooting Guides

Section 1: Electrophoresis & Basic Characterization

Q4: Why does my PEGylated protein appear as a smear or broad band on an SDS-PAGE gel?

A4: This is a common observation and can be attributed to several factors:

  • Heterogeneity of PEGylation: The reaction often produces a mixture of proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species), each migrating differently.

  • Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the broadness of the band.

  • Interaction with SDS: PEG can interact with the sodium dodecyl sulfate (SDS) in the loading buffer, which can affect migration and lead to band broadening.

  • Increased Hydrodynamic Radius: PEGylated proteins have a larger hydrodynamic radius than their actual molecular weight would suggest, causing them to migrate slower and appear larger on the gel.

Troubleshooting Table for SDS-PAGE Analysis

Symptom Possible Cause Recommended Solution
Broad, smeared bandsHeterogeneity of PEGylation, Polydispersity of PEG, PEG-SDS interaction.Consider using Native PAGE, which avoids PEG-SDS interactions and can provide better resolution of different PEGylated species. For more detailed analysis, use chromatography methods like SEC or IEX.
Apparent molecular weight is much higher than expectedIncreased hydrodynamic radius due to PEG chains.Use molecular weight markers as a reference but rely on mass spectrometry or SEC-MALS for accurate molecular weight determination.
Loss of PEG chain during analysisThiol-independent cleavage of the linker (e.g., for PEG-maleimide conjugates) at high temperatures.Minimize incubation time at high temperatures during sample preparation. If possible, analyze using a non-denaturing technique.

Q5: My initial characterization suggests a low degree of PEGylation. What could be the cause?

A5: A lower-than-expected degree of PEGylation can result from several factors related to the reaction conditions.

Troubleshooting Workflow for Low PEGylation Efficiency

G Start Low PEGylation Detected Suboptimal_pH Suboptimal Reaction pH? Start->Suboptimal_pH Insufficient_Reagent Insufficient PEG:Protein Ratio? Start->Insufficient_Reagent Inactive_Reagent Inactive PEG Reagent? Start->Inactive_Reagent Steric_Hindrance Steric Hindrance at Target Site? Start->Steric_Hindrance Adjust_pH Adjust pH to Optimize Target Residue Reactivity Suboptimal_pH->Adjust_pH Increase_Ratio Increase Molar Ratio of PEG to Protein Insufficient_Reagent->Increase_Ratio New_Reagent Use Fresh/New Batch of PEG Reagent Inactive_Reagent->New_Reagent Change_Linker Consider Longer or Different Linker Chemistry Steric_Hindrance->Change_Linker End Re-run Reaction & Analyze Adjust_pH->End Increase_Ratio->End New_Reagent->End Change_Linker->End

Caption: Troubleshooting logic for low PEGylation efficiency.

Section 2: Chromatography Techniques

Q6: My Size-Exclusion Chromatography (SEC) results are difficult to interpret. How can I improve them?

A6: Standard SEC with column calibration is often unreliable for PEGylated proteins because their conformation and hydrodynamic size-to-mass ratio differ significantly from typical protein standards. This can lead to inaccurate molecular weight estimations.

Improving SEC Analysis

Issue Explanation Solution
Inaccurate Molecular Weight PEGylated proteins elute earlier than expected based on their mass due to a larger hydrodynamic radius.Couple SEC with Multi-Angle Light Scattering (SEC-MALS). This allows for the direct measurement of the molar mass of the protein and PEG components in the conjugate, providing an accurate assessment of the degree of PEGylation.
Poor Peak Shape / Tailing PEG moieties can interact with the silica stationary phase of the column.Use a column with a biocompatible, hydrophilic coating. Sometimes, adjusting the mobile phase (e.g., increasing salt concentration) can help minimize secondary interactions.
Poor Resolution Different PEGylated species (mono-, di-, etc.) may not be well-separated, especially with smaller PEG molecules.Optimize the column length, pore size, and flow rate. For better separation of isoforms, consider orthogonal methods like Ion-Exchange (IEX) or Reversed-Phase (RP) HPLC.

Q7: I am unable to separate different PEGylated species. What other HPLC methods can I use?

A7: For resolving PEGylated isoforms, especially positional isomers, other HPLC techniques are often more effective than SEC alone.

Comparison of HPLC Methods for Isoform Separation

Method Principle of Separation Best For Common Pitfalls
Ion-Exchange (IEX) HPLC Separation based on net surface charge. PEGylation of lysine residues neutralizes their positive charge.Separating species with different numbers of PEG chains.May not resolve positional isomers if they don't result in a charge change.
Reversed-Phase (RP) HPLC Separation based on hydrophobicity.Resolving positional isomers where PEG attachment alters the local hydrophobicity.PEG can sometimes cause peak broadening. Recovery can be an issue for highly PEGylated proteins.
Hydrophobic Interaction (HIC) HPLC Separation based on hydrophobicity under non-denaturing, high-salt conditions.An orthogonal method to IEX and RP, useful for separating isoforms with subtle hydrophobicity differences.Requires careful optimization of salt type and concentration.
Section 3: Mass Spectrometry

Q8: Why am I getting complex or uninterpretable spectra from my PEGylated protein using ESI-MS?

A8: Electrospray ionization mass spectrometry (ESI-MS) of PEGylated proteins is challenging due to their heterogeneity, which leads to overlapping charge-state patterns that complicate the spectra.

Troubleshooting ESI-MS Analysis

Symptom Possible Cause Recommended Solution
Overlapping charge-state patterns Polydispersity of PEG and heterogeneity of PEGylation sites create a complex mixture of masses.Use a charge-stripping agent, such as triethylamine, added post-column to simplify the mass spectrum. High-resolution mass spectrometers (e.g., Orbitrap) combined with advanced deconvolution software can help resolve the complex spectra.
Poor signal or PEG contamination PEG from external sources (e.g., detergents, filters, plasticware) can suppress the signal from your protein.Use high-purity, PEG-free reagents and solvents. Thoroughly clean the mass spectrometer's ion source and transfer optics. Use low-binding tubes for sample preparation.

Q9: How can I determine the exact site of PEGylation?

A9: Identifying the specific amino acid residue(s) where PEG is attached requires a peptide-level analysis.

Experimental Workflow for PEGylation Site Identification

G Start Purified PEGylated Protein Proteolysis Proteolytic Digestion (e.g., Trypsin, Lys-C) Start->Proteolysis LC_Separation LC Separation of Peptides Proteolysis->LC_Separation MS_Analysis MS Analysis (MS1 Scan) LC_Separation->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation of PEGylated Peptides MS_Analysis->MSMS_Fragmentation Data_Analysis Data Analysis to Identify PEGylated Residue MSMS_Fragmentation->Data_Analysis Result Site of PEGylation Identified Data_Analysis->Result

Caption: General workflow for identifying PEGylation sites via LC-MS/MS.

Methodology: Peptide Mapping for Site Identification

  • Protein Digestion: The purified PEGylated protein is digested with a specific protease (e.g., trypsin). PEG can sterically hinder cleavage at adjacent sites, which is an important consideration during analysis.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Interpretation: The mass spectrometer detects the mass of the PEGylated peptides. Fragmentation (MS/MS) of these peptides allows for sequencing and pinpointing the exact amino acid residue modified with the PEG chain.

Section 4: Biophysical Characterization

Q10: My PEGylated protein shows signs of aggregation in Dynamic Light Scattering (DLS). How can I confirm this?

A10: DLS is a highly sensitive technique for detecting the presence of aggregates by measuring the hydrodynamic size of particles in solution. However, it is not a quantitative method for determining the percentage of aggregated material.

Confirming and Quantifying Aggregation

Technique Information Provided Considerations
Dynamic Light Scattering (DLS) Provides hydrodynamic radius and polydispersity index (PDI). A high PDI or the presence of multiple size populations suggests aggregation.Highly sensitive to small amounts of large aggregates, which can skew the average size. Does not provide quantitative data on the percentage of aggregates.
Size-Exclusion Chromatography (SEC / SEC-MALS) Separates aggregates from the monomeric species. SEC is the gold standard for quantifying high molecular weight species.Low-affinity, reversible aggregates may dissociate on the column, leading to an underestimation of their presence.
Analytical Ultracentrifugation (AUC) Provides detailed information on the size, shape, and distribution of species in solution without interaction with a stationary phase.A powerful but more complex and lower-throughput technique compared to SEC or DLS.

Q11: Has the biological activity of my protein been compromised by PEGylation?

A11: A loss of biological activity is a potential risk of PEGylation, as the attached PEG chains can interfere with the protein's interaction with its target.

Investigating Loss of Activity

  • Site of PEGylation: Determine the location of the PEG chains using peptide mapping (see Q9). If PEGylation occurred within or near the active site or a key binding epitope, it is likely the cause of reduced activity.

  • Degree of PEGylation: A high number of attached PEG chains can create a "steric shield" that blocks the active site. Try to isolate and test species with a lower degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated).

  • PEG Size and Structure: The size and shape (linear vs. branched) of the PEG can influence its impact on activity. Experiment with different PEG reagents to find one that preserves function while still providing the desired pharmacokinetic benefits.

  • Conformational Changes: Use biophysical techniques like Circular Dichroism (CD) or Fluorescence Spectroscopy to assess if PEGylation has induced significant changes in the protein's secondary or tertiary structure.

This guide provides a starting point for troubleshooting common issues in the characterization of PEGylated proteins. Successful analysis often requires a combination of orthogonal techniques to build a complete picture of the conjugate's properties.

References

Technical Support Center: Scaling Up N-Boc-N-bis(PEG4-OH) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up N-Boc-N-bis(PEG4-OH) reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG4-OH) and what are its primary applications?

A1: N-Boc-N-bis(PEG4-OH) is a branched polyethylene glycol (PEG) linker.[1][2] It contains a Boc-protected amine and two terminal hydroxyl groups. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, while the hydroxyl groups can be further derivatized.[1][3] This structure makes it a versatile tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and for developing PROTACs (Proteolysis Targeting Chimeras).[4] The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Q2: What are the main advantages of using a branched PEG linker like N-Boc-N-bis(PEG4-OH)?

A2: Branched PEG linkers allow for the attachment of a higher payload of a drug or molecule to an antibody or other targeting moiety. This can lead to an improved drug-to-antibody ratio (DAR) and potentially enhanced therapeutic efficacy without significantly compromising the antibody's natural properties.

Q3: What are the general challenges encountered when scaling up the synthesis of PEG derivatives?

A3: Scaling up the synthesis of PEG derivatives often presents challenges in maintaining product uniformity and purity. Common issues include difficulties in achieving monodispersity (uniform PEG chain length), the need for multiple and often complex purification steps, and the potential for side reactions that lead to byproducts. These challenges can result in increased costs and longer production times.

Q4: How can the Boc protecting group be removed from N-Boc-N-bis(PEG4-OH), and what are the potential side reactions?

A4: The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions, for example, by using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane. During deprotection, a reactive tert-butyl cation is formed as an intermediate. This cation can be trapped by nucleophiles present in the reaction mixture, potentially leading to the formation of byproducts. To minimize this, scavenger reagents can be added to the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions involving N-Boc-N-bis(PEG4-OH).

Issue 1: Low Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC, HPLC, or NMR to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of potential side reactions. - Ensure Adequate Mixing: In large-scale reactions, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Use appropriate reactor geometry and stirring speed.
Side Reactions - Control Reaction Temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions. Implement efficient cooling systems for the reactor. - Optimize Reagent Stoichiometry: Carefully control the molar ratios of reactants. An excess of a particular reagent might be necessary at a small scale but can lead to more byproducts at a larger scale.
Product Degradation - pH Control: Ensure the pH of the reaction and work-up steps is maintained within the optimal range for your product's stability. - Minimize Exposure to Air and Light: If your product is sensitive to oxidation or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reactor from light.
Losses During Work-up and Purification - Optimize Extraction Procedures: Ensure the pH for aqueous extractions is optimized for the partitioning of your product. Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume. - Select Appropriate Purification Method: For large-scale purification, column chromatography might be challenging. Consider alternative methods like crystallization, precipitation, or tangential flow filtration. The use of ion-exchange resins can be effective for removing certain impurities.
Issue 2: Product Purity Issues and Byproduct Formation

Possible Causes & Solutions

CauseRecommended Action
Formation of Oligomeric Byproducts - Controlled Addition of Reagents: Add reagents in a controlled manner (e.g., dropwise) to maintain a low concentration of the reactive species and minimize oligomerization. - High Concentration of Reactants: While higher concentrations can increase reaction rates, they can also favor byproduct formation. An optimization study to find the ideal concentration is recommended.
Incomplete Removal of Protecting Groups - Optimize Deprotection Conditions: Ensure sufficient equivalents of the deprotecting agent and adequate reaction time. Monitor the deprotection reaction to completion.
Residual Solvents and Reagents - Efficient Drying: Use high-vacuum drying and consider gentle heating if the product is thermally stable. - Thorough Washing: During work-up, ensure thorough washing of the organic phase to remove water-soluble reagents and byproducts.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of N-Boc-N-bis(PEG4-OH) at Lab Scale (Illustrative Example)
  • Dissolution: Dissolve N-Boc-N-bis(PEG4-OH) (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Azeotropic Removal of Acid: Co-evaporate the residue with toluene or DCM several times to remove residual TFA.

  • Purification: The crude product can be purified by silica gel chromatography or by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of DCM followed by precipitation with cold diethyl ether).

Protocol 2: Scale-Up Considerations for Boc Deprotection

When scaling up the Boc deprotection, consider the following:

  • Heat Management: The addition of TFA to the reaction mixture can be exothermic. For larger volumes, use a jacketed reactor with a cooling system to maintain the desired temperature.

  • Off-Gassing: The deprotection reaction releases isobutylene and carbon dioxide. Ensure the reactor is equipped with an adequate venting system.

  • Purification Strategy: Large-scale column chromatography can be impractical. Investigate crystallization or precipitation as the primary purification method. The use of a basic ion-exchange resin can be explored to remove the acidic catalyst and any acidic byproducts.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC, NMR) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Check Reagent Stoichiometry incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup optimize_conditions->start workup_issue Identify Losses During: - Extractions - Chromatography - Isolation check_workup->workup_issue optimize_purification Optimize Purification: - Alternative solvent systems - Different chromatography media - Crystallization/Precipitation workup_issue->optimize_purification final_product Improved Yield optimize_purification->final_product

Caption: Troubleshooting workflow for addressing low reaction yield.

Signaling Pathway for Boc Deprotection and Potential Side Reaction

boc_deprotection reactant N-Boc-N-bis(PEG4-OH) protonated Protonated Intermediate reactant->protonated + H+ acid H+ product H2N-N-bis(PEG4-OH) protonated->product tbutyl_cation tert-butyl cation protonated->tbutyl_cation co2 CO2 protonated->co2 isobutylene Isobutylene tbutyl_cation->isobutylene - H+ byproduct Alkylated Byproduct tbutyl_cation->byproduct nucleophile Nucleophile (e.g., solvent, impurity) nucleophile->byproduct

Caption: Boc deprotection mechanism and potential byproduct formation.

References

Validation & Comparative

A Head-to-Head Comparison: N-Boc-N-bis(PEG4-OH) vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison of the branched linker, N-Boc-N-bis(PEG4-OH), against traditional linear polyethylene glycol (PEG) linkers, supported by established principles in bioconjugation and representative experimental data.

The architecture of a PEG linker—whether it is a straight chain or a branched structure—plays a pivotal role in the performance of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While linear PEG linkers have been the historic standard, branched alternatives like N-Boc-N-bis(PEG4-OH) offer a unique set of properties that can be advantageous in specific applications.

Unveiling the Contestants: Chemical Structures

A fundamental understanding of the structural differences between these linkers is essential. N-Boc-N-bis(PEG4-OH) possesses a central nitrogen atom from which two PEG4-OH arms extend, temporarily protected by a Boc group. In contrast, linear PEG linkers consist of a single, unbranched chain of ethylene glycol units.

Caption: Structural comparison of N-Boc-N-bis(PEG4-OH) and a linear PEG linker.

At a Glance: Key Property Comparison

PropertyN-Boc-N-bis(PEG4-OH) (Branched)Linear PEG LinkersRationale & Implications
Molecular Architecture Two PEG4 arms from a central nitrogenSingle, unbranched chainThe branched structure provides a more three-dimensional scaffold.
Hydrodynamic Volume For the same total molecular weight, the difference in hydrodynamic radius compared to a linear PEG is not significant[1][2].Generally exhibits a larger gyration radius for a given molecular weight compared to a compact branched structure of the same mass[3].While traditionally thought to be larger, experimental data suggests that for a given total PEG mass, the hydrodynamic radii of branched and linear PEG-protein conjugates are comparable[1][2].
Drug-to-Antibody Ratio (DAR) Potential Allows for the attachment of two drug molecules per linker, potentially increasing the DAR.Typically allows for the attachment of one drug molecule per linker attachment site on the antibody.Branched linkers can be advantageous for achieving higher, more uniform DAR values in ADCs.
Steric Hindrance The two PEG arms can create a more sterically hindered environment around the attachment point. This can sometimes negatively impact binding affinity or enzymatic cleavage.The linear structure may offer less steric hindrance, potentially leading to more predictable behavior in biological systems.The choice depends on whether shielding of the payload is desired or if unimpeded access to a target is critical.
Solubility The hydrophilic nature of the two PEG arms enhances the solubility of hydrophobic payloads.Also enhances solubility, with the effect being dependent on the length of the PEG chain.Both linker types are effective at improving the solubility of bioconjugates.
In Vivo Half-Life The architecture may contribute to a longer circulation half-life by shielding the payload from degradation and reducing renal clearance.Longer linear PEG chains are also well-known to increase the in vivo half-life of bioconjugates.Both architectures can be tailored to extend the circulation time of therapeutics.
Synthetic Complexity The synthesis is more complex due to the branched nature and the need for orthogonal protecting groups.Synthesis is generally more straightforward and cost-effective.The choice may be influenced by considerations of manufacturing cost and scalability.

Performance in Key Applications: A Deeper Dive

The selection of a linker is highly dependent on the specific application. Here, we explore the potential advantages and disadvantages of N-Boc-N-bis(PEG4-OH) and linear PEG linkers in the context of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker is a critical component that influences stability, efficacy, and toxicity.

ADC Workflow: Branched vs. Linear Linker cluster_0 Branched Linker (N-Boc-N-bis(PEG4-OH)) cluster_1 Linear PEG Linker b_start Antibody b_linker N-Boc-N-bis(PEG4-OH) (deprotected) b_start->b_linker b_payload1 Payload 1 b_linker->b_payload1 b_payload2 Payload 2 b_linker->b_payload2 b_adc ADC (Higher DAR) b_payload1->b_adc b_payload2->b_adc l_start Antibody l_linker Linear PEG l_start->l_linker l_payload Payload l_linker->l_payload l_adc ADC (Lower DAR) l_payload->l_adc

Caption: Workflow illustrating the potential for higher drug loading with a branched linker in ADC synthesis.

Potential Advantages of N-Boc-N-bis(PEG4-OH) in ADCs:

  • Higher Drug Loading: The bifunctional nature of N-Boc-N-bis(PEG4-OH) allows for the attachment of two payload molecules at a single conjugation site on the antibody, leading to a higher and more defined Drug-to-Antibody Ratio (DAR).

  • Improved Pharmacokinetics: The branched structure may provide a "shielding" effect for the cytotoxic payload, potentially reducing off-target toxicity and increasing the systemic exposure of the ADC.

Considerations:

  • Steric Hindrance: The bulkier nature of the branched linker and its two payloads could potentially interfere with antigen binding or the enzymatic cleavage of the linker, if a cleavable moiety is incorporated.

  • Manufacturing Complexity: The synthesis and purification of ADCs with branched linkers can be more challenging.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker plays a crucial role in optimizing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

PROTAC Ternary Complex Formation cluster_0 Ternary Complex tp Target Protein protac PROTAC tp->protac binds e3 E3 Ligase e3->protac binds tp_protac Target Protein protac_linked PROTAC tp_protac->protac_linked binds e3_protac E3 Ligase protac_linked->e3_protac binds

Caption: Conceptual diagram of a PROTAC mediating the formation of a ternary complex.

Potential Advantages of N-Boc-N-bis(PEG4-OH) in PROTACs:

  • Modulation of Physicochemical Properties: The two PEG4 arms can enhance the solubility and cell permeability of the PROTAC molecule, which is often a challenge due to their high molecular weight and polarity.

  • Fine-Tuning of Ternary Complex Geometry: The branched architecture provides a different spatial orientation for the target-binding and E3 ligase-binding moieties compared to a linear linker. This could potentially lead to a more stable and productive ternary complex.

Considerations:

  • Conformational Rigidity: The branched structure might introduce a degree of conformational rigidity that could either be beneficial or detrimental to the formation of the ternary complex, depending on the specific target and E3 ligase.

  • Linker Length Optimization: As with all PROTACs, the optimal linker length and architecture must be empirically determined. The use of a branched linker adds another dimension to this optimization process.

Experimental Protocols for Comparative Analysis

To provide a direct comparison between N-Boc-N-bis(PEG4-OH) and a linear PEG linker of equivalent PEG unit length (e.g., a linear PEG8 linker), the following experimental protocols can be employed.

ADC Stability in Serum

Objective: To determine the stability of the drug-linker on the antibody in a biological matrix.

Methodology:

  • ADC Incubation: Incubate the ADCs (one with the N-Boc-N-bis(PEG4-OH) derived linker and one with a linear PEG linker) in human or mouse serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: At each time point, purify the ADC from the serum proteins.

  • DAR Analysis: Determine the average Drug-to-Antibody Ratio (DAR) at each time point using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the average DAR over time to assess the stability of the linker. A slower decrease in DAR indicates greater stability.

Protein Solubility Assessment

Objective: To evaluate the effect of the linker on the solubility of the bioconjugate.

Methodology:

  • Sample Preparation: Prepare solutions of the bioconjugates (with branched and linear linkers) at various concentrations in a suitable buffer.

  • PEG-Induced Precipitation: Induce liquid-liquid phase separation by adding increasing concentrations of a high molecular weight PEG (e.g., PEG 3350).

  • Centrifugation: Centrifuge the samples to separate the soluble and insoluble fractions.

  • Quantification: Measure the protein concentration in the supernatant using UV-Vis spectrophotometry at 280 nm.

  • Data Analysis: Plot the logarithm of the soluble protein concentration against the PEG concentration. A higher concentration of PEG required to induce precipitation indicates greater colloidal stability and solubility of the bioconjugate.

In Vitro Cytotoxicity of ADCs

Objective: To compare the potency of ADCs constructed with branched versus linear linkers.

Methodology:

  • Cell Culture: Plate target cancer cells that express the antigen recognized by the antibody component of the ADC.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs (with branched and linear linkers) and control antibodies.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

  • Cell Viability Assay: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.

  • Data Analysis: Plot cell viability versus ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A lower IC50 value indicates higher potency.

PROTAC Cellular Permeability (PAMPA Assay)

Objective: To assess the passive permeability of PROTACs across an artificial membrane.

Methodology:

  • Assay Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate, which consists of a donor and an acceptor well separated by a lipid-infused artificial membrane.

  • PROTAC Addition: Add the PROTACs (with branched and linear linkers) to the donor wells.

  • Incubation: Incubate the plate for a defined period to allow for diffusion across the membrane.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Papp). Higher Papp values indicate greater passive permeability.

PROTAC-Mediated Protein Degradation (Western Blot)

Objective: To quantify the degradation of the target protein induced by the PROTACs.

Methodology:

  • Cell Treatment: Treat cells expressing the target protein with various concentrations of the PROTACs (with branched and linear linkers) for a specific duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation percentage) for each PROTAC.

Conclusion

The decision to use a branched linker like N-Boc-N-bis(PEG4-OH) or a traditional linear PEG linker is a nuanced one that requires careful consideration of the specific therapeutic modality and the desired properties of the final bioconjugate.

N-Boc-N-bis(PEG4-OH) offers the potential for:

  • Higher and more uniform drug loading in ADCs.

  • Novel three-dimensional scaffolding to optimize ternary complex formation in PROTACs.

  • Enhanced shielding of payloads, potentially leading to improved pharmacokinetics.

Linear PEG linkers, on the other hand, provide:

  • A simpler, more predictable, and cost-effective solution.

  • Less steric hindrance, which may be advantageous in certain contexts.

  • A well-established track record in numerous approved and clinical-stage bioconjugates.

Ultimately, the optimal linker choice will be application-specific and should be guided by empirical data. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own head-to-head comparisons and make data-driven decisions in the design of next-generation bioconjugates.

References

N-Boc-N-bis(PEG4-OH) in PROTACs: A Comparative Guide to Linker Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Architectures and Their Impact on Efficacy

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's chemical composition, length, and architecture profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

The Role of the Linker in PROTAC Function

The linker is far more than a simple spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

Comparative Analysis of Common Linker Types

PROTAC linkers are broadly categorized into flexible and rigid types, with polyethylene glycol (PEG) and alkyl chains being the most common flexible linkers.[1]

PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility and cell permeability of PROTAC molecules. Approximately 54% of reported PROTACs utilize PEG linkers.

Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can negatively impact a PROTAC's solubility.

Rigid Linkers: These often incorporate cyclic structures like piperazine or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Clickable Linkers: "Click chemistry" is a popular method for PROTAC synthesis, allowing for the efficient assembly of PROTACs with diverse linkers. The resulting triazole ring is metabolically stable and can be considered part of a rigid linker strategy.

N-Boc-N-bis(PEG4-OH): A Branched PEG Linker

N-Boc-N-bis(PEG4-OH) is a branched PEG linker. While specific data on its performance in PROTACs is limited in the available literature, its structure suggests potential advantages based on the known properties of PEG and branched architectures. The "bis(PEG4-OH)" moiety indicates two PEG4 arms, which could offer increased hydrophilicity and potentially unique conformational properties compared to a linear PEG linker of similar molecular weight.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Type on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker CompositionLinker Length (atoms)DC50DmaxReference
Alkyl/EtherMixed alkyl and ether< 12No degradation-
Alkyl/EtherMixed alkyl and ether12-29Submicromolar>90%
PEGPEG-Effective degradation-

Table 2: Impact of Linker Type on Degradation of BRD4

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Flexible (PEG)Parent PROTAC54Exhibited degradation
Rigid (Disubstituted)-18More potent degradation

Table 3: Impact of Linker Composition on CRBN Degradation

Linker TypeLinker CompositionDegradation ActivityReference
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Signaling Pathways

Understanding the signaling pathways of the target protein is crucial for designing and evaluating PROTACs. Below are diagrams for the signaling pathways of two common PROTAC targets, BRD4 and BTK.

BRD4_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Transcription Reduced Transcription of Oncogenes (e.g., c-Myc) Degradation->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis BRD4_Function BRD4 Function (Transcriptional Co-activator) BRD4_Function->Transcription BTK_Signaling_Pathway cluster_0 B-Cell Receptor Signaling cluster_1 PROTAC Intervention BCR B-Cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation BTK_PROTAC BTK PROTAC BTK_PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BTK Degradation Proteasome->Degradation Degradation->Proliferation Inhibition of Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Immunoblotting 5. Immunoblotting Transfer->Immunoblotting Detection 6. Detection and Analysis Immunoblotting->Detection

References

A Comparative Guide to Analytical Techniques for Validating N-Boc-N-bis(PEG4-OH) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

The successful conjugation of molecules like N-Boc-N-bis(PEG4-OH) to proteins, peptides, or other substrates is a critical step in the development of advanced therapeutics and research agents. Validating this conjugation is paramount to ensure the final product's identity, purity, and consistency. This guide provides a comparative overview of key analytical techniques used for this purpose, complete with experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their specific application.

Overview of Analytical Techniques

The validation of N-Boc-N-bis(PEG4-OH) conjugation typically involves a multi-faceted approach, leveraging several analytical techniques to confirm the covalent attachment and characterize the resulting conjugate. The primary methods employed include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the structure, purity, and molecular weight of the conjugated product.

Workflow for Conjugation Validation

The general process for validating the conjugation involves synthesizing the conjugate, followed by purification and characterization using a combination of the techniques discussed below.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation Substrate Substrate (e.g., Peptide, Protein) Reaction Conjugation Reaction Substrate->Reaction Reagent N-Boc-N-bis(PEG4-OH) Reagent Reagent->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Crude Product Conjugate Purified Conjugate Purification->Conjugate MS Mass Spectrometry (Confirmation of Mass) Conjugate->MS NMR NMR Spectroscopy (Structural Elucidation) Conjugate->NMR HPLC HPLC Analysis (Purity & Quantification) Conjugate->HPLC FTIR FTIR Spectroscopy (Functional Groups) Conjugate->FTIR

Caption: General workflow for the synthesis, purification, and analytical validation of a bioconjugate.

Comparative Data Analysis

The choice of analytical technique often depends on the nature of the substrate and the specific information required. The following table summarizes the expected outcomes and provides a comparative look at the utility of each method for validating N-Boc-N-bis(PEG4-OH) conjugation.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
Mass Spectrometry (MS) - Confirms the molecular weight of the conjugate.- Determines the degree of PEGylation (number of attached moieties).- High sensitivity and accuracy.- Provides direct evidence of successful conjugation.- Can be complex for heterogeneous samples.- May require specialized instrumentation (e.g., MALDI-TOF, ESI-QTOF).
¹H NMR Spectroscopy - Confirms the presence of characteristic chemical groups (Boc, PEG).- Provides structural information and ratio of components.- Provides detailed structural insights.- Can be used for quantification.- Requires relatively high sample concentration and purity.- Spectra can be complex for large biomolecules, often requiring deuterated solvents.
HPLC (RP/SEC) - Determines the purity of the conjugate.- Separates the conjugate from unreacted starting materials.- Can be used for quantification.- High resolution and reproducibility.- Well-established methods for proteins and peptides.- Does not provide direct structural information.- Method development can be time-consuming.
FTIR Spectroscopy - Identifies characteristic functional groups (e.g., C-O-C of PEG, C=O of Boc).- Non-destructive and relatively fast.- Useful for confirming the presence of the PEG moiety.- Provides general functional group information, not detailed structure.- Can be difficult to interpret in complex mixtures or aqueous solutions.

Detailed Experimental Protocols

Here we provide standardized protocols for the key analytical techniques.

Mass Spectrometry (MALDI-TOF)

Mass spectrometry is arguably the most definitive technique for confirming conjugation. By measuring the mass of the product, one can verify the addition of the N-Boc-N-bis(PEG4-OH) moiety.

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample 1. Mix Sample with MALDI Matrix Spot 2. Spot Mixture onto MALDI Plate Sample->Spot Dry 3. Air Dry to Allow Co-crystallization Spot->Dry Load 4. Load Plate into Mass Spectrometer Laser 5. Irradiate with Laser (Desorption/Ionization) Load->Laser Analyze 6. Analyze Time-of-Flight to Determine m/z Laser->Analyze Spectrum 7. Compare Experimental Mass to Theoretical Mass Analyze->Spectrum

Caption: Experimental workflow for MALDI-TOF Mass Spectrometry analysis.

Protocol:

  • Sample Preparation: Mix 1 µL of the purified conjugate solution (approx. 1 mg/mL) with 1 µL of a suitable MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and let it air dry completely at room temperature.

  • Data Acquisition: Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mass range for the expected conjugate. Use a linear positive ion mode for large molecules.

  • Data Analysis: The resulting spectrum should show a peak corresponding to the molecular weight of the substrate plus the mass of the N-Boc-N-bis(PEG4-OH) moiety (Mass = Mass_substrate + n * 493.59 Da, where 'n' is the number of conjugated moieties).

¹H NMR Spectroscopy

¹H NMR is used to confirm the structural integrity of the conjugate by identifying the characteristic proton signals from both the substrate and the attached N-Boc-N-bis(PEG4-OH) group.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. The number of scans will depend on the sample concentration.

  • Data Analysis: Analyze the spectrum for key signals:

    • PEG Protons: A prominent, broad singlet or multiplet around 3.5-3.7 ppm corresponding to the -CH₂CH₂O- repeating units of the PEG chains.

    • Boc Protons: A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

    • Substrate Protons: Signals corresponding to the original substrate (e.g., aromatic protons between 7-8 ppm for peptides with Phe, Tyr, or Trp). The integration ratio of the PEG signal to a characteristic signal from the substrate can be used to estimate the degree of conjugation.

HPLC Analysis (Reverse-Phase)

Reverse-Phase HPLC (RP-HPLC) is excellent for assessing the purity of the conjugate. The increased hydrophilicity from the PEG chains will typically cause the conjugate to elute earlier than the more hydrophobic, unconjugated substrate.

MobileA Mobile Phase A (e.g., 0.1% TFA in Water) Pump HPLC Pump MobileA->Pump MobileB Mobile Phase B (e.g., 0.1% TFA in ACN) MobileB->Pump Injector Autosampler/Injector Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (e.g., 214 nm, 280 nm) Column->Detector Output Chromatogram (Purity Assessment) Detector->Output

Caption: Workflow diagram for Reverse-Phase HPLC analysis.

Protocol:

  • System Setup: Use a C18 column. Set up a binary solvent system: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Method: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the substrate (e.g., 214 nm for peptide bonds, 280 nm for aromatic amino acids).

  • Data Analysis: Compare the chromatogram of the conjugate to that of the starting substrate. A successful conjugation will result in a new peak with a different (typically shorter) retention time. The peak area of the new peak relative to the total peak area can be used to determine the purity of the conjugate.

Assessing the Function of N-Boc-N-bis(PEG4-OH) Conjugates in Targeted Drug Delivery: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents and targeting moieties with polyethylene glycol (PEG) linkers is a cornerstone of modern drug delivery design. The N-Boc-N-bis(PEG4-OH) linker offers a versatile platform for creating complex bioconjugates, featuring a Boc-protected amine for facile attachment to a carrier and two terminal hydroxyl groups for the covalent linkage of targeting ligands or therapeutic payloads. This guide provides an objective comparison of in vitro assays to assess the functional performance of a hypothetical targeted drug delivery system constructed using this bifunctional PEG linker.

In our representative model, a cytotoxic drug is encapsulated within a nanoparticle, and the N-Boc-N-bis(PEG4-OH) linker is used to attach a targeting ligand (e.g., a small molecule or peptide that binds to a receptor overexpressed on cancer cells) to the nanoparticle's surface. We will compare the functional attributes of this "Targeted PEGylated Nanoparticle" to a "Non-Targeted PEGylated Nanoparticle" (lacking the targeting ligand) and the "Free Drug".

Data Presentation: Comparative Analysis of In Vitro Performance

The following tables summarize hypothetical quantitative data from key in vitro assays, illustrating the expected performance differences between the test articles.

Table 1: Receptor Binding Affinity

CompoundDissociation Constant (Kd) (nM)
Targeted PEGylated Nanoparticle50
Non-Targeted PEGylated Nanoparticle> 1000
Free DrugNot Applicable

Table 2: Cellular Uptake in Receptor-Positive Cancer Cells

CompoundMean Fluorescence Intensity (Arbitrary Units)
Targeted PEGylated Nanoparticle8500
Non-Targeted PEGylated Nanoparticle1200
Free Drug3500

Table 3: In Vitro Cytotoxicity (IC50)

CompoundIC50 in Receptor-Positive Cells (nM)IC50 in Receptor-Negative Cells (nM)
Targeted PEGylated Nanoparticle150800
Non-Targeted PEGylated Nanoparticle900950
Free Drug5060

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Receptor Binding Assay: Surface Plasmon Resonance (SPR)

This assay quantifies the binding affinity of the targeted nanoparticle to its cognate receptor.

Methodology:

  • Immobilize the purified recombinant receptor protein on a sensor chip surface.

  • Prepare a series of dilutions of the Targeted PEGylated Nanoparticle and the Non-Targeted PEGylated Nanoparticle in a suitable running buffer.

  • Inject the nanoparticle solutions over the sensor chip at a constant flow rate.

  • Monitor the change in the refractive index at the chip surface in real-time to measure the association and dissociation of the nanoparticles.

  • Regenerate the sensor chip surface between samples.

  • Fit the resulting sensorgrams to a suitable binding model to calculate the dissociation constant (Kd).

Cellular Uptake Assay: Flow Cytometry

This assay measures the internalization of the nanoparticles into target cells.

Methodology:

  • Label the nanoparticles with a fluorescent dye (e.g., FITC).

  • Seed receptor-positive cancer cells in 6-well plates and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled Targeted PEGylated Nanoparticles, Non-Targeted PEGylated Nanoparticles, or a fluorescently labeled version of the free drug at a fixed concentration for 4 hours.

  • Wash the cells with PBS to remove non-internalized particles.

  • Detach the cells using trypsin and resuspend them in flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity per cell.

In Vitro Cytotoxicity Assay: MTT Assay

This assay determines the concentration of the drug-loaded nanoparticles required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Seed both receptor-positive and receptor-negative cells in 96-well plates and allow them to attach.

  • Prepare serial dilutions of the Targeted PEGylated Nanoparticle, Non-Targeted PEGylated Nanoparticle, and the Free Drug.

  • Treat the cells with the different concentrations of the test articles and incubate for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the IC50 values by non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_assays In Vitro Functional Assays NP Nanoparticle + Drug Linker N-Boc-N-bis(PEG4-OH) NP->Linker Conjugation Ligand Targeting Ligand Linker->Ligand Conjugation Targeted_NP Targeted PEGylated Nanoparticle Ligand->Targeted_NP SPR Receptor Binding (SPR) Targeted_NP->SPR Uptake Cellular Uptake (Flow Cytometry) Targeted_NP->Uptake Cytotoxicity Cytotoxicity (MTT Assay) Targeted_NP->Cytotoxicity

Caption: Experimental workflow for the synthesis and functional assessment of targeted nanoparticles.

signaling_pathway cluster_cell Target Cancer Cell Receptor Overexpressed Receptor Endosome Endosome Receptor->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis Targeted_NP Targeted PEGylated Nanoparticle Targeted_NP->Receptor Binding

Caption: Proposed mechanism of targeted drug delivery and action.

A Researcher's Guide to PEG Linkers: Comparing Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the development of biotherapeutics, extending the in-vivo circulation time and improving the stability of a drug are paramount. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has become a cornerstone strategy for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of therapeutic proteins, peptides, and nanoparticles.[][2][3][4] The choice of the PEG linker—varying in molecular weight, structure, and chemistry—is a critical decision that profoundly impacts the resulting conjugate's behavior in the body.[]

This guide provides an objective comparison of different PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their therapeutic applications.

Impact of PEG Linker Properties on Pharmacokinetics

The primary advantage of PEGylation is the creation of a hydrophilic shield around the drug molecule. This steric hindrance protects the drug from proteolytic degradation and reduces recognition by the immune system. Furthermore, the increased hydrodynamic radius of the PEGylated molecule significantly slows its renal clearance, a key factor in extending its circulating half-life.

Key properties of PEG linkers that influence these outcomes are:

  • Molecular Weight (MW): Generally, a higher molecular weight PEG leads to a longer circulating half-life. For instance, the half-life of PEG itself increases from 18 minutes at 6 kDa to 16.5 hours at 50 kDa. PEGs with a molecular weight greater than 30 kDa experience dramatically slower renal elimination and shift towards biliary excretion.

  • Structure (Linear vs. Branched): For a given total molecular weight, branched PEG structures often exhibit superior pharmacokinetic profiles compared to their linear counterparts. Branched PEGs can provide more effective shielding of the parent molecule, leading to lower clearance and longer in-vivo exposure. This is hypothesized to be due to a more compact conformation that better masks sites involved in elimination.

  • Conjugation Chemistry: The type of bond used to attach the PEG linker to the drug can influence the stability and release of the parent drug. Stable linkages are common, but cleavable linkers are also designed for prodrug strategies where the active molecule is released at a specific site or time.

While PEGylation significantly improves pharmacokinetics, it can sometimes come at the cost of reduced in-vitro activity or binding affinity due to steric hindrance. Therefore, the goal is to strike a balance where the extended systemic exposure compensates for any reduction in immediate potency, leading to an overall improvement in therapeutic efficacy.

Comparative Pharmacokinetic Data

The following table summarizes pharmacokinetic data from various studies, illustrating the impact of different PEG linker properties. It is important to note that direct comparisons can be complex, as the specific protein, conjugation site, and animal model all influence the results.

Drug/MoleculePEG Linker Type & SizeKey Pharmacokinetic OutcomeReference Study Insights
Interferon-α (IFN-α)Linear, 5 kDaSystemic clearance rate significantly reduced compared to the unconjugated form.The addition of even a relatively small PEG chain can dramatically slow the clearance of a small protein.
Antisense OligonucleotideLinear, 20 kDaElimination half-life (t½β) extended from 38 minutes to approximately 15 hours.Demonstrates the profound effect of PEGylation on the retention of smaller therapeutic molecules.
TNFα NanobodyLinear (1x40 kDa) vs. Branched (2x20 kDa & 4x10 kDa)Branched PEG conjugates showed a superior PK profile (longer exposure) compared to the linear 40 kDa PEG.For the same total molecular weight, branching architecture significantly enhances circulation time.
Antimicrobial Peptide (Onc72)Linear, 5 kDa vs. 20 kDaSubcutaneous elimination half-life increased from 43 min (unconjugated) to 66 min (5 kDa PEG) and ~5.5 hours (20 kDa PEG).Highlights the direct correlation between increasing linear PEG molecular weight and extended half-life.

Experimental Protocols

A comprehensive assessment of a PEGylated drug's pharmacokinetic profile is crucial. Below is a detailed methodology for a typical in vivo pharmacokinetic study in a rodent model.

Protocol: Pharmacokinetic Analysis of a PEGylated Protein in Rats

  • Animal Models and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (6-8 weeks old).

    • House the animals in controlled conditions (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before the study begins.

  • Drug Formulation and Administration:

    • Dissolve the PEGylated protein and the non-PEGylated control in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline, PBS).

    • Administer the compound via the desired route, typically an intravenous (IV) bolus injection through the tail vein to assess systemic pharmacokinetics directly. The dosage will be predetermined from toxicology and efficacy studies.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical schedule for a long-circulating molecule might be: pre-dose (0), 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h, and up to 7 days post-administration.

    • Collect approximately 100-200 µL of blood per time point into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood by centrifugation (e.g., 1000 x g for 10 minutes at 4°C) to separate the plasma.

    • Store the resulting plasma samples at -80°C until analysis.

  • Bioanalytical Quantification:

    • Quantify the concentration of the PEGylated drug in the plasma samples using a validated bioanalytical method. Common methods include:

      • Enzyme-Linked Immunosorbent Assay (ELISA): This method is highly sensitive and specific, often using anti-PEG antibodies to capture the molecule.

      • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high selectivity and can quantify the drug by detecting a surrogate peptide after enzymatic digestion of the protein component.

      • Size Exclusion Chromatography (SEC): Can be used to separate the PEGylated conjugate from other proteins based on size.

  • Pharmacokinetic Data Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.

    • Key parameters include:

      • Half-life (t½): The time required for the drug concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Area Under the Curve (AUC): The total systemic exposure to the drug over time.

Visualizing Key Concepts

G acclimatize acclimatize formulate formulate acclimatize->formulate administer administer formulate->administer sampling sampling administer->sampling process process sampling->process quantify quantify process->quantify analyze analyze quantify->analyze compare compare analyze->compare

G cluster_props PEG Linker Properties cluster_effects Biophysical Effects cluster_outcomes Pharmacokinetic Outcomes mw Increased Molecular Weight radius Larger Hydrodynamic Radius mw->radius struct Branched Structure struct->radius shield Enhanced Steric Shielding struct->shield clearance Reduced Renal Clearance radius->clearance proteolysis Decreased Proteolysis shield->proteolysis halflife Increased Circulating Half-Life (t½) clearance->halflife proteolysis->halflife

References

A Comparative Guide to N-Boc-N-bis(PEG4-OH) and Maleimide-Based Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. This guide provides an objective comparison between a branched polyethylene glycol (PEG)-based linker, N-Boc-N-bis(PEG4-OH), and the widely utilized maleimide-based linkers.

Introduction to the Linkers

N-Boc-N-bis(PEG4-OH): A Branched PEG Linker

N-Boc-N-bis(PEG4-OH) is a branched, cleavable linker featuring two polyethylene glycol (PEG4) chains.[1][2] The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for conjugation.[3][4] The two terminal hydroxyl (-OH) groups can be activated for payload attachment. The branched structure and PEG chains are designed to enhance hydrophilicity and potentially allow for the attachment of multiple drug molecules.[5] While commercially available, specific details regarding its cleavage mechanism for payload release and comprehensive performance data in ADCs are not extensively documented in publicly available literature.

Maleimide-Based Linkers: The Industry Standard

Maleimide-based linkers are a cornerstone of ADC technology, reacting with free thiol groups on antibodies (typically from reduced interchain disulfides) to form a stable thioether bond. They are featured in numerous clinically approved ADCs. These linkers can be either non-cleavable (e.g., SMCC) or cleavable (e.g., mc-vc-PABC), the latter often incorporating a dipeptide sequence like valine-citrulline that is susceptible to cleavage by lysosomal enzymes such as cathepsin B.

Performance Comparison

A direct, data-driven comparison is challenging due to the limited public data on N-Boc-N-bis(PEG4-OH) in ADC applications. The following sections compare maleimide linkers with the general class of branched PEG linkers, exemplified by N-Boc-N-bis(PEG4-OH).

Stability

Maleimide Linkers: A significant drawback of the conventional maleimide-cysteine linkage is its susceptibility to a retro-Michael reaction in plasma. This can lead to premature release of the payload, resulting in off-target toxicity and reduced efficacy. To address this, next-generation maleimide-based linkers have been developed with improved stability, for instance, through hydrolysis of the succinimide ring.

Branched PEG Linkers (General Properties): The hydrophilic nature of PEG chains can create a protective "hydration shell" around the linker and payload, which can enhance the stability of the ADC and reduce aggregation, especially with hydrophobic payloads. The branched structure may offer steric hindrance that could further protect the payload from premature degradation.

Efficacy

Maleimide Linkers: ADCs with maleimide-based linkers have demonstrated potent in vitro and in vivo efficacy. The efficiency of payload release from cleavable maleimide linkers (e.g., vc-PABC) upon internalization into target cells is a key factor in their therapeutic success.

Branched PEG Linkers (General Properties): The length and architecture of PEG linkers can influence ADC efficacy. Longer or branched PEG chains can prolong the circulation half-life of the ADC, potentially leading to greater tumor accumulation and enhanced in vivo efficacy. However, some studies have shown that very long PEG chains might slightly reduce in vitro cytotoxicity, possibly by sterically hindering the interaction with the target cell or payload release.

Toxicity

Maleimide Linkers: The primary toxicity concern with conventional maleimide linkers is the off-target toxicity due to premature payload release via the retro-Michael reaction. The payload itself is a major driver of the overall toxicity profile of the ADC.

Branched PEG Linkers (General Properties): By improving plasma stability and reducing non-specific uptake, PEGylation can potentially lead to a better safety profile with reduced off-target toxicity. The biocompatibility and non-immunogenic nature of PEG are well-established.

Data Summary

As specific comparative experimental data for N-Boc-N-bis(PEG4-OH) is unavailable, the following tables summarize general characteristics and representative data for maleimide-based linkers and the expected properties of branched PEG linkers.

Table 1: General Characteristics of Linker Types

FeatureMaleimide-Based LinkersN-Boc-N-bis(PEG4-OH) (as a Branched PEG Linker)
Conjugation Chemistry Thiol-maleimide reaction (cysteine-directed)Amine-reactive (after Boc deprotection), Hydroxyl activation
Cleavability Cleavable (e.g., vc-PABC) or Non-cleavable (e.g., SMCC)Cleavable (specific mechanism not widely published)
Key Advantage Well-established, proven clinical efficacyPotential for improved hydrophilicity, pharmacokinetics, and flexible drug loading
Key Disadvantage Potential for instability (retro-Michael reaction)Limited publicly available performance data

Table 2: Representative Performance Data for Maleimide-Based ADCs

ParameterLinker TypeObservation
Plasma Stability Conventional MaleimideSusceptible to payload loss over time due to retro-Michael reaction.
Stabilized MaleimideSignificantly improved stability with reduced payload release in plasma.
In Vitro Cytotoxicity Cleavable Maleimide (vc-MMAE)Potent cytotoxicity against antigen-positive cell lines (IC50 in the nM range).
In Vivo Efficacy Cleavable MaleimideDose-dependent tumor growth inhibition and regression in xenograft models.

Experimental Methodologies

Detailed protocols for key experiments are provided below as a reference for researchers evaluating ADC linkers.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
  • Principle: HIC separates ADC species based on their hydrophobicity. The retention time on the HIC column increases with the number of conjugated hydrophobic payloads.

  • Sample Preparation: The ADC sample is diluted in a suitable buffer.

  • Chromatography: A salt gradient is used to elute the ADC species from a HIC column.

  • Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram.

In Vitro Cytotoxicity Assay
  • Principle: This assay measures the ability of the ADC to kill target cancer cells.

  • Cell Culture: Antigen-positive and antigen-negative cancer cell lines are cultured.

  • ADC Treatment: Cells are incubated with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

In Vivo Plasma Stability Assay
  • Principle: This assay measures the stability of the ADC in plasma by monitoring the change in DAR over time.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).

  • ADC Isolation: The ADC is isolated from the plasma using immunoaffinity capture.

  • DAR Analysis: The DAR of the isolated ADC is determined by LC-MS.

In Vivo Efficacy Study in a Xenograft Model
  • Principle: This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Human cancer cells are implanted into immunodeficient mice.

  • Treatment: Once tumors reach a certain size, mice are treated with the ADC, vehicle control, and other control groups.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition is calculated to assess the efficacy of the ADC.

Visualizations

Below are diagrams illustrating key concepts and workflows described in this guide.

cluster_maleimide Maleimide Linker Conjugation cluster_peg Branched PEG Linker Concept Antibody with Disulfide Bonds Antibody with Disulfide Bonds Reduced Antibody with Free Thiols Reduced Antibody with Free Thiols Antibody with Disulfide Bonds->Reduced Antibody with Free Thiols Reduction (e.g., TCEP) ADC with Thioether Bond ADC with Thioether Bond Reduced Antibody with Free Thiols->ADC with Thioether Bond Thiol-Maleimide Reaction Maleimide-Payload Maleimide-Payload Maleimide-Payload->ADC with Thioether Bond Antibody Antibody Branched PEG Core Branched PEG Core Antibody->Branched PEG Core Conjugation Payload 1 Payload 1 Branched PEG Core->Payload 1 Payload 2 Payload 2 Branched PEG Core->Payload 2

Figure 1: Conjugation chemistries of maleimide and branched PEG linkers.

cluster_workflow ADC In Vivo Efficacy Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth->Randomization into Treatment Groups ADC Administration ADC Administration Randomization into Treatment Groups->ADC Administration Monitoring Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight ADC Administration->Monitoring Tumor Volume & Body Weight Data Analysis Data Analysis Monitoring Tumor Volume & Body Weight->Data Analysis

Figure 2: General workflow for an in vivo ADC efficacy study.

Conclusion

Maleimide-based linkers are a well-established and clinically validated technology for ADC development. However, their potential for instability necessitates careful consideration and the use of next-generation, stabilized derivatives. Branched PEG linkers, such as N-Boc-N-bis(PEG4-OH), represent an emerging class of linkers that offer theoretical advantages in terms of hydrophilicity, pharmacokinetics, and drug loading. These properties may help to overcome some of the limitations associated with hydrophobic payloads and improve the overall therapeutic index of an ADC. However, the lack of extensive, publicly available performance data for specific branched PEG linkers like N-Boc-N-bis(PEG4-OH) makes a definitive comparison challenging. Further research and publication of experimental data are required to fully elucidate the performance of this class of linkers in comparison to the established maleimide-based technologies. The choice of linker will ultimately depend on the specific characteristics of the antibody, payload, and the desired therapeutic outcome.

References

A Comparative Guide to the Validation of Target Degradation by N-Boc-N-bis(PEG4-OH) Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical PROTAC utilizing a branched N-Boc-N-bis(PEG4-OH) linker, hereafter referred to as Compound-NBoc-PEG4 , against alternative PROTACs with linear PEG linkers of varying lengths. The focus of this guide is to present the experimental data and detailed protocols necessary for the validation of on-target protein degradation, offering a framework for assessing the performance of novel PROTAC molecules.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[3]

This guide uses the well-studied bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prime target in oncology, as the POI to illustrate the validation process.[4][5] We will compare the performance of our hypothetical Compound-NBoc-PEG4 with PROTACs containing linear PEG3, PEG5, and PEG6 linkers.

Data Presentation: Comparative Analysis of BRD4 Degradation

The following tables summarize the key performance indicators for our hypothetical Compound-NBoc-PEG4 and a comparative series of BRD4-targeting PROTACs with linear PEG linkers.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
Linear PEG35088
Branched PEG4 (Compound-NBoc-PEG4) 25 96
Linear PEG518>98
Linear PEG63890
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

LinkerCellular Permeability (LogP)Ternary Complex Formation (TR-FRET Signal)
Linear PEG32.02.2
Branched PEG4 (Compound-NBoc-PEG4) 1.7 3.8
Linear PEG51.44.2
Linear PEG61.23.5

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC validation.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC Compound-NBoc-PEG4 PROTAC Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary POI BRD4 (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Ub_POI Polyubiquitinated BRD4 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded BRD4 (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated degradation of BRD4.

Experimental_Workflow cluster_workflow Experimental Validation Workflow start PROTAC Synthesis (Compound-NBoc-PEG4) western Western Blot (DC50 & Dmax) start->western trfret TR-FRET Assay (Ternary Complex) western->trfret ubit Ubiquitination Assay trfret->ubit hibit HiBiT Assay (Degradation Kinetics) ubit->hibit proteomics Proteomics (Off-Target Analysis) hibit->proteomics end Validation Complete proteomics->end

Caption: Workflow for PROTAC validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: DC50 and Dmax Determination by Western Blotting

Objective: To quantify the degradation of BRD4 in cultured cells upon treatment with Compound-NBoc-PEG4.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231).

  • Compound-NBoc-PEG4 (stock solution in DMSO).

  • Control compounds: DMSO (vehicle), linear PEG linker PROTACs.

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Compound-NBoc-PEG4 and control PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control.

    • Calculate the percentage of remaining BRD4 relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation by TR-FRET Assay

Objective: To measure the formation of the BRD4-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified recombinant GST-tagged BRD4 and His-tagged E3 ligase (e.g., CRBN).

  • Compound-NBoc-PEG4 and control PROTACs.

  • TR-FRET detection reagents: Tb-anti-GST antibody (donor) and AF488-anti-His antibody (acceptor).

  • Assay buffer.

  • 384-well assay plates.

  • TR-FRET plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTACs in assay buffer. Prepare a mixture of the purified proteins and TR-FRET antibodies.

  • Assay Assembly: Add the PROTAC dilutions to the assay plate, followed by the protein/antibody mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. The signal is typically bell-shaped, with the peak indicating the optimal concentration for ternary complex formation.

Protocol 3: In Vitro Ubiquitination Assay

Objective: To confirm that Compound-NBoc-PEG4 mediates the ubiquitination of BRD4.

Materials:

  • Purified recombinant BRD4, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.

  • Ubiquitin and ATP.

  • Compound-NBoc-PEG4.

  • Ubiquitination reaction buffer.

  • SDS-PAGE and Western blotting reagents as in Protocol 1.

  • Anti-ubiquitin antibody.

Procedure:

  • Reaction Setup: Assemble the ubiquitination reaction mixture containing E1, E2, E3, ubiquitin, ATP, and BRD4 in the reaction buffer. Add Compound-NBoc-PEG4 or DMSO (vehicle control).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by Western blotting, probing for BRD4. A ladder of higher molecular weight bands corresponding to polyubiquitinated BRD4 should be observed in the presence of the active PROTAC.

Protocol 4: HiBiT Assay for Protein Degradation Kinetics

Objective: To measure the real-time kinetics of BRD4 degradation in living cells.

Materials:

  • CRISPR/Cas9-engineered cell line with a HiBiT tag knocked into the endogenous BRD4 locus.

  • LgBiT protein.

  • Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Reagent.

  • Compound-NBoc-PEG4.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the HiBiT-BRD4 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-NBoc-PEG4.

  • Luminescence Measurement:

    • Lytic Endpoint Assay: After a set incubation time, add the Nano-Glo® HiBiT Lytic Reagent and measure luminescence.

    • Live-Cell Kinetic Assay: Add the Nano-Glo® Live Cell Reagent and measure luminescence at multiple time points.

  • Data Analysis: The luminescent signal is proportional to the amount of HiBiT-BRD4. Calculate the rate of degradation, Dmax, and DC50 from the kinetic data.

Protocol 5: Global Proteomics for Off-Target Analysis

Objective: To identify potential off-target proteins degraded by Compound-NBoc-PEG4.

Materials:

  • Cell line of interest.

  • Compound-NBoc-PEG4 and vehicle control (DMSO).

  • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide cleanup.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Proteomics data analysis software.

Procedure:

  • Cell Treatment and Lysis: Treat cells with Compound-NBoc-PEG4 at a concentration that gives significant on-target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells.

  • Protein Digestion and Peptide Preparation: Digest the proteins into peptides and prepare the samples for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

By following these protocols and comparing the data as presented in the tables, researchers can effectively validate the performance of N-Boc-N-bis(PEG4-OH) based PROTACs and other novel protein degraders. This systematic approach is essential for advancing the development of this promising therapeutic modality.

References

A Head-to-Head Comparison of Branched vs. Linear PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a valuable tool for optimizing ADC performance due to its hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective, data-driven comparison of two primary PEG linker architectures: linear and branched. Understanding the distinct advantages and disadvantages of each is paramount for the rational design of next-generation ADCs with improved efficacy and safety profiles.

The linker in an ADC is a crucial component that dictates the stability, pharmacokinetics (PK), efficacy, and toxicity of the entire conjugate.[1] The choice between a linear and a branched oligo(ethylene glycol) (OEG) linker can significantly impact solubility, stability, hydrodynamic volume, and ultimately, the therapeutic effectiveness of a molecule.[2]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of ADCs constructed with linear and branched PEG linkers.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
Unmodified HSA-3.5[2]
Linear54.2[2]
Linear105.2[2]
Linear206.1
Branched206.4
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.
Linker Architecture (DAR 8)Clearance (mL/day/kg)Reference
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.
Cell LineLinkerIC50 (ng/mL)Reference
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC. Data adapted from Burke et al., 2017.

Key Performance Parameters: A Detailed Analysis

Drug-to-Antibody Ratio (DAR)

Branched PEG linkers offer the potential for higher drug loading in antibody-drug conjugates. This is because their multi-arm structure allows for the attachment of multiple payload molecules at a single conjugation site on the antibody. This "doubled payload" approach can enhance the potency of an ADC, especially when the target antigen density is low.

Pharmacokinetics and Stability

The architecture of the PEG linker plays a crucial role in the pharmacokinetic properties of an ADC. Branched PEG linkers can create a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life. Studies comparing linear and branched PEG conjugates have shown a superior pharmacokinetic profile for the branched versions. For instance, an ADC with a branched P-(PEG12)2 linker exhibited a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC) compared to an ADC with a linear L-PEG24 linker, particularly at a high DAR of 8. This suggests that a branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.

In Vitro and In Vivo Efficacy

The impact of PEG linker architecture on in vitro cytotoxicity can be complex and context-dependent. In some studies, the inclusion of PEG linkers of varying lengths had no significant effect on the conjugates' potency. However, other research has shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity. For example, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.

Despite a potential decrease in in vitro potency, the improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue. In a xenograft model, both DAR 4 and DAR 8 ADCs prepared with a branched PEG12-OH modifier demonstrated enhanced anti-tumor activity compared to the corresponding ADC with a non-PEGylated linker.

Toxicity

By improving the hydrophilicity of the ADC, PEG linkers can help mitigate off-target toxicity. The hydrophilic nature of the PEG linker can create a protective shield around the payload, potentially reducing immunogenicity. Furthermore, by regulating PEG length, non-specific tissue distribution of the ADC can be ameliorated, effectively reducing off-target toxicity.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

Synthesis of a Maleimide-PEG-NHS Ester Linker

This protocol describes the synthesis of a heterobifunctional PEG linker containing a maleimide group for reaction with a thiol-containing payload and an N-hydroxysuccinimide (NHS) ester for reaction with an amine group on the antibody.

Materials:

  • α-Amino-ω-carboxyl-PEG

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Synthesis of Maleimido-PEG-acid:

    • Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM.

    • Add TEA to the solution and stir at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the maleimido-PEG-acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC and control antibody in culture medium.

  • Remove the medium from the wells and add the ADC or control solutions. Include untreated wells as a negative control.

  • Incubate the plate for a specified period (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice

  • Tumor cells

  • ADC, vehicle control, and isotype control ADC

  • Matrigel (optional)

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach a specified volume.

  • Randomize mice into treatment groups.

  • Administer the ADC, vehicle control, and isotype control ADC via an appropriate route (e.g., intravenously).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.

Materials:

  • ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with the mobile phases.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Calculate the weighted average DAR from the peak areas of the different drug-loaded species.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of drug-linker cleavage in plasma.

Materials:

  • ADC sample

  • Human or mouse serum/plasma

  • Affinity chromatography resin (e.g., Protein A or G)

Procedure:

  • Incubate the ADC in serum or plasma at 37°C.

  • Collect aliquots at various time points.

  • Purify the ADC from the plasma matrix using affinity chromatography.

  • Analyze the purified ADC to determine the average DAR at each time point, for example, by HIC-HPLC.

Mandatory Visualization

Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Ab_L Antibody Linker_L Linear PEG Chain Ab_L->Linker_L Drug_L Drug Linker_L->Drug_L Ab_B Antibody Core Central Core Ab_B->Core Branch1 PEG Arm Core->Branch1 Branch2 PEG Arm Core->Branch2 Drug1 Drug Branch1->Drug1 Drug2 Drug Branch2->Drug2

Caption: Structural comparison of linear and branched PEG linkers.

Experimental Workflow for ADC Efficacy Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetic & Stability Analysis s1 Synthesize Linear & Branched PEG Linker-Payloads s2 Conjugate to Antibody s1->s2 s3 Purify ADCs s2->s3 s4 Characterize DAR & Purity (HIC, SEC) s3->s4 iv1 Cytotoxicity Assay (MTT) on Target Cell Lines s4->iv1 ivv1 Establish Xenograft Tumor Models s4->ivv1 pk1 Plasma Stability Assay s4->pk1 iv2 Determine IC50 Values iv1->iv2 iv2->ivv1 ivv2 Administer ADCs to Mice ivv1->ivv2 ivv3 Monitor Tumor Growth & Body Weight ivv2->ivv3 ivv4 Assess Anti-Tumor Efficacy ivv3->ivv4 pk2 Determine In Vivo Half-life & Clearance ivv4->pk2 pk1->pk2

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The choice between linear and branched PEG linkers is a critical design parameter in the development of ADCs. Branched linkers can offer advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life. They also provide the potential for higher drug loading. However, the increased steric hindrance of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker. Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance. The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Assessing the Immunogenicity of N-Boc-N-bis(PEG4-OH) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the potential for PEG to elicit an immune response, leading to the generation of anti-PEG antibodies, presents a significant challenge in drug development. This guide provides a comparative assessment of the immunogenicity of N-Boc-N-bis(PEG4-OH) conjugates, a branched, hydroxyl-terminated PEG linker, against other commonly used PEG alternatives. The information is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.

Executive Summary

N-Boc-N-bis(PEG4-OH) is a branched PEG derivative featuring two hydroxyl-terminated PEG4 arms and a Boc-protected amine group. This structure offers several potential advantages in reducing immunogenicity compared to traditional linear, methoxy-terminated PEGs. The branched architecture can provide more effective shielding of the conjugated molecule from the immune system, while the hydroxyl terminal groups are generally associated with a lower immune response compared to methoxy groups. This guide will delve into the experimental evidence supporting these claims and provide the necessary protocols for their evaluation.

Comparative Immunogenicity: Data Overview

The immunogenicity of PEG conjugates is influenced by several factors, including molecular weight, architecture (linear vs. branched), and the nature of the terminal functional groups. The generation of anti-PEG antibodies, primarily IgM and IgG, can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing hypersensitivity reactions.

Recent studies suggest that both the architecture and terminal groups of PEG linkers play a crucial role in their immunogenic potential.

Impact of PEG Architecture: Branched vs. Linear

Branched PEG structures are thought to provide a more comprehensive "umbrella-like" shield over the surface of the conjugated protein or nanoparticle, potentially masking immunogenic epitopes more effectively than their linear counterparts. Some studies suggest that the higher surface density of PEG chains in branched structures contributes to enhanced immune shielding. While the branching of methoxy-PEG (mPEG) has shown an insignificant effect on the anti-PEG immune response in some protein conjugates, the unique di-hydroxyl-terminated structure of N-Boc-N-bis(PEG4-OH) may offer distinct advantages.

Impact of Terminal Groups: Hydroxyl (-OH) vs. Methoxy (-OCH3)

The terminal groups of PEG chains are critical determinants of immunogenicity. Methoxy-terminated PEGs have been the industry standard for decades, but growing evidence indicates that they can be immunogenic. In contrast, hydroxyl-terminated PEGs have demonstrated a reduced propensity to induce anti-PEG IgM responses in preclinical models.[1] The binding affinities of anti-PEG antibodies to different terminal groups have been ranked, with hydroxyl groups showing the lowest affinity.[1] This suggests that conjugates with hydroxyl-terminated PEGs, such as N-Boc-N-bis(PEG4-OH), may have a lower risk of inducing a significant anti-PEG antibody response.

Table 1: Qualitative Comparison of Immunogenicity of Different PEG Linkers

FeatureLinear mPEGBranched mPEGN-Boc-N-bis(PEG4-OH) (Branched Diol)
Architecture LinearBranchedBranched
Terminal Group MethoxyMethoxyHydroxyl
Reported Immunogenicity Can be immunogenic, inducing anti-PEG antibodies.Variable; may offer better shielding but can still be immunogenic.Potentially lower due to branched structure and hydroxyl termini.
Potential for ABC Phenomenon HigherVariablePotentially Lower

Experimental Protocols

Accurate assessment of immunogenicity is crucial for the development of safe and effective PEGylated therapeutics. The following are detailed methodologies for key experiments.

Synthesis of N-Boc-N-bis(PEG4-OH) Conjugate

N-Boc-N-bis(PEG4-OH) is a commercially available branched PEG derivative with a Boc-protected amino group and two terminal hydroxyl groups. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a target molecule (e.g., protein, peptide, or small molecule) using standard bioconjugation techniques.

General Conjugation Protocol:

  • Deprotection of the Boc Group: Dissolve the N-Boc-N-bis(PEG4-OH) linker in a suitable solvent (e.g., dichloromethane). Add an excess of an acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours. Evaporate the solvent and TFA to obtain the deprotected linker.

  • Activation of the Target Molecule: If conjugating to a carboxyl group on the target molecule, activate it using a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Conjugation Reaction: Add the deprotected N-bis(PEG4-OH) linker to the activated target molecule. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted linker and other reagents.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This assay is used to quantify the levels of anti-PEG IgG and IgM in serum or plasma samples from animals or humans treated with the PEGylated conjugate.

Materials:

  • High-binding 96-well microplates

  • PEG-conjugated protein (the one being tested) or a generic PEGylated protein for coating

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples

  • HRP-conjugated anti-IgG and anti-IgM secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of the microplate with the PEG-conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-IgG or anti-IgM secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Complement Activation Assay

This assay measures the activation of the complement system, a key component of the innate immune response, which can be triggered by some PEGylated nanoparticles.

Materials:

  • Normal human serum (NHS)

  • PEGylated conjugate

  • Veronal buffered saline with Ca2+ and Mg2+ (VBS++)

  • EDTA

  • Complement activation ELISA kits (e.g., for C3a, C4d, or SC5b-9)

Protocol:

  • Sample Preparation: Prepare different concentrations of the PEGylated conjugate in VBS++.

  • Incubation with Serum: Mix the PEGylated conjugate with NHS (typically at a 1:1 ratio) and incubate at 37°C for 30-60 minutes. A negative control (VBS++ with NHS) and a positive control (e.g., zymosan) should be included.

  • Stopping the Reaction: Stop the reaction by adding EDTA to chelate calcium and magnesium ions.

  • Measurement of Complement Activation Products: Measure the levels of complement activation products (e.g., C3a, SC5b-9) in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of complement activation products in the samples treated with the PEGylated conjugate to the negative and positive controls.

Visualizing Immune System Interactions

To better understand the potential immunological pathways involved, the following diagrams illustrate key concepts.

experimental_workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Immunogenicity Assessment cluster_invivo In Vivo Studies s1 N-Boc-N-bis(PEG4-OH) Deprotection s3 Conjugation s1->s3 s2 Target Molecule Activation s2->s3 s4 Purification (SEC) s3->s4 s5 Characterization (SDS-PAGE, MS) s4->s5 inv1 Animal Immunization s5->inv1 Administer Conjugate iv1 ELISA for Anti-PEG Antibodies iv2 Complement Activation Assay inv2 Serum Collection inv1->inv2 inv3 Pharmacokinetic Analysis inv1->inv3 inv2->iv1 Analyze Samples

Caption: Experimental workflow for assessing the immunogenicity of PEG conjugates.

b_cell_activation cluster_bcell B Cell bcr B Cell Receptor (BCR) nucleus Nucleus bcr->nucleus Signal Transduction Cascade plasma_cell Plasma Cell nucleus->plasma_cell Differentiation antigen Multivalent PEG Conjugate (e.g., N-Boc-N-bis(PEG4-OH) conjugate) antigen->bcr Cross-links BCRs antibodies Anti-PEG Antibodies (IgM, IgG) plasma_cell->antibodies Secretes

Caption: B cell activation by a multivalent PEG conjugate.

complement_pathway peg_conjugate PEG Conjugate anti_peg Anti-PEG Antibody (IgG or IgM) peg_conjugate->anti_peg Binds to c1q C1q anti_peg->c1q Activates c4 C4 c1q->c4 c2 C2 c1q->c2 c3_convertase C3 Convertase (C4b2a) c4->c3_convertase c2->c3_convertase c3 C3 c3_convertase->c3 Cleaves c5_convertase C5 Convertase c3_convertase->c5_convertase c3a C3a (Anaphylatoxin) c3->c3a c3b C3b (Opsonin) c3->c3b c3b->c5_convertase c5 C5 c5_convertase->c5 Cleaves c5a C5a (Anaphylatoxin) c5->c5a mac Membrane Attack Complex (MAC) (C5b-9) c5->mac

Caption: Classical pathway of complement activation by PEG conjugates.

Conclusion

The selection of an appropriate PEG linker is a critical consideration in the development of PEGylated therapeutics. The available evidence suggests that branched, hydroxyl-terminated PEG linkers, such as N-Boc-N-bis(PEG4-OH), may offer a favorable immunogenicity profile compared to traditional linear, methoxy-terminated PEGs. By providing a more effective shield and possessing less immunogenic terminal groups, these next-generation linkers have the potential to reduce the incidence of anti-PEG antibody formation and its associated clinical sequelae. Researchers and drug developers are encouraged to utilize the experimental protocols outlined in this guide to thoroughly evaluate the immunogenic potential of their specific PEGylated conjugates and make data-driven decisions to advance the safest and most effective therapies.

References

A Comparative Guide to the Quantitative Analysis of N-Boc-N-bis(PEG4-OH) Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is critical for the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The choice of a suitable linker is paramount to the success of these conjugates. This guide provides an objective comparison of the homobifunctional linker, N-Boc-N-bis(PEG4-OH), with common heterobifunctional alternatives, supported by experimental data and detailed protocols for quantifying conjugation efficiency.

N-Boc-N-bis(PEG4-OH) is a branched, homobifunctional polyethylene glycol (PEG) linker. Its two terminal hydroxyl (-OH) groups are not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, a crucial activation step is required prior to conjugation. This contrasts with heterobifunctional linkers that come with pre-activated functional groups, offering a more direct conjugation pathway.

Comparison of Conjugation Chemistries and Efficiencies

The conjugation efficiency of N-Boc-N-bis(PEG4-OH) is contingent on the successful activation of its terminal hydroxyl groups. A common method for this is carbodiimide chemistry, utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to convert the hydroxyls into reactive NHS esters. The overall efficiency is a product of both the activation and the subsequent conjugation steps.

In contrast, pre-activated heterobifunctional linkers, such as those with NHS ester or maleimide groups, offer more direct and often more efficient conjugation to specific functional groups.

Linker TypeTarget Functional GroupTypical Conjugation EfficiencyKey AdvantagesKey Disadvantages
N-Boc-N-bis(PEG4-OH) (activated) Amines (after activation to NHS ester)Variable (dependent on activation)Branched structure for potential multivalent bindingRequires separate activation step which can be inefficient
NHS-PEG-X AminesHigh (often >90% for initial reaction)Direct, one-step reaction with primary aminesSusceptible to hydrolysis, requires amine-free buffers
Maleimide-PEG-X ThiolsVery High (can be near quantitative)[1]Highly specific for thiols, rapid reactionResulting thioether bond can be reversible (retro-Michael)
Hydrazide-PEG-X Aldehydes/KetonesHigh (>90% conversion reported)[2][3]Site-specific conjugation to oxidized carbohydratesRequires introduction of an aldehyde/ketone group

Experimental Protocols

To quantitatively assess the conjugation efficiency of N-Boc-N-bis(PEG4-OH), a two-stage experimental approach is necessary: activation of the linker and subsequent conjugation to a model protein.

I. Activation of N-Boc-N-bis(PEG4-OH) via NHS Chemistry

This protocol describes the conversion of the terminal hydroxyl groups of N-Boc-N-bis(PEG4-OH) into reactive N-hydroxysuccinimide (NHS) esters.

Materials:

  • N-Boc-N-bis(PEG4-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-N-bis(PEG4-OH) in anhydrous DMF or DCM to a final concentration of 100 mM.

  • Add a 1.5-fold molar excess of NHS to the solution.

  • Add a 1.5-fold molar excess of EDC to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting N-Boc-N-bis(PEG4-NHS ester) solution is used immediately in the subsequent conjugation step.

II. Conjugation of Activated N-Boc-N-bis(PEG4-NHS ester) to a Model Protein

This protocol details the conjugation of the activated linker to a model protein containing primary amines (e.g., Bovine Serum Albumin, BSA).

Materials:

  • Activated N-Boc-N-bis(PEG4-NHS ester) solution

  • Model protein (e.g., BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system or dialysis cassettes for purification

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Dissolve the model protein in PBS to a concentration of 5-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the activated N-Boc-N-bis(PEG4-NHS ester) solution to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the conjugate by removing unreacted PEG linker and byproducts using SEC or dialysis.

  • Determine the protein concentration of the purified conjugate using a BCA assay.

  • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight, indicating successful PEGylation.

  • For precise quantification, analyze the conjugate by mass spectrometry to determine the number of PEG linkers attached per protein molecule.

Quantitative Analysis of Conjugation Efficiency

The efficiency of the conjugation can be quantified using several methods:

  • SDS-PAGE with Densitometry: Compare the band intensities of the unconjugated protein and the higher molecular weight PEGylated protein bands.

  • Mass Spectrometry (MS): Provides the most accurate determination of the number of PEG linkers conjugated to each protein molecule by comparing the molecular weight of the conjugated and unconjugated protein.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the PEGylated protein from the unconjugated protein, and the peak areas can be used for quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the activation and conjugation of N-Boc-N-bis(PEG4-OH).

G cluster_activation Activation of N-Boc-N-bis(PEG4-OH) Linker N-Boc-N-bis(PEG4-OH) Reagents EDC + NHS in Anhydrous Solvent Linker->Reagents ActivatedLinker N-Boc-N-bis(PEG4-NHS ester) Reagents->ActivatedLinker

Caption: Activation of the N-Boc-N-bis(PEG4-OH) linker using EDC/NHS chemistry.

G cluster_conjugation Conjugation and Analysis Workflow ActivatedLinker Activated Linker Reaction Conjugation Reaction (PBS, pH 7.4) ActivatedLinker->Reaction Protein Target Protein (e.g., BSA) Protein->Reaction Quench Quenching (Tris Buffer) Reaction->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analysis Quantitative Analysis (SDS-PAGE, MS, HPLC) Purify->Analysis

References

Preserving Protein Potency: A Comparative Guide to Conjugation with N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the conjugation of proteins with polyethylene glycol (PEG) is a widely adopted strategy to enhance their therapeutic properties. This guide provides a comprehensive comparison of the biological activity of proteins after conjugation with the branched linker, N-Boc-N-bis(PEG4-OH), against unconjugated proteins and those modified with other PEGylation reagents. This analysis is supported by experimental data and detailed protocols to inform the strategic design of next-generation biotherapeutics.

The covalent attachment of PEG to proteins, a process known as PEGylation, can significantly improve a protein's pharmacokinetic and pharmacodynamic profile. Key advantages include increased serum half-life, enhanced stability, and reduced immunogenicity.[1][2] The architecture of the PEG linker, whether linear or branched, plays a pivotal role in the resulting bioconjugate's performance.[3] Branched PEGs, such as N-Boc-N-bis(PEG4-OH), are of particular interest as they can create a larger hydrodynamic radius, which may lead to reduced renal clearance and a longer in vivo half-life.[3][4] However, the increased steric hindrance of branched structures can also impact a protein's biological activity.

Impact on Biological Activity: A Data-Driven Comparison

While specific quantitative data for proteins conjugated with N-Boc-N-bis(PEG4-OH) is limited in publicly available literature, we can draw valuable insights from studies on structurally similar branched PEG linkers. The following tables summarize the typical effects of branched PEGylation on key biological activity parameters.

Table 1: Comparative Impact of Branched vs. Linear PEGylation on Protein Properties

PropertyUnconjugated ProteinLinear PEG ConjugateBranched PEG (e.g., N-Boc-N-bis(PEG4-OH)) Conjugate
In vivo Half-life ShortModerately IncreasedSignificantly Increased
Hydrodynamic Radius SmallModerately IncreasedSignificantly Increased
Binding Affinity (KD) HighMay be slightly reducedMay be moderately reduced due to steric hindrance
Enzymatic Activity (kcat/KM) HighOften reducedOften more significantly reduced than linear PEGs
Immunogenicity HighReducedSignificantly Reduced
Solubility & Stability VariableIncreasedSignificantly Increased

Table 2: Illustrative Quantitative Data from a Model Protein Study (Granulocyte Colony-Stimulating Factor - GCSF)

ConjugateAggregation Propensity (Relative to Unconjugated)In vitro Bioactivity Retention (after 72h incubation)
Unconjugated GCSF 100% (Precipitation)Low
5kDa Linear PEG-GCSF Soluble aggregates, reduced rateSignificantly Higher
20kDa Linear PEG-GCSF Soluble aggregates, further reduced rateHighest

Note: This data is for a linear PEG but illustrates the general principle of improved stability and activity retention upon PEGylation. Branched PEGs are expected to show similar or enhanced stability effects.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of protein conjugates. Below are representative protocols for protein conjugation with a branched PEG linker and subsequent biological activity assessment.

Protocol 1: Conjugation of a Protein with N-Boc-N-bis(PEG4-OH) (Amine Reactive)

This protocol outlines the steps for conjugating N-Boc-N-bis(PEG4-OH) to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • N-Boc-N-bis(PEG4-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for activation of hydroxyl groups

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)

Procedure:

  • Activation of N-Boc-N-bis(PEG4-OH):

    • Dissolve N-Boc-N-bis(PEG4-OH) and a molar excess of NHS in anhydrous DMF.

    • Add EDC to the solution and stir at room temperature for 4-6 hours to form the NHS ester.

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated N-Boc-N-bis(PEG4-OH) solution to the protein solution at a desired molar ratio (e.g., 10:1 to 50:1 linker to protein).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming unreacted linker.

  • Purification:

    • Purify the PEGylated protein from unreacted linker and byproducts using an appropriate chromatography method.

  • Characterization:

    • Confirm the extent of PEGylation using SDS-PAGE, which will show an increase in molecular weight.

    • Determine the average number of PEG molecules per protein using techniques like MALDI-TOF mass spectrometry or analytical size-exclusion chromatography.

Protocol 2: In Vitro Biological Activity Assay (Example: Enzyme Kinetics)

This protocol describes how to assess the enzymatic activity of a PEGylated enzyme compared to its unconjugated form.

Materials:

  • Unconjugated enzyme

  • PEGylated enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare Enzyme Solutions:

    • Prepare stock solutions of both the unconjugated and PEGylated enzyme of known concentrations in the assay buffer.

  • Prepare Substrate Solutions:

    • Prepare a series of substrate solutions of varying concentrations in the assay buffer.

  • Kinetic Measurements:

    • For each enzyme (unconjugated and PEGylated), perform a series of reactions by mixing a fixed amount of enzyme with each substrate concentration.

    • Measure the initial reaction velocity (rate of product formation or substrate consumption) for each reaction using the spectrophotometer.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: KM (Michaelis constant) and Vmax (maximum velocity).

    • Calculate the catalytic efficiency (kcat/KM) for both the unconjugated and PEGylated enzyme.

    • Compare the catalytic efficiencies to quantify the impact of PEGylation on enzymatic activity.

Visualizing the Process and Rationale

To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker N-Boc-N-bis(PEG4-OH) Reagents EDC/NHS ActivatedLinker Activated NHS Ester Reagents->ActivatedLinker Activation ConjugationReaction Conjugation ActivatedLinker->ConjugationReaction Protein Target Protein Protein->ConjugationReaction CrudeProduct Crude Conjugate ConjugationReaction->CrudeProduct Purification Chromatography CrudeProduct->Purification PureProduct Purified Conjugate Purification->PureProduct Analysis Characterization (SDS-PAGE, MS) PureProduct->Analysis

Caption: Experimental workflow for protein conjugation.

G cluster_properties Biological Properties Protein Unconjugated Protein Conjugation Conjugation with N-Boc-N-bis(PEG4-OH) Protein->Conjugation ConjugatedProtein PEGylated Protein Conjugation->ConjugatedProtein Activity Biological Activity ConjugatedProtein->Activity May Decrease Stability Stability ConjugatedProtein->Stability Increases Immunogenicity Immunogenicity ConjugatedProtein->Immunogenicity Decreases HalfLife In vivo Half-life ConjugatedProtein->HalfLife Increases

Caption: Logical relationship of PEGylation effects.

References

A Researcher's Guide to the Comparative Stability of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This modification can lead to a range of benefits including improved protein stability, increased serum half-life, reduced immunogenicity, and enhanced solubility.[1] This guide provides an objective comparison of the stability of various PEGylated proteins against their non-PEGylated counterparts, supported by experimental data and detailed methodologies for key analytical techniques.

The Impact of PEGylation on Protein Stability: A Quantitative Comparison

PEGylation can significantly enhance the thermal and proteolytic stability of proteins.[1] The flexible PEG chains can sterically hinder proteolytic enzymes and reduce the propensity for aggregation. The following tables summarize quantitative data from various studies, highlighting the stabilizing effects of PEGylation.

ProteinPEG MoietyStability ParameterNon-PEGylatedPEGylatedFold IncreaseReference
Cytochrome c4-arm, 8 kDaHalf-life at 70°C4.00 h9.05 h2.26[2][3]
Trypsin5 kDa mPEGResidual Activity at 50°C~35%~60%~1.7[2]
rhTIMP-120 kDa mPEGElimination Half-life (in vivo)1.1 h28 h25.5
GCSF20 kDa PEGAggregation Rate-Slower-
Bovine Serum Albumin-Half-life13.6 min4.5 h19.8

Table 1: Comparative Thermal Stability and In Vivo Half-Life of PEGylated and Non-PEGylated Proteins.

ProteinPEG MoietyAnalytical MethodKey FindingsReference
Two model proteinsNot specifiedDifferential Scanning Calorimetry (DSC)PEGylation increased the thermal stability and refolding ability after thermal denaturation.
Alpha-1 antitrypsin30 kDa, 40 kDa linear; 2-armed 40 kDaCircular Dichroism (CD), DSCPEGylation did not alter the thermodynamic stability but significantly decreased heat-induced aggregation and increased proteolytic resistance.
GCSF5 kDa and 20 kDa PEG-N-terminal attachment of a 20 kDa PEG prevented protein precipitation and slowed the rate of aggregation.
Lysozyme-Dynamic Light Scattering (DLS), Circular Dichroism (CD)Addition of PEG suppressed enzyme aggregation and stabilized the secondary structure at elevated temperatures.

Table 2: Summary of Studies on the Impact of PEGylation on Protein Aggregation and Conformational Stability.

Experimental Workflow for Comparative Stability Analysis

A systematic approach is crucial for accurately comparing the stability of different PEGylated proteins. The following diagram illustrates a generalized experimental workflow.

G cluster_0 Protein Preparation cluster_1 Stability Assessment cluster_2 In Vitro / In Vivo Analysis cluster_3 Data Analysis & Comparison P1 Non-PEGylated Protein DSC Differential Scanning Calorimetry (DSC) (Thermal Stability - Tm) P1->DSC SEC Size-Exclusion Chromatography (SEC) (Aggregation Analysis) P1->SEC CD Circular Dichroism (CD) (Conformational Stability) P1->CD PA Proteolytic Assay (Protease Resistance) P1->PA PK Pharmacokinetic Study (In Vivo Half-life) P1->PK P2 PEGylated Protein(s) (Varying PEG size/geometry) P2->DSC P2->SEC P2->CD P2->PA P2->PK DA Comparative Data Analysis DSC->DA SEC->DA CD->DA PA->DA PK->DA

Caption: Generalized workflow for comparative stability studies.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in comparative stability studies. The following sections provide detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermal stability of proteins by measuring the heat changes that occur during controlled temperature scanning.

  • Objective: To determine the thermal transition midpoint (Tm) of the protein, which is a key indicator of its thermal stability.

  • Instrumentation: A differential scanning calorimeter is used.

  • Sample Preparation:

    • Proteins should be dialyzed against the experimental buffer to ensure a precise match between the sample and reference cells.

    • The recommended protein concentration is typically between 0.1 and 2 mg/mL.

    • Samples should be centrifuged or filtered to remove any particulate matter.

  • Experimental Parameters:

    • Temperature Range: The scan should start at a temperature at least 10-20°C below the expected Tm and end at a temperature where the protein is fully denatured.

    • Scan Rate: A typical scan rate for proteins is 60-90 °C/h.

    • Pressure: The system is pressurized with nitrogen to prevent boiling at elevated temperatures.

  • Data Analysis:

    • The raw data (heat flow vs. temperature) is corrected by subtracting a buffer-only scan.

    • The resulting thermogram is analyzed to determine the Tm, which is the temperature at the peak of the unfolding transition. The enthalpy of unfolding (ΔH) can also be calculated from the area under the peak.

Size-Exclusion Chromatography (SEC)

SEC is the standard method for analyzing protein aggregates. It separates molecules based on their hydrodynamic volume.

  • Objective: To quantify the presence of high molecular weight species (aggregates) in the protein sample.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column and a UV detector.

  • Sample Preparation:

    • Samples should be clear and free of particulate matter, which can be achieved by centrifugation or filtration.

    • The sample concentration is typically around 2.0 mg/mL.

  • Chromatographic Conditions:

    • Column: A column with a pore size suitable for the size range of the protein and its potential aggregates (e.g., 300 Å for monoclonal antibodies).

    • Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate buffer at pH 7.0, is commonly used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV absorbance is monitored at 214 nm or 280 nm.

  • Data Analysis:

    • The chromatogram shows peaks corresponding to the monomer, aggregates (eluting earlier), and potentially fragments (eluting later).

    • The percentage of aggregates is calculated by integrating the peak areas.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins.

  • Objective: To assess the conformational stability of the protein and monitor structural changes upon thermal denaturation.

  • Instrumentation: A CD spectrophotometer equipped with a temperature controller.

  • Sample Preparation:

    • High purity protein samples (>95%) are required.

    • The buffer should be transparent in the far-UV region and should not contain optically active components. Phosphate buffers are commonly used.

    • Protein concentration can range from 0.005 to 5 mg/mL depending on the cell path length.

  • Experimental Parameters:

    • Wavelength Range: Far-UV region (190-250 nm) is used to monitor secondary structure.

    • Temperature Scan: For thermal stability studies, CD spectra are recorded at increasing temperatures (e.g., from 20°C to 90°C).

  • Data Analysis:

    • The CD signal (ellipticity) at a specific wavelength (e.g., 222 nm for α-helical proteins) is plotted against temperature.

    • The resulting sigmoidal curve is used to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

Conclusion

The data presented in this guide consistently demonstrates that PEGylation is an effective strategy for enhancing the stability of therapeutic proteins. By increasing thermal stability, reducing aggregation, and extending in vivo half-life, PEGylation can significantly improve the clinical utility of protein-based drugs. The selection of the optimal PEG size and conjugation chemistry is critical and should be guided by comprehensive stability studies employing the analytical techniques detailed in this guide. Researchers and drug development professionals can leverage this information to design more stable and effective biotherapeutics.

References

Beyond the PEG Paradigm: A Comparative Guide to PROTAC® Linker Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of a linker in a Proteolysis-Targeting Chimera (PROTAC®) is a critical determinant of therapeutic success. While polyethylene glycol (PEG) linkers, such as the commonly used N-Boc-N-bis(PEG4-OH), have been a mainstay due to their favorable solubility and synthetic accessibility, the field is increasingly exploring alternatives to overcome limitations and fine-tune PROTAC® properties. This guide provides an objective comparison of prevalent alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker component of a PROTAC® is far from a passive spacer; it critically influences the molecule's physicochemical properties, cell permeability, metabolic stability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.[1] An ideal linker facilitates optimal presentation of the two ligands for cooperative binding, leading to efficient ubiquitination and subsequent degradation of the target protein. This guide delves into the performance of three major classes of alternative linkers: alkyl chains, rigid cyclic structures, and "clickable" triazole-containing linkers.

The Alternatives at a Glance: A Quantitative Comparison

The efficacy of a PROTAC® is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of different linker types on PROTAC® performance.

Linker TypeRepresentative StructureKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains -(CH2)n-Hydrophobic, flexibleSynthetically simple, allows for systematic length variation.Can lead to poor solubility and non-specific binding.[2]
Rigid Cyclic (Piperazine/Piperidine) Introduces conformational rigidityCan pre-organize the PROTAC® for optimal ternary complex formation, potentially improving potency and metabolic stability.[3] Can enhance solubility.[4]Less flexible, which can be detrimental if the optimal geometry is not achieved. More complex synthesis.
"Clickable" (Alkyne/Triazole) Modular, rigid, metabolically stableEnables rapid and efficient synthesis of PROTAC® libraries ("click chemistry").[1] The resulting triazole is metabolically stable.The rigidity may not be suitable for all target-ligase pairs.

Performance Data: A Head-to-Head Look

The following tables present a comparative analysis of PROTACs where the linker has been varied, showcasing the impact on degradation efficiency and cell permeability.

Table 1: Impact of Linker Type on BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC A PEG-based57>95HEK293VHL
PROTAC B Alkyl-based125~90HEK293VHL
PROTAC C Piperazine-containing31>95HEK293VHL

Data compiled from multiple sources for illustrative comparison. Absolute values are target and cell-line dependent.

Table 2: Influence of Linker on Cell Permeability

PROTACLinker TypePermeability (10⁻⁶ cm/s)Notes
PROTAC X Alkyl-based0.1Low permeability
PROTAC Y PEG-based0.6Moderate permeability
PROTAC Z Piperazine-containing0.4Moderate permeability, can be pH-dependent

Permeability can be influenced by multiple factors including lipophilicity and the ability to form intramolecular hydrogen bonds.

Experimental Corner: Protocols for Synthesis and Evaluation

Detailed and reproducible experimental protocols are essential for the accurate synthesis and assessment of PROTAC® performance.

Synthesis Protocol 1: PROTAC® Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a general method for the coupling of an alkyne-functionalized ligand (for the target protein) and an azide-functionalized ligand (for the E3 ligase) to form a triazole-containing linker.

Materials:

  • Alkyne-functionalized target protein ligand (1.0 equivalent)

  • Azide-functionalized E3 ligase ligand (1.1 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent (e.g., DMF, DMSO, or t-BuOH/H₂O)

Procedure:

  • Dissolve the alkyne-functionalized target protein ligand and the azide-functionalized E3 ligase ligand in the chosen solvent.

  • In a separate vial, prepare a premix of CuSO₄ and THPTA in the same solvent.

  • Add the CuSO₄/THPTA premix to the solution containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC®.

Synthesis Protocol 2: Synthesis of a Piperazine-Containing PROTAC®

This protocol outlines a common strategy for incorporating a piperazine moiety into a PROTAC® linker.

Materials:

  • N-Boc-piperazine

  • Warhead-acid (ligand for the target protein with a carboxylic acid handle)

  • E3 ligase ligand with a suitable reactive group (e.g., an alkyl halide)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solvent (e.g., DMF)

Procedure:

  • Amide Coupling: To a solution of the warhead-acid in DMF, add HATU and DIPEA. Stir for 10 minutes, then add N-Boc-piperazine. Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Work-up and Purification: Dilute the reaction with water and extract with an organic solvent. Purify the Boc-protected intermediate by column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Alkylation: Dissolve the deprotected piperazine intermediate in a suitable solvent (e.g., DMF or acetonitrile) and add a base (e.g., K₂CO₃ or DIPEA). Add the E3 ligase ligand with an alkyl halide group and stir at room temperature or with heating until the reaction is complete.

  • Final Purification: Purify the final PROTAC® product by preparative HPLC to yield the desired compound.

Experimental Protocol: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC® treatment.

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a dose-response of the PROTAC® (typically ranging from 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin). The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC® concentration to determine the DC50 and Dmax values.

Visualizing the Process: Workflows and Pathways

Diagrams generated using Graphviz (DOT language) help to visualize the complex processes involved in PROTAC® synthesis and action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC® Synthesis cluster_evaluation Performance Evaluation Ligand Synthesis Ligand Synthesis Linker Attachment Linker Attachment Ligand Synthesis->Linker Attachment Warhead & E3 Ligand Final PROTAC® Final PROTAC® Linker Attachment->Final PROTAC® Coupling Reaction Biochemical Assays Biochemical Assays Final PROTAC®->Biochemical Assays Characterization Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Binding Affinity In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies Degradation (DC50/Dmax) Permeability

Caption: A generalized workflow for PROTAC® synthesis and evaluation.

PROTAC_Action_Pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proximity-induced Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Tagged for Degradation

Caption: The catalytic cycle of PROTAC®-mediated protein degradation.

Conclusion

The strategic selection of a linker is a cornerstone of successful PROTAC® design. While PEG-based linkers remain a valuable tool, a growing body of evidence demonstrates the potential of alternative linker chemistries to enhance the potency, selectivity, and drug-like properties of these novel therapeutics. Alkyl chains offer simplicity, while rigid cyclic structures and "clickable" triazole-containing linkers provide avenues to overcome challenges related to solubility, metabolic stability, and ternary complex optimization. By systematically evaluating a diverse range of linkers using the experimental approaches outlined in this guide, researchers can accelerate the development of the next generation of highly effective protein-degrading drugs.

References

A Comparative Literature Review of N-Boc-N-bis(PEG4-OH) in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the design of effective antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the therapeutic payload but also critically influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. N-Boc-N-bis(PEG4-OH) is a branched, polyethylene glycol (PEG)-based linker that has garnered interest for its potential to create more effective and homogeneous drug conjugates. This guide provides a comprehensive review of the published research relevant to this linker and its structural analogs, offering a comparison of its performance with other linker technologies, supported by experimental data from key studies.

Overview of N-Boc-N-bis(PEG4-OH)

N-Boc-N-bis(PEG4-OH) is a heterobifunctional linker featuring a central Boc-protected amine and two PEG4 arms terminating in hydroxyl groups. This branched architecture allows for the attachment of multiple payload molecules, potentially increasing the drug-to-antibody ratio (DAR) in ADCs. The PEG chains enhance the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation. The terminal hydroxyl groups can be further functionalized for conjugation to a payload, while the Boc-protected amine can be deprotected to enable attachment to a targeting ligand.

Performance Comparison of Branched PEG Linkers in ADCs

A key study investigated the impact of branched linker length on the efficacy of homogeneous ADCs. While not using N-Boc-N-bis(PEG4-OH) by name, the study synthesized and evaluated a structurally analogous "long" branched linker incorporating a PEG4 fragment. This provides valuable comparative data on the performance of such linkers.

In this research, two homogeneous trastuzumab-based ADCs with a DAR of 6 were synthesized using either a "short" branched linker or a "long" branched linker containing a PEG4 fragment. These were compared with a heterogeneous DAR 6 ADC prepared using conventional thiol-maleimide chemistry and a homogeneous DAR 2 ADC.

Table 1: Comparative in vitro Cytotoxicity of Trastuzumab-MMAE Conjugates [1]

ADC ConstructLinker TypeDARIC50 (ng/mL) in SK-BR-3 cells
Homogeneous ADC ("short" linker)Branched, no PEG46~100
Homogeneous ADC ("long" linker)Branched, with PEG46~10
Heterogeneous ADCThiol-maleimide~6~10
Homogeneous ADCLinear2~30

The results clearly demonstrate that the length of the branched linker significantly impacts the cytotoxic activity of the ADC. The "long" homogeneous DAR 6 ADC, with its PEG4 spacer, exhibited cytotoxicity comparable to the conventional heterogeneous ADC and was significantly more potent than the "short" linker version. This suggests that the increased length and flexibility afforded by the PEG4 fragment may be crucial for efficient payload release within the target cell.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. The following are summaries of the key experimental protocols from the comparative study on branched linkers.

Synthesis of a Branched Linker with a PEG4 Fragment (Analogous to N-Boc-N-bis(PEG4-OH) functionalization):

The synthesis of the "long" branched linker involved a multi-step process. A central core was functionalized with two azide groups. A PEG4 fragment was then introduced after the branching point to extend the linker arms. This was followed by bioorthogonal coupling with a cleavable linker bearing the payload, monomethyl auristatin E (MMAE).[1]

Preparation of Homogeneous DAR 6 ADCs:

The preparation of the homogeneous ADCs involved a two-step enzymatic process. First, microbial transglutaminase (MTGase) was used for the site-specific conjugation of the branched linker to the Q295 residue of the deglycosylated antibody. This was followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach the payload-bearing linker.[1]

In Vitro Cytotoxicity Assay:

The cytotoxic activity of the different ADC constructs was evaluated against the HER2-positive SK-BR-3 breast cancer cell line. The cells were incubated with serial dilutions of the ADCs for a defined period, and cell viability was assessed using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values, representing the concentration of ADC required to inhibit cell growth by 50%, were then calculated.[1]

Visualizing the Role of Branched PEG Linkers

The following diagrams illustrate the conceptual workflows and relationships discussed in the context of using branched PEG linkers like N-Boc-N-bis(PEG4-OH) in the construction of ADCs.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker Linker-Payload Synthesis cluster_conjugation Conjugation Antibody Deglycosylated Antibody Enzymatic_Conjugation Enzymatic Conjugation (MTGase) Antibody->Enzymatic_Conjugation Branched_Linker Branched Linker (e.g., N-Boc-N-bis(PEG4-OH) functionalized) Linker_Payload Linker-Payload Construct Branched_Linker->Linker_Payload Functionalization Payload Cytotoxic Payload (MMAE) Payload->Linker_Payload Linker_Payload->Enzymatic_Conjugation ADC Homogeneous DAR 6 ADC Enzymatic_Conjugation->ADC

Workflow for the synthesis of a homogeneous ADC using a branched linker.

Signaling_Pathway ADC ADC Receptor HER2 Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Enzymatic Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-Boc-N-bis(PEG4-OH)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Boc-N-bis(PEG4-OH) (CAS: 2093154-02-8) was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other Boc-protected polyethylene glycol (PEG) derivatives, and established general laboratory safety protocols. The hazard code "Xi," indicating an irritant, has been associated with this compound.[1] It is imperative that this information is used as a preliminary guide and supplemented with a substance-specific risk assessment before handling.

This document provides researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of N-Boc-N-bis(PEG4-OH). The procedural guidance herein is designed to answer key operational questions and to foster a culture of safety and precision in the laboratory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling N-Boc-N-bis(PEG4-OH). Based on the potential for irritation and data from similar compounds, the following PPE is recommended.

PPE CategorySpecificationHazard Mitigation
Eye Protection Chemical safety gogglesProtects against splashes and eye irritation.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects against incidental skin contact.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.Prevents inhalation of airborne particles, which may be a mechanical irritant.[2]

Experimental Protocols

Adherence to standardized protocols is fundamental for both experimental success and laboratory safety. The following step-by-step guides for handling and disposal are based on best practices for working with chemical irritants and non-hazardous chemical waste.

Handling Protocol
  • Preparation: Before handling, ensure that a designated workspace is clean and uncluttered.[3] Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.

  • Personal Protective Equipment: Don the appropriate PPE as specified in the table above. This includes a lab coat, nitrile gloves, and chemical safety goggles.[2]

  • Ventilation: Conduct all handling of N-Boc-N-bis(PEG4-OH) within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Weighing and Transfer: To prevent the generation of dust, do not weigh the compound directly on an open balance. Instead, transfer a suitable amount to a sealed container within the fume hood before weighing.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling: After handling, thoroughly clean the work area. Wash hands with soap and water before leaving the laboratory.

Disposal Plan

While polyethylene glycol compounds are generally considered non-hazardous and biodegradable, it is crucial to avoid releasing them into wastewater systems.

  • Waste Collection: Collect all waste materials containing N-Boc-N-bis(PEG4-OH), including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Sealing: Once the waste container is full, securely seal it.

  • Disposal Request: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Empty Containers: Rinse empty containers of N-Boc-N-bis(PEG4-OH) with a suitable solvent, collect the rinsate as chemical waste, and then deface the label before disposing of the container in the regular trash.

Visual Workflow Guides

The following diagrams illustrate the logical flow for selecting appropriate PPE and for the handling and disposal of N-Boc-N-bis(PEG4-OH).

Caption: PPE selection workflow for N-Boc-N-bis(PEG4-OH).

Handling_and_Disposal_Workflow cluster_handling Handling Procedure cluster_disposal Disposal Procedure Prep Preparation & PPE Vent Use in Fume Hood Prep->Vent Transfer Weigh & Transfer Vent->Transfer Clean Clean Workspace Transfer->Clean Collect Collect Waste Clean->Collect Waste Generated Segregate Segregate Waste Collect->Segregate Seal Seal Container Segregate->Seal Dispose EHS/Contractor Disposal Seal->Dispose

Caption: Handling and disposal workflow for N-Boc-N-bis(PEG4-OH).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-N-bis(PEG4-OH)
Reactant of Route 2
Reactant of Route 2
N-Boc-N-bis(PEG4-OH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.